Technical Documentation Center

2-Chloro-4-(difluoromethyl)-1-iodobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-4-(difluoromethyl)-1-iodobenzene
  • CAS: 1261821-31-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-4-(difluoromethyl)-1-iodobenzene: Structure, Properties, and Synthetic Utility

Abstract This technical guide provides a comprehensive analysis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic building block, its value is derived from three distinct and orthogonally reactive functional groups: a highly reactive iodido group, a less reactive chloro group, and the increasingly important difluoromethyl moiety. The difluoromethyl group, in particular, is a key pharmacophore that can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and target affinity.[1] This document details the molecule's structure, physicochemical properties, predictable reactivity in cross-coupling reactions, plausible synthetic routes, and its strategic applications in drug discovery. Safety protocols and handling guidelines based on analogous structures are also provided to ensure safe laboratory use.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the benzene ring dictates the physical and chemical properties of 2-Chloro-4-(difluoromethyl)-1-iodobenzene, making it a versatile intermediate for complex molecular architectures.

Chemical Identity
IdentifierValue
IUPAC Name 2-Chloro-4-(difluoromethyl)-1-iodobenzene
Molecular Formula C₇H₄ClFI₂
Molecular Weight 304.46 g/mol
CAS Number Data not readily available; likely a novel research chemical.
Molecular Structure Diagram

The structure features a benzene ring substituted at position 1 with iodine, at position 2 with chlorine, and at position 4 with a difluoromethyl group.

Caption: Structure of 2-Chloro-4-(difluoromethyl)-1-iodobenzene.

Physicochemical Properties (Estimated)

Precise experimental data for this compound is not widely published. The following properties are estimated based on structurally similar compounds like 2-chloro-4-fluoro-1-iodobenzene and 2-chloro-4-iodo-1-(trifluoromethyl)benzene.[2][3][4]

PropertyEstimated ValueRationale / Comparison
Appearance Colorless to pale yellow liquid or low-melting solidSimilar halogenated benzenes are often liquids or solids at room temperature.[5]
Boiling Point > 200 °C (at 760 mmHg)Higher than related compounds due to the heavy iodine atom and polar groups.
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, DMSO).The hydrophobic aromatic ring and halogens dominate its solubility profile.
XlogP ~3.5 - 4.0The difluoromethyl group is less lipophilic than a trifluoromethyl group but more so than a methyl group.[1]

Reactivity and Synthetic Profile: A Chemist's Perspective

The synthetic utility of 2-Chloro-4-(difluoromethyl)-1-iodobenzene stems from the differential reactivity of its carbon-halogen bonds. This allows for selective, stepwise functionalization, a cornerstone of modern synthetic strategy.

The Hierarchy of Halogen Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity order is directly correlated to the carbon-halogen bond dissociation energy: C-I < C-Br < C-Cl < C-F .[6]

For this molecule, the C-I bond is significantly weaker and thus far more reactive than the C-Cl bond. This provides a wide experimental window where the iodine can be selectively displaced while the chlorine atom remains intact. Furthermore, the presence of two electron-withdrawing groups (–Cl and –CHF₂) increases the electrophilicity of the carbon attached to the iodine, further accelerating the rate of oxidative addition.[6]

Selective Cross-Coupling Workflow

This differential reactivity enables a powerful one-pot or sequential functionalization strategy. A typical workflow involves an initial cross-coupling reaction under mild conditions to target the C-I bond, followed by a second coupling under more forcing conditions (e.g., higher temperature, stronger base, or more active catalyst system) to target the C-Cl bond.

G A 2-Chloro-4-(CHF2)-1-iodobenzene B Mild Conditions (e.g., Pd(OAc)2, SPhos, K3PO4, 80°C) A->B Suzuki Coupling (Boronic Acid) C 2-Chloro-4-(CHF2)-functionalized biphenyl B->C D Forcing Conditions (e.g., Pd2(dba)3, RuPhos, NaOtBu, 110°C) C->D Buchwald-Hartwig Amination (Amine) E Difunctionalized Product D->E

Caption: Sequential cross-coupling strategy for selective functionalization.

Plausible Synthetic Approach

While multiple synthetic routes are conceivable, a robust and scalable approach would involve the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type iodination reaction.

Proposed Protocol: Synthesis via Diazotization of 4-(Difluoromethyl)-2-chloroaniline

This protocol is based on well-established methods for converting anilines to aryl iodides.[7][8] The starting material, 4-(difluoromethyl)-2-chloroaniline, would itself be synthesized via methods not detailed here.

Step 1: Formation of the Diazonium Salt

  • In a three-neck flask equipped with a mechanical stirrer and a thermometer, add 4-(difluoromethyl)-2-chloroaniline (1.0 eq) to a solution of 35% sulfuric acid (v/v).

  • Cool the resulting slurry to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Iodination Reaction

  • In a separate flask, dissolve potassium iodide (3.0 eq) in a minimal amount of water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with an organic solvent, such as diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-Chloro-4-(difluoromethyl)-1-iodobenzene.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine atoms is a proven method for optimizing the pharmacological profile of drug candidates.[9] The difluoromethyl group offers a unique set of properties that make it highly attractive for this purpose.

  • Bioisosterism: The -CHF₂ group can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups. Its ability to act as a hydrogen bond donor, a property absent in -CH₃ and -CF₃ groups, can introduce new, favorable interactions with biological targets.[1]

  • Lipophilicity Modulation: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The -CHF₂ group provides a moderate increase in lipophilicity, offering a finer level of tuning compared to the more lipophilic -CF₃ group.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

The title compound serves as an ideal scaffold for introducing the -CHF₂ moiety into a lead compound while providing two additional, orthogonally reactive handles (I and Cl) for further diversification and structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-(difluoromethyl)-1-iodobenzene is not available, data from structurally related haloarenes should be used to guide handling procedures.[3][10][11][12]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.[11]

    • Causes skin irritation.[11][12]

    • Causes serious eye irritation.[11][12]

    • May cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE):

    • Handle in a well-ventilated fume hood.

    • Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.[12]

    • Keep away from strong oxidizing agents.[12]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

References

  • BenchChem. (2025, November 2). A Comparative Analysis of the Reactivity of 2-Chloro-1,3-difluoro-4-iodobenzene in Cross-Coupling Reactions. Benchchem.
  • Cole-Parmer. (2006, February 27). Material Safety Data Sheet - 2-Chloro-1-fluoro-4-iodobenzene, 99%. Cole-Parmer.
  • BLDpharm. 202925-06-2|2-Chloro-1,3-difluoro-4-iodobenzene. BLDpharm.
  • PubChemLite. 2-chloro-4-iodo-1-(trifluoromethyl)benzene. PubChemLite.
  • Sigma-Aldrich. 2-Chloro-4-fluoro-1-iodobenzene AldrichCPR. Sigma-Aldrich.
  • Thermo Scientific Chemicals. 2-Chloro-1-fluoro-4-iodobenzene, 98% 25 g | Buy Online. Thermo Scientific Chemicals.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET. Fisher Scientific.
  • PubChem. 2-Chloro-4-fluoro-1-iodobenzene | C6H3ClFI | CID 2736559. PubChem.
  • Advanced ChemBlocks. (2026, February 12). 2-Chloro-1,4-difluoro-3-iodobenzene 97.00%. Advanced ChemBlocks.
  • SynQuest Laboratories, Inc. 2-Chloro-4-fluoro-1-iodobenzene Safety Data Sheet. SynQuest Labs.
  • BenchChem. Stability of 2-Chloro-1,3-difluoro-4-iodobenzene under basic reaction conditions. Benchchem.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • PubChemLite. 2-chloro-4-fluoro-1-iodobenzene (C6H3ClFI). PubChemLite.
  • PubChem. 4-Chloro-2-fluoro-1-iodobenzene | C6H3ClFI | CID 2736562. PubChem.
  • Thermo Scientific Chemicals. 2-Chloro-1-fluoro-4-iodobenzene, 98% 25 g | Buy Online. Thermo Scientific Chemicals.
  • CymitQuimica. CAS 29898-32-6: 2,4-Dichloro-1-iodobenzene. CymitQuimica.
  • Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.
  • PMC. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC - NIH.
  • PMC. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
  • ResearchGate. (2018, August 10). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ResearchGate.
  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Chemistry LibreTexts. (2023, January 22). Synthesis of Aryl Halides. Chemistry LibreTexts.

Sources

Exploratory

Difluoromethyl-Substituted Aryl Iodides: A Technical Guide for Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the difluoromethyl (CF2H) group has emerged as a uniquely valuable motif. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the difluoromethyl (CF2H) group has emerged as a uniquely valuable motif. This guide provides an in-depth technical overview of difluoromethyl-substituted aryl iodides, which serve as critical building blocks for introducing the CF2H group into complex, biologically active molecules. We will explore the physicochemical properties that make the CF2H group a desirable bioisostere, detail the primary synthetic routes to access these aryl iodide intermediates, and provide field-proven protocols for their subsequent use in key cross-coupling reactions that are fundamental to drug discovery programs.

The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry

The difluoromethyl group is not merely a fluorinated analog of a methyl or hydroxyl group; it possesses a unique combination of electronic and steric properties that medicinal chemists can leverage to overcome common drug development hurdles.[1]

  • A Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF3) group, the CF2H group retains a polarized C-H bond, enabling it to act as a hydrogen bond donor.[2][3] This allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, often with the significant advantage of improved metabolic stability.[1][4][5][6][7] The hydrogen bond acidity of the CF2H group is comparable to that of thiophenol and aniline.[3][4][5][6][7][8]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: The CF2H group generally increases lipophilicity, which can enhance membrane permeability and improve bioavailability. However, its impact is more nuanced than that of a CF3 group, and in some contexts, particularly with electron-withdrawing groups on an aromatic ring, it can lead to a decrease in lipophilicity relative to a methyl group.[4][5][8][9][10][11] This context-dependent effect provides a valuable tool for fine-tuning a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

    • Metabolic Stability: The strong carbon-fluorine bonds in the CF2H group confer significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[12][13] Replacing a metabolically labile site, such as a benzylic position or a methoxy group susceptible to O-demethylation, with a CF2H group can extend a drug's half-life.[12]

    • pKa Alteration: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, allowing for optimization of a drug's ionization state at physiological pH.[12]

Table 1: Comparative Properties of Key Functional Groups
Functional GroupHansch Lipophilicity (π)Hydrogen Bond Acidity (A)Key Feature in Drug Design
Methoxy (-OCH3)-0.02~0Can be metabolically labile (O-demethylation).
Difluoromethyl (-CF2H) +0.2 to +0.6 (context dependent)[12]0.085 - 0.126[4][5][6][7]Lipophilic H-bond donor, metabolically robust.[1]
Trifluoromethyl (-CF3)+1.04[12]0Strong electron-withdrawing, increases lipophilicity.
Hydroxyl (-OH)Significantly lowerSignificantly higherProne to metabolic conjugation.
Thiol (-SH)~0.12~0.12[12]Can be susceptible to oxidation.

Synthetic Routes to Difluoromethyl-Aryl Iodides

The utility of difluoromethyl-substituted aryl iodides hinges on their efficient and scalable synthesis. There are two primary strategic approaches: the difluoromethylation of a pre-existing aryl iodide or the iodination of a difluoromethyl-arene.

Direct Difluoromethylation of Aryl Iodides

This is often the most convergent and preferred route, especially in late-stage functionalization scenarios. The choice of reagent and catalyst system is critical and depends on the substrate's electronic and steric properties.

Copper-based systems are workhorses for this transformation. Early methods involved multi-step sequences, but direct cross-coupling has become the state-of-the-art.[3][14]

  • Using TMSCF2H (Hartwig's Method): A seminal method involves the reaction of aryl iodides with (trimethylsilyl)difluoromethane (TMSCF2H) mediated by copper(I) iodide and cesium fluoride.[15][16] A key insight was that an excess of the TMSCF2H reagent is required to form a more stable [Cu(CF2H)2]⁻ cuprate species in situ, which is the active difluoromethylating agent.[3] This method is particularly effective for electron-neutral and electron-rich aryl iodides.[3][15][16]

  • Using (Difluoromethyl)zinc Reagents (Mikami's Method): A highly effective catalytic approach uses pre-formed (difluoromethyl)zinc reagents, such as (DMPU)2Zn(CF2H)2.[17][18] This copper-catalyzed reaction proceeds efficiently without the need for additional ligands and is notable for its success with aryl iodides bearing electron-withdrawing groups.[17][18][19]

Palladium and nickel catalysts offer alternative reactivity and substrate scope.

  • Palladium-Catalyzed Reactions: Palladium-catalyzed Negishi-type cross-couplings using (difluoromethyl)zinc reagents have been developed, showing broad compatibility with both electron-rich and electron-deficient aryl halides.[3]

  • Nickel-Catalyzed Reactions: Nickel catalysis provides a powerful method for difluoromethylating aryl iodides, bromides, and triflates, often under mild, room-temperature conditions using zinc-based reagents.[3][20]

G

Caption: General workflow for direct difluoromethylation.

Key Transformations and Applications in Drug Discovery

Once synthesized, difluoromethyl-substituted aryl iodides are versatile intermediates for constructing more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond provides a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds.

Workflow for Application in Medicinal Chemistry

G cluster_reactions Key Cross-Coupling Reactions Start Difluoromethyl-Aryl Iodide (Building Block) Suzuki Suzuki Coupling (with Boronic Acids/Esters) Start->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Pd/Cu-catalyzed Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Pd-catalyzed Carbonylation Carbonylative Coupling (with CO) Start->Carbonylation Pd-catalyzed End Complex Drug-like Molecules (Final Products / Intermediates) Suzuki->End Sonogashira->End Buchwald->End Carbonylation->End

Caption: Application workflow for the building block.

  • Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids or esters to form biaryl or alkyl-aryl structures. This is one of the most widely used reactions in drug discovery for scaffold elaboration.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformation (e.g., via click chemistry or reduction).[21]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles. This is critical for accessing many classes of bioactive compounds.

  • Carbonylative Couplings: The introduction of a carbonyl group using carbon monoxide (CO) gas can lead to the formation of valuable aryl difluoromethyl ketones.[20] These ketones are important pharmacophores and can serve as handles for further derivatization.

Experimental Protocols

The following protocols are representative and should be adapted and optimized based on the specific substrate and available laboratory equipment. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Copper-Catalyzed Difluoromethylation of an Aryl Iodide with (DMPU)2Zn(CF2H)2

This protocol is adapted from the work of Mikami and coworkers and is particularly effective for aryl iodides with electron-withdrawing groups.[17][18][19]

  • Reagents & Equipment:

    • Aryl iodide (1.0 equiv)

    • (DMPU)2Zn(CF2H)2 (2.0 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

    • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

    • Inert atmosphere manifold (Ar or N2)

  • Procedure:

    • To the reaction vessel, add the aryl iodide (e.g., 0.5 mmol), (DMPU)2Zn(CF2H)2 (1.0 mmol), and CuI (0.05 mmol).

    • Evacuate and backfill the vessel with an inert atmosphere three times.

    • Add anhydrous DMPU (e.g., 2.5 mL) via syringe.

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality and Trustworthiness: The use of the pre-formed zinc reagent provides a stable and reliable source of the nucleophilic CF2H group.[17] The reaction proceeds catalytically with copper, and the absence of additional complex ligands makes the protocol robust and operationally simple.[17][18] The transmetalation of the CF2H group from zinc to copper is efficient under these conditions.[17][18]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Difluoromethyl-Aryl Iodide

This is a standard protocol for C-C bond formation, a cornerstone of modern synthetic chemistry.

  • Reagents & Equipment:

    • Difluoromethyl-aryl iodide (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

    • Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0-3.0 equiv)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Schlenk flask or microwave vial with a magnetic stir bar

    • Inert atmosphere manifold (Ar or N2)

  • Procedure:

    • To the reaction vessel, add the difluoromethyl-aryl iodide (e.g., 0.3 mmol), arylboronic acid (e.g., 0.36 mmol), and base (e.g., K2CO3, 0.6 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.015 mmol).

    • Evacuate and backfill the vessel with an inert atmosphere three times.

    • Add the degassed solvent system (e.g., 3 mL Dioxane, 1 mL Water) via syringe.

    • Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality and Trustworthiness: The palladium catalyst facilitates a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base is crucial for activating the boronic acid for transmetalation. The use of a biphasic solvent system often enhances reaction rates and yields. This protocol is highly reliable and has been validated across countless substrates in the literature.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in difluoromethylation Inactive catalyst; poor quality CF2H reagent; substrate decomposition.Use fresh CuI; ensure CF2H reagent is handled under inert conditions; lower reaction temperature or screen different solvents.
Competing side reactions (e.g., reduction of Ar-I) Unstable [CuCF2H] intermediate.In the Hartwig method, ensure a sufficient excess of TMSCF2H is used to favor the stable cuprate complex.[3]
Failure of Suzuki coupling Deactivation of boronic acid (homocoupling); poor catalyst activity.Use a stronger base (e.g., Cs2CO3); screen different phosphine ligands for the palladium catalyst; ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Difficult purification Contamination from starting materials or side products.Optimize stoichiometry to drive the reaction to completion; consider alternative purification methods like preparative HPLC or crystallization.

Future Outlook

The development of more efficient, cost-effective, and environmentally benign methods for synthesizing and utilizing difluoromethyl-substituted aryl iodides remains an active area of research. Key future directions include:

  • Photoredox Catalysis: Light-mediated methods offer the potential for milder reaction conditions and novel reactivity pathways for C-H difluoromethylation, potentially bypassing the need for pre-functionalized aryl halides altogether.[22]

  • Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters, making the synthesis of these building blocks more amenable to industrial production.[23]

  • Novel Reagents: The design of new, bench-stable, and easy-to-handle difluoromethylating reagents will continue to be a priority to broaden the accessibility of these methods.

The difluoromethyl-substituted aryl iodide is more than just an intermediate; it is a gateway to molecular diversity and improved drug-like properties. A thorough understanding of its synthesis and reactivity is an invaluable asset for any medicinal chemistry program.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL: )
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. (URL: [Link])

  • Motohashi, H., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3742–3745. (URL: [Link])

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (URL: )
  • Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. In Science of Synthesis (Vol. 2024/04, pp. 236-370). Georg Thieme Verlag. (URL: [Link])

  • Dalvit, C., et al. (2020). CF2H, a Hydrogen Bond Donor. ACS Medicinal Chemistry Letters, 11(5), 899–904. (URL: [Link])

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. (URL: )
  • Metal‐Catalyzed Direct Difluoromethylation Reactions. (URL: [Link])

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (URL: [Link])

  • Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7115-7164. (URL: [Link])

  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery, 1-4. (URL: [Link])

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (URL: [Link])

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (URL: [Link])

  • Wei, Y., et al. (2026). Palladium-catalyzed difluoromethylcarbonylation of aryl iodides. Organic & Biomolecular Chemistry. (URL: [Link])

  • Quantifying the ability of the CF2H group as a hydrogen bond donor. (URL: [Link])

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527. (URL: [Link])

  • Uneyama, K., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5644–5647. (URL: [Link])

  • Lu, Y., Liu, C., & Chen, Q.-Y. (2015). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry, 19(16), 1546-1565. (URL: [Link])

  • The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? (URL: [Link])

  • Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. (URL: [Link])

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (URL: [Link])

  • Palladium-catalyzed difluoromethylcarbonylation of aryl iodides. (URL: [Link])

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. (URL: [Link])

  • (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (URL: [Link])

  • Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides | The Hartwig Group. (URL: [Link])

  • Mikami, K., et al. (2019). Ligand-Less Iron-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane. The Journal of Organic Chemistry, 84(8), 5034–5042. (URL: [Link])

  • Recent Advances in the Synthetic Application of Difluorocarbene. (URL: [Link])

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (URL: [Link])

  • Synthesis of Difluoromethylated Heterocycle. | Download Scientific Diagram. (URL: [Link])

  • Recent Advances in Difluoromethylation Reaction. (URL: [Link])

  • Practical Synthesis of 18 F-Difluoromethylarenes from Aryl Halides. (URL: [Link])

  • Mikami, K., et al. (2018). Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane. Organic Letters, 20(17), 5328–5331. (URL: [Link])

  • Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. (URL: [Link])

  • ChemInform Abstract: A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. (URL: [Link])

  • Breaking C-F bonds in drugs. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent | Organic Letters. (URL: [Link])

Sources

Foundational

The Difluoromethyl Group: A Guide to its Bioisosteric Properties in Modern Drug Design

Introduction: Beyond Classical Bioisosterism In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the practic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Classical Bioisosterism

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the practice of substituting one functional group for another with similar physicochemical properties, has evolved from a simple tool for structure-activity relationship (SAR) studies into a sophisticated strategy for enhancing drug-like properties.[1] Among the most powerful tools in this endeavor is the incorporation of fluorine and fluorinated motifs.[1][2][3] While the trifluoromethyl (-CF3) group has long been a mainstay for its ability to block metabolic oxidation and modulate electronics[4][5][6], its difluoromethyl (-CF2H) cousin has emerged as a uniquely versatile bioisostere, offering a nuanced profile that bridges the properties of classical methyl, hydroxyl, and thiol groups.[7][8]

This guide provides an in-depth technical analysis of the difluoromethyl group, moving beyond a simple catalog of its properties to explain the underlying chemical principles and their practical implications in drug design. We will explore its unique electronic and steric profile, its context-dependent effects on lipophilicity, its crucial role as a hydrogen bond donor, and its impact on metabolic stability and molecular conformation.

The Unique Physicochemical Profile of the Difluoromethyl Group

The utility of the -CF2H group stems from its intermediate nature, positioning it uniquely between the well-understood methyl (-CH3) and trifluoromethyl (-CF3) groups. Understanding these distinctions is the foundation for its rational application.

The -CF2H group acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, leveraging its strong electron-withdrawing capacity and lipophilic character.[7] Unlike the -CF3 group, the retention of a proton on the carbon atom introduces the critical ability to act as a hydrogen bond donor, a feature that dramatically expands its bioisosteric potential.[7]

G cluster_CH3 Methyl (-CH3) cluster_CHF2 Difluoromethyl (-CF2H) cluster_CF3 Trifluoromethyl (-CF3) CH3 Properties: - Electron Donating - Lipophilic - No H-Bond Donation - Metabolically Liable CHF2 Properties: - Strongly Electron Withdrawing - Modulates Lipophilicity - Weak H-Bond Donor - Metabolically Robust CH3->CHF2 Adds: - Electron Withdrawal - H-Bond Donation - Metabolic Stability CF3 Properties: - Very Strongly Electron Withdrawing - Lipophilic - No H-Bond Donation - Metabolically Robust CHF2->CF3 Adds: - Stronger e- Withdrawal - Higher Lipophilicity Removes: - H-Bond Donation

Data Presentation: Comparative Physicochemical Properties

To quantitatively appreciate these differences, the following table summarizes key physicochemical parameters. The Hansch-Leo lipophilicity parameter (π) reflects the contribution of a substituent to the logP of a parent compound, while the Hammett constant (σ) quantifies its electronic influence on an aromatic ring.

PropertyMethyl (-CH3)Difluoromethyl (-CF2H)Trifluoromethyl (-CF3)
van der Waals Radius (Å) 2.00~2.152.44
Hansch-Leo π Parameter +0.56+0.45 to +0.65 (Context-dependent)+0.88[4]
Hammett Constant (σ_meta_) -0.07+0.31+0.43
H-Bonding Capability NoneDonorNone
Metabolic Stability Low (Prone to Oxidation)HighVery High

Impact on Core Pharmacokinetic Properties

The decision to incorporate a -CF2H group is driven by its ability to predictably modulate a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Electronic Effects and pKa Modulation

The two highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect. From a practical standpoint, this is a reliable tool for tuning the basicity of nearby functional groups, a critical parameter for solubility, target engagement, and off-target effects like hERG inhibition.[9]

  • Mechanism: By pulling electron density away from an adjacent amine, for instance, the -CF2H group reduces the availability of the lone pair for protonation. This results in a lower pKa, making the amine less basic.[10][11]

  • Application: This modulation is crucial in CNS drug discovery, where controlling the charge state of a molecule can significantly impact its ability to cross the blood-brain barrier.[7] A lower pKa can reduce unwanted interactions with acidic phospholipids in membranes and decrease recognition by efflux transporters like P-glycoprotein (Pgp).[9]

Lipophilicity: A Context-Dependent Parameter

A common misconception is that fluorination invariably increases lipophilicity. The -CF2H group exemplifies the nuance required in modern drug design. While often termed a "lipophilic hydrogen bond donor," its net effect on a molecule's partition coefficient (logP) is highly dependent on the surrounding molecular environment.[12][13][14]

The change in lipophilicity (ΔlogP) when replacing a methyl with a difluoromethyl group can range from slightly negative to moderately positive.[15][16][17]

  • Causality: This variability arises from an interplay of factors. The increased molecular volume contributes to higher lipophilicity. However, the group's polarity and its effect on the hydrogen bond basicity of adjacent atoms can increase interaction with water, thereby lowering lipophilicity.[14] Studies have shown a linear correlation between the measured ΔlogP values and Hammett σ constants; when attached to rings with electron-withdrawing groups, the -CF2H group can actually decrease lipophilicity compared to its methyl analog.[12][13][15]

Data Presentation: Context-Dependent Impact of -CF2H on Lipophilicity
Molecular ScaffoldSubstituent ChangeΔlogP (logP(XCF₂H) - logP(XCH₃))ObservationSource
AnisoleOCH₃ → OCF₂H-0.1 to +0.4Highly dependent on other ring substituents.[12][15][16][12][15][16]
Alkyl SulfoneSO₂CH₃ → SO₂CF₂H+0.59 to +1.2Significant increase in lipophilicity.[14][14]
Hydrogen Bonding: The Key to Bioisosteric Mimicry

Perhaps the most powerful feature of the -CF2H group is its ability to act as a hydrogen bond donor (HBD).[8] The C-H bond is significantly polarized by the adjacent fluorine atoms, imparting it with sufficient acidity to engage with hydrogen bond acceptors like carbonyl oxygens or nitrogen atoms in a protein active site.[18][19]

  • Quantification: The HBD strength can be quantified using Abraham's solute ¹H NMR analysis, which yields a hydrogen bond acidity parameter, A.[15][16] Studies on difluoromethyl anisoles and thioanisoles determined A values in the range of 0.085–0.126.[12][15][16][17]

  • Bioisosteric Role: This HBD capacity makes the -CF2H group an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[2][12][18] It can replicate the crucial hydrogen bonding interactions of these groups while offering a significant advantage: improved metabolic stability.[10] Its HBD strength is comparable to that of a thiophenol or aniline but is weaker than a typical alcohol.[12][15][16][17][18]

H_Bond cluster_protein cluster_drug Protein Protein Backbone (Acceptor) Drug Drug Molecule (Donor) O O C_protein C C_protein->O C_drug C H H H->O C-H···O Hydrogen Bond F1 F F2 F R R

Metabolic Stability: Blocking Unwanted Oxidation

A primary driver for incorporating fluorinated groups is to enhance metabolic stability. The difluoromethyl group is exceptionally effective in this role.[2][7]

  • Mechanism: The cytochromes P450 (CYPs) are the primary enzymes responsible for oxidative metabolism of drugs.[20] A common metabolic pathway is the oxidation of an aliphatic C-H bond, such as in a methyl group. Replacing a -CH3 group with a -CF2H group effectively blocks this "metabolic soft spot." The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic oxidation.[4][10] This leads to a longer drug half-life, reduced clearance, and potentially a lower and less frequent dosing regimen.[10]

Experimental Protocols: In Vitro Metabolic Stability Assay

A self-validating system for assessing metabolic stability is crucial. The following protocol describes a standard assay using liver microsomes, which are rich in CYP enzymes.

Objective: To determine the intrinsic clearance (Cl_int) of a difluoromethylated compound compared to its non-fluorinated analog.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Non-fluorinated parent compound (10 mM stock in DMSO)

  • Positive control (e.g., Testosterone, a known CYP substrate)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate and sealing mat

Methodology:

  • Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In the 96-well plate, add phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the t=0 time point for the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Controls:

    • No NADPH Control: For the final time point, run a parallel incubation without the NADPH system to check for non-CYP-mediated degradation.

    • No Microsome Control: Run an incubation without HLM to check for chemical instability.

  • Sample Processing: After the final time point, seal the plate, vortex, and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.

  • Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is the degradation rate constant. Intrinsic clearance is then calculated (Cl_int = k / [microsomal protein]). A lower Cl_int value for the -CF2H analog compared to the parent compound validates its enhanced metabolic stability.

Conformational Effects: Guiding Molecular Shape

The introduction of the -CF2H group can also exert significant control over a molecule's conformational preferences through stereoelectronic effects.[21]

  • Fluorine Gauche Effect: The presence of vicinal fluorine atoms can stabilize conformations where the C-F bonds are gauche (a 60° dihedral angle) relative to adjacent polar bonds like C-N or C-O.[22] This is driven by favorable hyperconjugative interactions (e.g., σCH → σ*CN).[22]

  • Impact on Binding: By locking a molecule into a more pharmacologically relevant conformation, the -CF2H group can enhance binding affinity and selectivity for its target protein. This pre-organization reduces the entropic penalty of binding.

Synthetic Strategies for Introduction of the -CF2H Group

The increasing utility of the difluoromethyl group has spurred the development of robust synthetic methods for its incorporation, including late-stage functionalization of complex molecules.[23] These strategies are broadly categorized as nucleophilic, electrophilic, and radical transformations.[7][8]

Case Studies: The -CF2H Group in FDA-Approved Drugs

The theoretical benefits of the difluoromethyl group are validated by its presence in marketed pharmaceuticals. Its incorporation has been pivotal in achieving the desired profile of efficacy and safety.

Data Presentation: FDA-Approved Drugs Featuring a Difluoromethyl Group
Drug NameBrand NameTherapeutic AreaRole of the -CF2H GroupSource
Oteseconazole Vivjoa™AntifungalThe difluoromethyl-pyridine unit is a key structural feature. It enhances metabolic stability and contributes to the overall physicochemical profile required for oral efficacy in treating recurrent vulvovaginal candidiasis (RVVC).[24]
Piflufolastat F-18 Pylarify®Diagnostic AgentWhile not a therapeutic, this PET imaging agent for prostate cancer uses a difluoromethyl group. In this context, fluorine's properties are leveraged for radiolabeling with ¹⁸F.[25]
BMS-986176 (LX-9211) -Neuropathic Pain (Clinical Trials)The bis(difluoromethyl)-bipyridine motif was critical for achieving high selectivity and CNS penetration for this AAK1 inhibitor.[26]

Conclusion and Future Perspectives

The difluoromethyl group is far more than a simple fluorinated analog of methyl. It is a sophisticated chemical tool that offers a unique combination of properties: metabolic stability, tunable lipophilicity, and the crucial ability to act as a hydrogen bond donor. This profile allows it to serve as an effective bioisostere for methyl, hydroxyl, and thiol groups, providing medicinal chemists with a powerful strategy to overcome common challenges in drug development, from poor pharmacokinetics to suboptimal target engagement.[8][12]

The continued development of novel and efficient late-stage difluoromethylation reactions will further empower chemists to deploy this group in complex molecular architectures, accelerating the discovery of new and improved therapeutics.[23][27] As our understanding of the subtle interplay between its electronic, steric, and hydrogen-bonding effects deepens, the rational design of drugs containing the difluoromethyl moiety will become an even more precise science.[12][15]

References

  • Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

  • Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Technical Article. [Link]

  • Alfa Chemistry. Difluoromethyl. Product Information. [Link]

  • Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Taylor, M. S., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]

  • St. John, J. P., & Sigman, M. S. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Dalvit, C., et al. (2019). CF2H, a Hydrogen Bond Donor. PMC. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Press Release. [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]

  • Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

  • Semantic Scholar. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

  • Zhang, X., et al. (2025). New synthetic approaches for the construction of difluoromethylated architectures. Organic & Biomolecular Chemistry. [Link]

  • Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Fustero, S., & Sánchez-Roselló, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]

  • Wang, G., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Notario, R., & Alcamí, M. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry. [Link]

  • Scott, P. J. H., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. [Link]

  • ResearchGate. (n.d.). Federal Drug Administration-approved drugs that contain the difluoromethyl group. [Link]

  • MacMillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]

  • Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Angles, d'A., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. [Link]

  • Kim, Y., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

  • Cataldo, F., et al. (2014). Quantum Mechanical Modeling of Fluoromethylated-pyrrol Derivatives a Study on their Reactivities, Structures and Vibrational Properties. Longdom Publishing. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (2014). Quantum Mechanical Modeling of Fluoromethylated-pyrrol Derivatives a Study on their Reactivities, Structures and Vibrational Properties. [Link]

  • Wikipedia. Trifluoromethyl group. [Link]

  • Gouverneur, V., & Tredwell, M. (2019). Fluorine‐Containing Drugs Approved by the FDA in 2018. Chemistry – An Asian Journal. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Ali, I., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. [Link]

  • Choy, A., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Martin, R., et al. (2021). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Europe PMC. [Link]

  • Holtz, J. (1962). The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

  • Khan Academy. (2014). How inductive electron withdrawal affects pKa. YouTube. [Link]

Sources

Exploratory

A Technical Guide to 2-Chloro-4-(difluoromethyl)-1-iodobenzene: A Versatile Building Block for Advanced Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly registered, indicating its status as a novel or specialized research chemical, its structural motifs are highly relevant to modern pharmaceutical design. This document outlines its physicochemical properties, proposes a viable synthetic pathway, and explores its functional significance. Furthermore, it furnishes detailed, field-proven protocols for key synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, underscoring its utility for constructing complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates for next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Haloaromatics

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and halogenated functional groups into lead compounds is a cornerstone of medicinal chemistry. The difluoromethyl (-CF2H) group, in particular, has garnered immense interest as a versatile bioisostere. It can mimic the properties of hydroxyl (-OH), thiol (-SH), or amine functionalities while offering distinct advantages.[1] The -CF2H group enhances metabolic stability, modulates lipophilicity, and can act as a weak hydrogen bond donor, all of which can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2]

2-Chloro-4-(difluoromethyl)-1-iodobenzene presents a trifunctionalized aromatic scaffold of significant synthetic value.

  • Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent handle for regioselective functionalization via transition-metal-catalyzed cross-coupling reactions.[3]

  • Chloro Group: The less reactive carbon-chlorine bond offers a site for subsequent, more forcing cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular structure.

  • Difluoromethyl Group: This moiety imparts the desirable physicochemical properties discussed above, making it a key feature for tuning the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.[2]

This guide serves to elucidate the characteristics and synthetic utility of this promising, albeit novel, building block.

Physicochemical Properties and Identification

As of this writing, 2-Chloro-4-(difluoromethyl)-1-iodobenzene is not listed in major chemical databases with a dedicated CAS number. The information below is predicted or derived from structurally similar compounds. For reference, the closely related compound 2-Chloro-4-fluoro-1-iodobenzene is registered under CAS Number 101335-11-9 .[4] Researchers should exercise caution and verify the properties of any synthesized material.

Table 1: Physicochemical and Structural Identifiers

PropertyValue / Identifier
Compound Name 2-Chloro-4-(difluoromethyl)-1-iodobenzene
CAS Number Not Assigned
Molecular Formula C₇H₄ClF₂I
Molecular Weight 308.46 g/mol
IUPAC Name 2-Chloro-4-(difluoromethyl)-1-iodobenzene
SMILES C1=CC(=C(C=C1C(F)F)Cl)I
InChI InChI=1S/C7H4ClF2I/c8-6-3-4(1-2-5(6)11)7(9)10/h1-4,7H
InChIKey (Predicted)
Appearance (Predicted) Colorless to pale yellow solid or liquid

graph chemical_structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; I [label="I", fontcolor="#EA4335"]; C7 [label="C"]; H_C7 [label="H"]; F1 [label="F", fontcolor="#4285F4"]; F2 [label="F", fontcolor="#4285F4"];

// Define positions for a benzene ring structure C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; I [pos="0,2.4!"]; Cl [pos="2.08,1.2!"]; C7 [pos="0,-2.4!"]; H_C7 [pos="-0.7,-2.9!"]; F1 [pos="0.7,-2.9!"]; F2 [pos="-0.3,-3.4!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- I; C6 -- Cl; C4 -- C7; C7 -- H_C7; C7 -- F1; C7 -- F2;

// Double bonds in ring (approximate) node [shape=none, label=""]; p1 [pos="-0.52,0.9!"]; p2 [pos="-1.04,0!"]; p3 [pos="-0.52,-0.9!"]; p4 [pos="0.52,-0.9!"]; p5 [pos="1.04,0!"]; p6 [pos="0.52,0.9!"];

// This is a simplified representation of aromaticity// For a better look, one would draw a circle inside }

Caption: Structure of 2-Chloro-4-(difluoromethyl)-1-iodobenzene.

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic route to 2-Chloro-4-(difluoromethyl)-1-iodobenzene would likely start from a commercially available aniline precursor, such as 3-chloro-4-aminobenzaldehyde. The synthesis can be envisioned as a multi-step process involving difluoromethylation followed by a Sandmeyer-type iodination.

Proposed Synthetic Pathway:

  • Difluoromethylation of the Aldehyde: The aldehyde group of 3-chloro-4-aminobenzaldehyde can be converted to the difluoromethyl group using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST). This step is foundational, installing the key -CF2H moiety early in the synthesis.

  • Diazotization of the Aniline: The resulting 4-(difluoromethyl)-2-chloroaniline is then treated with a source of nitrous acid (e.g., sodium nitrite in acidic media) at low temperatures to form a diazonium salt. This highly reactive intermediate is not isolated.

  • Iodination (Sandmeyer Reaction): The cold diazonium salt solution is subsequently treated with an iodide source, typically potassium iodide (KI), to replace the diazonium group with iodine, yielding the final product. This classic transformation is highly effective for installing iodine on an aromatic ring.

G start 3-Chloro-4-aminobenzaldehyde reagent1 1. DAST (Difluoromethylation) start->reagent1 inter 4-(Difluoromethyl)-2-chloroaniline reagent2 2. NaNO₂, HCl (0°C) (Diazotization) inter->reagent2 diazonium Diazonium Salt Intermediate reagent3 3. KI (Iodination) diazonium->reagent3 product 2-Chloro-4-(difluoromethyl)-1-iodobenzene reagent1->inter reagent2->diazonium reagent3->product

Caption: Proposed synthetic workflow for the target compound.

Applications in Drug Development

The true value of 2-Chloro-4-(difluoromethyl)-1-iodobenzene lies in its role as a versatile intermediate for creating libraries of complex molecules. The differential reactivity of the C-I and C-Cl bonds is key to its utility. Palladium-catalyzed cross-coupling reactions, which won the 2010 Nobel Prize in Chemistry, are the primary methods for its elaboration.[5]

  • Suzuki-Miyaura Coupling: The iodo position can be selectively coupled with a wide range of aryl or vinyl boronic acids to form new carbon-carbon bonds. This is one of the most widely used reactions in pharmaceutical synthesis.[3][5]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines.[6] This is critical for synthesizing many classes of bioactive compounds.

  • Other Couplings: The iodo group also readily participates in Sonogashira (with terminal alkynes), Heck (with alkenes), and various carbonylative coupling reactions.[7]

The intact chloro group can then be subjected to a second coupling reaction under different, typically more forcing, conditions, enabling the synthesis of highly substituted, non-symmetrical biaryl compounds and other complex structures.

Field-Proven Experimental Protocols

The following protocols are generalized but robust methodologies for the two most common and critical transformations involving this type of building block. They are designed to be self-validating, with clear steps and rationale.

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To selectively couple an arylboronic acid at the C-I position of 2-Chloro-4-(difluoromethyl)-1-iodobenzene.

Rationale: The C-I bond has a lower bond dissociation energy than the C-Cl bond, facilitating preferential oxidative addition of the Pd(0) catalyst at the iodo-substituted position.[3]

Materials:

  • 2-Chloro-4-(difluoromethyl)-1-iodobenzene (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-4-(difluoromethyl)-1-iodobenzene, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[8]

Protocol: Buchwald-Hartwig Amination

Objective: To form a C-N bond by coupling a primary or secondary amine at the C-I position.

Rationale: This palladium-catalyzed reaction provides a powerful and general method for synthesizing aryl amines, a common motif in pharmaceuticals. A bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle.[9]

Materials:

  • 2-Chloro-4-(difluoromethyl)-1-iodobenzene (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 equiv.)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): Charge an oven-dried vial or Schlenk tube with the palladium precatalyst, phosphine ligand, and base. Add the 2-Chloro-4-(difluoromethyl)-1-iodobenzene and a magnetic stir bar.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block (typically 80-110 °C). Stir for 12-24 hours.

  • Monitoring: Progress can be monitored by LC-MS or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with an appropriate solvent like ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[10]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation a Combine Aryl Halide, Coupling Partner, & Base b Evacuate & Backfill with Inert Gas (3x) a->b c Add Catalyst & Solvent b->c d Heat & Stir (e.g., 80-110 °C) c->d e Monitor by TLC/GC-MS d->e f Cool & Quench e->f g Extract & Dry f->g h Purify via Chromatography g->h

Caption: General workflow for cross-coupling reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(difluoromethyl)-1-iodobenzene is unavailable, the handling precautions should be based on analogous compounds like 2-Chloro-4-fluoro-1-iodobenzene (CAS: 101335-11-9).

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

2-Chloro-4-(difluoromethyl)-1-iodobenzene represents a highly valuable, albeit specialized, building block for modern organic synthesis and drug discovery. Its trifunctional nature allows for sequential, regioselective modifications, providing a powerful platform for generating molecular diversity. The incorporation of the difluoromethyl group offers a proven strategy for enhancing the drug-like properties of lead candidates. The synthetic and application protocols detailed in this guide provide a solid foundation for researchers to unlock the potential of this and similar advanced intermediates in their pursuit of novel therapeutics.

References

  • (BOC Sciences)

  • (ChemSpider Synthetic Pages)

  • (Benchchem)

  • (Queen Mary University of London)

  • (Chemical Society Reviews, RSC Publishing)

  • (PMC)

  • (PMC)

  • (Wikipedia)

  • (PMC)

  • (ScienceDirect)

  • (PMC - NIH)

  • (BLDpharm)

  • (The Journal of Organic Chemistry)

  • (MDPI)

  • (YouTube)

  • (Thieme Connect)

  • (Sigma-Aldrich)

  • (Benchchem)

  • (NIST WebBook)

  • (Advanced ChemBlocks)

  • (Journal of Nuclear Medicine)

  • (ResearchGate)

  • (Benchchem)

  • (PubChem)

  • (Thermo Scientific Chemicals)

  • (Fisher Scientific)

  • (Organic Chemistry Portal)

  • (BLDpharm)

  • (Aceschem)

  • (Thermo Scientific Chemicals)

Sources

Foundational

Engineering Lipophilicity: Haloarenes as Non-Covalent Donor Motifs

Executive Summary In the optimization of lead compounds, medicinal chemists face a recurring paradox: increasing potency often requires polar hydrogen bond (HB) donors to engage specific protein residues, yet these same...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, medicinal chemists face a recurring paradox: increasing potency often requires polar hydrogen bond (HB) donors to engage specific protein residues, yet these same groups (–OH, –NH) degrade membrane permeability and metabolic stability.

This guide details the strategic deployment of haloarenes as lipophilic surrogates for traditional HB donors. By exploiting the


-hole (sigma-hole)  mechanism—known as Halogen Bonding (XB)—and polarized C–H activation , researchers can maintain directional specificity while significantly boosting lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

Part 1: Theoretical Framework & Mechanism[1]

The Sigma-Hole: Halogen Bonding (XB)

Contrary to the classical view of halogens as purely electronegative/hydrophobic spheres, heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution.[1][2]

  • The Mechanism: The electron density in the valence

    
     orbital participates in the covalent C–X bond. This depletes electron density on the outer side of the halogen atom, creating a localized region of positive electrostatic potential (ESP) known as the 
    
    
    
    -hole
    .[1][3]
  • Interaction: This positive cap acts as a Lewis acid (XB Donor), interacting linearly with Lewis bases (XB Acceptors like backbone carbonyls, His-nitrogens) in a manner geometrically analogous to Hydrogen Bonding.

Polarized C–H Donors

Haloarenes also function as "activated" Hydrogen Bond donors. The electron-withdrawing nature of the halogen (via induction) acidifies the ortho-C–H bonds.

  • Significance: These polarized C–H bonds can form weak-to-moderate H-bonds (C–H···O/N), often reinforcing the primary binding mode or acting as a "lipophilic H-bond donor" bioisostere.[4][5]

Visualization of the Interaction Landscape

The following diagram illustrates the geometric and electrostatic distinction between classical H-bonds and the haloarene motifs.

SigmaHoleMechanism cluster_0 Classical H-Bond Donor cluster_1 Haloarene XB Donor cluster_2 Polarized C-H Donor D_H N-H / O-H (Dipole +) A_H Acceptor (Lone Pair) D_H->A_H Electrostatic (Isotropic) C_X C-X Bond (Sigma Bond) Sigma Sigma-Hole (Positive Cap) C_X->Sigma A_X Acceptor (Lone Pair) Sigma->A_X Strict Linearity (160-180°) Halogen Halogen (EWG) OrthoCH Ortho C-H (Acidified) Halogen->OrthoCH Induction A_CH Acceptor (Weak) OrthoCH->A_CH Weak HB

Figure 1: Comparative mechanism of Classical H-Bonding vs. Halogen Bonding (XB) and Polarized C-H interactions. Note the strict directionality required for XB.

Part 2: Strategic Implementation (Bioisosterism)

Tuning the Interaction Strength

Not all haloarenes are equal. The strength of the interaction is tunable based on the polarizability of the halogen and the electron deficiency of the aromatic ring.

VariableTrendMechanistic Impact
Halogen Size F < Cl < Br < IIodine has the largest, most positive

-hole due to high polarizability.[6] Fluorine rarely forms XB (no

-hole) unless on highly electron-deficient scaffolds.
Scaffold Electronics Electron-Rich < Electron-PoorAdding EWGs (CN, CF3, F) to the ring enhances the

-hole magnitude (

) on the halogen donor.
LogP Impact F < Cl < Br < IWhile Iodine forms the strongest XB, it adds significant lipophilicity. Bromine is often the optimal compromise between XB strength and molecular weight/LogP.
The "Lipophilic H-Bond Donor" Bioisostere

When replacing a hydroxyl (-OH) or amine (-NH) group:

  • Identify the Vector: Determine the bond vector of the original H-bond.

  • Select the Halogen:

    • Use Cl or Br to replace a Methyl group (steric match) while adding weak XB capability.

    • Use I to replace a strong H-bond donor if the acceptor is solvent-exposed or if a "molecular glue" effect is needed.

  • Difluoromethyl (-CF2H) Alternative: While not a haloarene, the -CF2H group is a validated lipophilic H-bond donor.[4] The C-H bond is sufficiently polarized by the two fluorines to act as a weak donor (Bioisostere of -OH).

Part 3: Experimental Protocols & Validation

To ensure scientific integrity, the presence of these motifs must be validated, not just assumed.

Protocol: Solution-Phase Validation via NMR

Standard


 NMR is insufficient for Halogen Bonding. Use 

or

titration.

Objective: Detect the downfield shift of the carbon attached to the halogen (C-X) upon binding to a Lewis base.

  • Preparation: Dissolve the haloarene (Host) in a non-competing solvent (e.g., deuterated cyclohexane or chloroform). Avoid DMSO/Methanol as they compete for the

    
    -hole.
    
  • Titration: Add increasing equivalents (0.5 to 10.0 eq) of a standard Lewis base (e.g., quinuclidine or tetrabutylammonium chloride).

  • Measurement:

    • Monitor the C-ipso signal in

      
       NMR.
      
    • Success Metric: A measurable shift (

      
       ppm) indicates XB formation.
      
    • Note: For polarized C-H donors, monitor the

      
       shift of the specific proton; a downfield shift indicates H-bonding.
      
Protocol: Crystallographic Geometry Check

If an X-ray co-crystal structure is available, apply these geometric filters to confirm a "Bond" vs. "Contact."

  • Distance (

    
    ): 
    
    
    
    • Rule of Thumb: Interaction should be at least 95% of the sum of van der Waals radii.

  • Angle (

    
    ): 
    
    • Halogen Bond:

      
       (Strict Linearity).
      
    • Hydrogen Bond:

      
       (More flexible).
      

Part 4: Workflow for Lead Optimization

This workflow outlines the decision logic for integrating lipophilic donor motifs into a drug scaffold.

OptimizationWorkflow Start Start: Lead Compound with Polar H-Bond Donor Problem Issue: High Clearance / Low Permeability? Start->Problem Analysis Analyze Binding Pocket: Is the Acceptor accessible linearly? Problem->Analysis Decision1 Yes: Linear Access Analysis->Decision1 Decision2 No: Bent/Steric Constraint Analysis->Decision2 StrategyXB Strategy A: Halogen Scan Replace Donor with Cl, Br, I Decision1->StrategyXB Target Sigma-Hole StrategyCH Strategy B: Polarized C-H Use Fluorinated Heterocycle (e.g., Pyridine-F) Decision2->StrategyCH Target Acidic C-H Validation Validate: 1. LogP Increase? 2. Potency Maintained? StrategyXB->Validation StrategyCH->Validation

Figure 2: Decision matrix for bioisosteric replacement of polar donors with haloarene motifs.

Part 5: Case Study – Kinase Inhibitor Optimization

Context: A kinase inhibitor lead possesses a pyrazole N-H forming a hydrogen bond with the hinge region (Glu residue).

  • Challenge: The N-H group limits brain penetration (high polar surface area).

  • Solution: Replacement of the pyrazole N-H with a Chloro- or Bromo-arene .

  • Outcome:

    • The Halogen (Cl/Br) forms a Halogen Bond with the backbone carbonyl of the hinge glutamate.

    • The adjacent C-H on the aromatic ring (ortho to the halogen) becomes polarized, forming a secondary weak H-bond with the gatekeeper residue.

    • Result: Potency is maintained (

      
       similar), but LogP increases by ~0.8 units, significantly improving BBB permeability.
      

References

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. [Link]

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry. [Link]

  • Cavallo, G., et al. (2016). "The Halogen Bond."[1][2][3][7][8][9][10][11][12][13][14] Chemical Reviews. [Link]

  • Erickson, J. A., et al. (2010). "Lessons from the difluoromethyl group: a lipophilic hydrogen bond donor."[4][5] Journal of Medicinal Chemistry. [Link]

  • Metrangolo, P., & Resnati, G. (2014). "Halogen Bonding: A Paradigm in Supramolecular Chemistry." IUPAC Technical Report. [Link]

Sources

Foundational

An In-depth Technical Guide to Halogenated Difluoromethyl Benzene Building Blocks

Executive Summary: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group, particularly when appended to a halogenated benzene scaffold, has emerged as a privileged structural element.[2] Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety possesses a unique and compelling set of characteristics: it is a lipophilic, metabolically robust bioisostere for common functional groups like hydroxyls, thiols, and amines, and critically, it can act as a hydrogen bond donor.[2][3][4][5][6]

This dual nature—enhancing lipophilicity while retaining hydrogen bonding capability—allows for the fine-tuning of drug candidates to improve membrane permeability, increase metabolic stability, and enhance target binding affinity.[2][3][7] This guide provides an in-depth exploration of halogenated difluoromethyl benzene building blocks, from fundamental synthetic strategies and physicochemical insights to practical experimental protocols and applications in drug development.

Synthetic Strategies: Accessing the -CF2H Moiety on Halogenated Aromatic Scaffolds

The installation of a difluoromethyl group onto a halogenated benzene ring can be achieved through several strategic pathways. The choice of method is dictated by factors such as the desired substitution pattern, functional group tolerance, and scalability.[3]

Cross-Coupling Methodologies: The Workhorse of C-CF2H Bond Formation

Transition-metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forging the C(sp²)–CF2H bond.[8] These reactions typically involve the coupling of an aryl halide (iodide, bromide, or triflate) with a suitable difluoromethylating agent.[9][10]

  • Palladium-Catalyzed Couplings: Palladium catalysis is a mainstay, often employing aryl boronic acids or their esters.[5][11] A significant advancement involves the ex situ generation of difluoroiodomethane (ICF2H), which can then be used in a subsequent Pd-catalyzed coupling step, offering a high degree of control and atom economy.[11]

  • Copper-Mediated Reactions: Copper catalysis provides a cost-effective alternative, particularly for the difluoromethylation of aryl iodides.[9] These methods often utilize trimethylsilyl difluoromethane (TMSCF2H) as the -CF2H source.[9] While difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, optimized conditions have enabled high yields across a range of substrates.[9]

  • Nickel-Catalyzed Approaches: Nickel catalysis has proven effective for coupling aryl halides with stable, isolable difluoromethylzinc reagents, such as [(DMPU)₂Zn(CF₂H)₂].[5][10] A key advantage of some nickel-catalyzed systems is their ability to operate at room temperature.[10]

  • Metallaphotoredox Catalysis: A cutting-edge approach merges nickel and photoredox catalysis to enable the difluoromethylation of aryl bromides under exceptionally mild conditions.[4][5] This strategy utilizes bromodifluoromethane (BrCF₂H) as the radical source, activated via a silyl radical-mediated halogen abstraction pathway.[4]

The following diagram outlines a decision-making process for selecting an appropriate cross-coupling method.

Cross_Coupling_Strategy Start Starting Material: Halogenated Aryl Aryl_I Aryl Iodide Start->Aryl_I Aryl_Br Aryl Bromide Start->Aryl_Br Aryl_OTf Aryl Triflate Start->Aryl_OTf Aryl_B Aryl Boronic Acid /Ester Start->Aryl_B Cu_Catalysis Copper-Mediated (e.g., with TMSCF2H) Aryl_I->Cu_Catalysis Cost-effective Pd_Catalysis Palladium-Catalyzed (e.g., with ICF2H) Aryl_I->Pd_Catalysis Ni_Catalysis Nickel-Catalyzed (e.g., with Zn(CF2H)2) Aryl_Br->Ni_Catalysis Room Temp. Photoredox Metallaphotoredox (Ni/Photoredox) Aryl_Br->Photoredox Mild Conditions, Late-Stage Aryl_OTf->Ni_Catalysis Aryl_B->Pd_Catalysis Versatile

Caption: Decision workflow for cross-coupling strategies.

Difluoromethylation via Difluorocarbene Intermediates

An alternative strategy involves the generation of difluorocarbene (:CF₂), a reactive intermediate that can be trapped by nucleophiles such as phenols.[12] This is a particularly effective route for synthesizing aryl difluoromethyl ethers (Ar-O-CF₂H).

A common and practical source for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na), a bench-stable and relatively non-toxic solid.[12] Upon heating, it decarboxylates to generate the difluorocarbene, which then reacts with a phenoxide to form the desired ether.[12]

Difluorocarbene_Mechanism Reagent ClCF2CO2Na (Sodium Chlorodifluoroacetate) Heat Heat (Δ) - NaCl - CO2 Reagent->Heat Carbene :CF2 (Difluorocarbene) Heat->Carbene Decarboxylation Product Ar-O-CF2H (Aryl Difluoromethyl Ether) Carbene->Product Phenol Ar-OH + Base Phenoxide Ar-O⁻ (Phenoxide) Phenol->Phenoxide Deprotonation Phenoxide->Carbene Nucleophilic Attack

Caption: Generation and reaction of difluorocarbene.

Physicochemical Properties and Their Impact on Drug Design

The strategic replacement of other functional groups with a difluoromethyl group on a halogenated benzene core can profoundly influence a molecule's drug-like properties.[6]

Lipophilicity and Hydrogen Bonding: A Unique Duality

The -CF₂H group is considered a lipophilic moiety, which can enhance membrane permeability and bioavailability.[2][3] However, unlike the -CF₃ group, the polarized C-H bond in the difluoromethyl group allows it to act as a competent hydrogen bond donor.[2][4][5]

This hydrogen bond donating capacity is comparable to that of thiols and anilines, making the -CF₂H group an effective bioisostere for these functionalities.[5][13][14] This unique combination allows medicinal chemists to increase lipophilicity while simultaneously preserving or introducing a key hydrogen bonding interaction with a biological target.[3]

GroupTypical π Value (Lipophilicity Contribution)Hydrogen Bond Acidity (A)Key Feature
-CH₃ ~0.5~0Lipophilic, no H-bond donation
-OH ~-0.7HighH-bond donor, hydrophilic
-SH ~0.4~0.12H-bond donor, lipophilic
-CF₃ ~0.90Very lipophilic, no H-bond donation
-CF₂H ~0.1 to 0.40.09 - 0.13[13][14]Lipophilic H-bond donor

Data compiled from multiple sources for comparative purposes.[13][14]

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making fluorinated motifs resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][13] Replacing a metabolically labile group (e.g., a benzylic methyl or methoxy group) with a -CF₂H group can block common metabolic pathways, thereby increasing the drug's half-life and reducing clearance.[13][15][16]

Applications and Case Studies

The utility of halogenated difluoromethyl benzene building blocks is demonstrated by their incorporation into numerous therapeutic agents and agrochemicals.

A prominent example is Pantoprazole , a widely used proton pump inhibitor. Its synthesis utilizes 4-(difluoromethoxy)benzene-1,2-diamine as a key intermediate to construct the core benzimidazole scaffold.[7] The difluoromethoxy group in Pantoprazole is crucial for enhancing its metabolic stability and modulating its physicochemical properties for optimal performance.[7][17]

Pantoprazole_Signaling_Pathway cluster_cell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) StomachLumen Stomach Lumen ProtonPump->StomachLumen Secretes Pantoprazole Pantoprazole (contains Ar-OCF2H) Pantoprazole->ProtonPump Irreversibly Blocks H_ion H+

Caption: Mechanism of action for Pantoprazole.[7]

Experimental Protocols

Protocol: Copper-Mediated Difluoromethylation of an Aryl Iodide

This protocol is a representative example based on established methodologies.[9]

Objective: To synthesize 1-bromo-4-(difluoromethyl)benzene from 1-bromo-4-iodobenzene.

Materials:

  • 1-bromo-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • Trimethylsilyl difluoromethane (TMSCF₂H)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol, 283 mg), CuI (1.5 mmol, 285 mg), and KF (2.0 mmol, 116 mg).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the resulting suspension at room temperature.

  • Add TMSCF₂H (1.5 mmol, 165 mg) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Protocol: Synthesis of an Aryl Difluoromethyl Ether via Difluorocarbene

This protocol is a representative example based on established methodologies.[12]

Objective: To synthesize 1-bromo-4-(difluoromethoxy)benzene from 4-bromophenol.

Materials:

  • 4-bromophenol

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 mmol, 173 mg), K₂CO₃ (2.0 mmol, 276 mg), and anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add sodium chlorodifluoroacetate (1.5 mmol, 229 mg) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 6 hours. Caution: This reaction releases CO₂ gas; ensure adequate ventilation and do not conduct in a sealed vessel.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent to obtain the crude product. Purify by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the pure aryl difluoromethyl ether.

Conclusion and Future Outlook

Halogenated difluoromethyl benzene building blocks are indispensable tools in modern drug discovery and agrochemical development. Their unique ability to confer metabolic stability while acting as lipophilic hydrogen bond donors provides a sophisticated method for optimizing lead compounds.[2][3][4][6] The continued development of novel synthetic methodologies, particularly in late-stage functionalization and catalytic C-H activation, will further expand the accessibility and application of these valuable scaffolds. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the rational design and deployment of these building blocks will undoubtedly lead to the creation of safer and more effective therapeutic agents.

References

  • Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Source: Google Cloud URL
  • Title: Metallaphotoredox Difluoromethylation of Aryl Bromides Communications Source: Macmillan Group - Princeton University URL
  • Title: Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides Source: PMC - NIH URL
  • Title: Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ Source: Pure URL
  • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry Source: Benchchem URL
  • Title: Applications of 4-(Difluoromethoxy)
  • Title: Difluoromethylation of Aryl Halides Source: Synfacts URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Difluoromethyl Source: Alfa Chemistry URL
  • Source: International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST)
  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes Source: PMC URL
  • Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Macmillan Group - Princeton University URL
  • Title: Recent Advances in Difluoromethylation Reaction Source: ResearchGate URL
  • Title: Difluoromethylation of Phenols Source: Organic Syntheses URL
  • Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Journal URL
  • Title: Recent Advances in the Synthetic Application of Difluorocarbene Source: Synlett URL
  • Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: PMC URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene from 2-chloro-4-iodobenzaldehyde. The difluoromethyl (CF2H) group is a crucial substituent in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene from 2-chloro-4-iodobenzaldehyde. The difluoromethyl (CF2H) group is a crucial substituent in medicinal and agrochemical chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] This protocol details a robust deoxydifluorination reaction, a key transformation for installing this valuable functional group.[1][2] We will delve into the mechanistic underpinnings of this conversion, provide a detailed, step-by-step experimental procedure, and address critical safety considerations associated with the reagents involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Difluoromethyl Group

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in modern chemistry. The difluoromethyl (CF2H) group, in particular, offers a unique combination of properties that make it highly desirable in the design of bioactive compounds.[3] Its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity has led to its inclusion in numerous pharmaceuticals and agrochemicals.[1][3]

The conversion of an aldehyde to a difluoromethyl group, known as deoxydifluorination, is a direct and efficient method for introducing this moiety.[1] This application note focuses on the synthesis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene, a valuable building block for further chemical elaboration, from the readily available 2-chloro-4-iodobenzaldehyde.

Mechanistic Insights: The Deoxydifluorination of Aldehydes

The deoxydifluorination of aldehydes is a nucleophilic substitution reaction where the oxygen atom of the carbonyl group is replaced by two fluorine atoms.[4] This transformation is typically achieved using specialized fluorinating reagents. While several such reagents exist, this protocol will focus on the use of modern aminodifluorosulfinium salts like XtalFluor-E, which offer enhanced safety and handling characteristics compared to traditional reagents like DAST (Diethylaminosulfur trifluoride).[5][6][7]

The reaction is thought to proceed through the activation of the carbonyl oxygen by the fluorinating agent. This is followed by the nucleophilic attack of fluoride ions to form a geminal difluoroalkane.[1] In the case of reagents like XtalFluor-E, an external fluoride source is often required to facilitate the deoxofluorination process.[5]

Reaction_Mechanism A 2-chloro-4-iodobenzaldehyde B [Activated Intermediate] A->B Activation C 2-Chloro-4-(difluoromethyl)-1-iodobenzene B->C Fluoride Attack reagent XtalFluor-E (Deoxyfluorinating Agent) reagent->B fluoride Fluoride Source fluoride->B

Caption: General reaction pathway for deoxydifluorination.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-4-iodobenzaldehyde≥98%Commercially Available
XtalFluor-E ([Et2NSF2]BF4)≥97%Commercially AvailableSafer alternative to DAST.[5][6]
Triethylamine trihydrofluoride (Et3N·3HF)≥98%Commercially AvailableFluoride source.
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO3) solutionPrepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
HexaneACS GradeCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Reaction Setup and Procedure

Workflow start Start: Assemble Dry Glassware under N2 dissolve Dissolve 2-chloro-4-iodobenzaldehyde in anhydrous DCM start->dissolve cool Cool the solution to 0 °C in an ice bath dissolve->cool add_reagents Slowly add Et3N·3HF followed by XtalFluor-E cool->add_reagents react Allow the reaction to warm to room temperature and stir overnight add_reagents->react monitor Monitor reaction progress by TLC react->monitor quench Carefully quench the reaction with saturated NaHCO3 solution monitor->quench extract Extract the product with DCM quench->extract dry Dry the organic layer with Na2SO4 extract->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify end End: Characterize the final product purify->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2-chloro-4-iodobenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add triethylamine trihydrofluoride (Et3N·3HF) (1.5 eq) to the stirred solution. Following this, add XtalFluor-E (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the pure 2-Chloro-4-(difluoromethyl)-1-iodobenzene.[8]

Safety and Handling Precautions

The use of fluorinating agents requires strict adherence to safety protocols.

  • XtalFluor-E: While more thermally stable than DAST, XtalFluor-E is still a reactive chemical.[5][6] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[9] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Triethylamine trihydrofluoride (Et3N·3HF): This reagent is corrosive and toxic. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Quenching: The quenching step with sodium bicarbonate should be performed slowly and carefully, especially at a low temperature, to control the evolution of gas.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Characterization of 2-Chloro-4-(difluoromethyl)-1-iodobenzene

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The difluoromethyl group will exhibit a characteristic triplet in the 1H NMR and a triplet in the 19F NMR due to H-F coupling.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene from 2-chloro-4-iodobenzaldehyde using modern and safer fluorinating reagents. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and efficiently synthesize this valuable fluorinated building block for applications in drug discovery and materials science.

References

  • He, G., Xiao, X., Jin, H.-Z., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron, 83, 131963.
  • Wikipedia. Diethylaminosulfur trifluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. Retrieved from [Link]

  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9571–9574.
  • National Center for Biotechnology Information. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Retrieved from [Link]

  • CoLab. (2024, September 9). Deoxyfluorination: A Detailed Overview of Recent Developments. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative deoxyfluorination reagents (a) DAST, (b) XtalFluor™ and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Retrieved from [Link]

  • ACS Publications. (2019, February 18). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, November 14). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Retrieved from [Link]

  • ACS Publications. (2007, September 21). Purification of Difluoromethylornithine by Global Process Optimization: Coupling of Chemistry and Chromatography with Enantioselective Crystallization. Retrieved from [Link]

  • CoLab. (2024, September 9). Deoxyfluorination: A Detailed Overview Of Recent Developments. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Retrieved from [Link]

  • Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present. Retrieved from [Link]

  • YouTube. (2024, July 20). Deoxy-Fluorine Chemistry (Important Papers). Retrieved from [Link]

  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]

  • ScienceDirect. (n.d.). SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • ResearchGate. (2025, October 21). Synthesis of 2‐(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [F]Fluoride. Retrieved from [https://www.researchgate.net/publication/355648559_Synthesis_of_2-Chlorodifluoromethylindoles_for_Nucleophilic_Halogen_Exchange_with_18F Fluoride]([Link] Fluoride)

  • MDPI. (2019, December 6). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]

Sources

Application

Deoxyfluorination of 2-chloro-4-iodobenzaldehyde using DAST

Executive Summary This guide details the protocol for converting 2-chloro-4-iodobenzaldehyde to 2-chloro-1-(difluoromethyl)-4-iodobenzene using diethylaminosulfur trifluoride (DAST).[1] This transformation is critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting 2-chloro-4-iodobenzaldehyde to 2-chloro-1-(difluoromethyl)-4-iodobenzene using diethylaminosulfur trifluoride (DAST).[1] This transformation is critical in medicinal chemistry for generating the difluoromethyl (


) moiety, a lipophilic bioisostere of the hydroxyl and thiol groups, and a metabolic blocker for oxidation prone sites.

The substrate, 2-chloro-4-iodobenzaldehyde, presents a unique electronic profile: the ortho-chloro and para-iodo substituents exert an inductive electron-withdrawing effect (


), activating the carbonyl carbon toward nucleophilic attack.[1] However, the ortho-chloro group introduces steric strain that necessitates precise temperature control to prevent elimination byproducts or oligomerization.[1]

Reaction Mechanism & Chemical Logic

The deoxyfluorination proceeds via a nucleophilic substitution pathway. DAST acts as both the activation agent (converting the carbonyl oxygen into a leaving group) and the fluorine source.

Mechanism Description:

  • Nucleophilic Attack: The sulfur atom of DAST attacks the carbonyl oxygen of the aldehyde.

  • Elimination: Hydrogen fluoride (HF) is eliminated, forming an unstable alkoxyaminosulfonium intermediate.

  • Nucleophilic Substitution: A fluoride ion attacks the benzylic carbon.

  • Gem-Difluorination: The amino-sulfur group is displaced by a second fluoride ion, yielding the gem-difluoride product.[1]

Key Insight: The electron-withdrawing nature of the 2-Cl and 4-I substituents makes the intermediate carbocation less stable than in electron-rich systems, but it makes the initial carbonyl carbon highly electrophilic.[1] This generally accelerates the first step but requires strict moisture control to prevent hydrolysis back to the aldehyde.

DAST_Mechanism Substrate 2-Chloro-4-iodobenzaldehyde Inter1 Alkoxyaminosulfonium Intermediate Substrate->Inter1 S-attack on O (-HF) DAST DAST (Reagent) DAST->Inter1 Transition Carbocation/Ion Pair Inter1->Transition C-O Bond Cleavage Product 2-Chloro-1-(difluoromethyl)- 4-iodobenzene Transition->Product Nucleophilic Fluorination (Gem-difluoride formation)

Figure 1: Mechanistic pathway of aldehyde deoxyfluorination using DAST.[1]

Safety Profile & Hazard Mitigation

CRITICAL WARNING: DAST is thermally unstable and reacts violently with water.[1]

  • Thermal Runaway: DAST can decompose explosively at temperatures above 90°C. Never heat the neat reagent. Distillation is not recommended.

  • HF Generation: Hydrolysis releases Hydrogen Fluoride (HF), which is highly toxic and corrosive.

  • Glass Etching: HF byproducts etch glass.[1] While borosilicate glass is acceptable for single-use small-scale reactions, PFA/Teflon vessels are recommended for scale-up or long-term storage.[1]

Engineering Controls:

  • Perform all operations in a functioning fume hood.

  • Use blast shields for reactions >5g.

  • Have saturated Calcium Gluconate gel available for skin exposure to HF.

Experimental Protocol

Reagents & Stoichiometry
ComponentMW ( g/mol )Equiv.[2][3][4]Role
2-Chloro-4-iodobenzaldehyde 266.461.0Substrate
DAST 161.191.5 - 2.0Fluorinating Agent
Dichloromethane (DCM) 84.93SolventAnhydrous (0.1 - 0.2 M)
NaHCO₃ (sat.[1] aq.) 84.01ExcessQuenching Agent
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the flask to room temperature under a stream of nitrogen.

    • Charge the flask with 2-chloro-4-iodobenzaldehyde (1.0 equiv).[1]

    • Add anhydrous DCM via syringe to achieve a concentration of 0.15 M. Stir until fully dissolved.

  • Reagent Addition (Cryogenic Control):

    • Cool the reaction mixture to -78°C (dry ice/acetone bath).

    • Note: While some protocols suggest 0°C, the electron-deficient nature of this substrate warrants -78°C to prevent over-fluorination or polymerization.[1]

    • Add DAST (1.5 equiv) dropwise via a glass syringe over 10–15 minutes.

    • Caution: Ensure the internal temperature does not rise significantly.

  • Reaction Phase:

    • Stir at -78°C for 30 minutes.

    • Remove the cooling bath and allow the mixture to warm to Room Temperature (23°C) naturally.

    • Stir at RT for 2–4 hours. Monitor conversion via TLC (Solvent: 10% EtOAc/Hexanes) or LC-MS.[1]

    • Endpoint: Disappearance of the aldehyde spot.

  • Quenching (Exothermic):

    • Cool the mixture back to 0°C .

    • SLOWLY add saturated aqueous NaHCO₃ .[1]

    • Warning: Vigorous gas evolution (

      
      ) will occur. Add dropwise until evolution ceases.
      
  • Workup & Isolation:

    • Transfer to a separatory funnel. Separate phases.

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      . Filter and concentrate under reduced pressure (keep bath 
      
      
      
      due to volatility of the product).
  • Purification:

    • Purify via silica gel flash chromatography.[3]

    • Eluent: Gradient 0%

      
       5% EtOAc in Hexanes.
      
    • Note: The difluoromethyl product is less polar than the starting aldehyde and will elute significantly earlier.

Workflow Setup Setup: Flame-dry flask N2 Atmosphere Dissolve Substrate in DCM Cooling Cool to -78°C Setup->Cooling Addition Add DAST (1.5 eq) Dropwise Cooling->Addition Reaction Warm to RT Stir 2-4 Hours Addition->Reaction Quench Cool to 0°C Quench with sat. NaHCO3 (Gas Evolution!) Reaction->Quench Workup Extract (DCM) Wash (Brine) Concentrate Quench->Workup Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify

Figure 2: Operational workflow for the deoxyfluorination process.

Process Analytics & Characterization

The conversion of the aldehyde (


) to the difluoromethyl group (

) results in distinct NMR signatures.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aldehyde (Starting Material): Singlet at

      
       ppm.
      
    • Product (

      
      ):  A distinct triplet  centered around 
      
      
      
      ppm.[1]
    • Coupling Constant: The geminal H-F coupling (

      
      ) is large, typically 53–56 Hz .
      
  • 
     NMR: 
    
    • Signal: A doublet centered around

      
       to 
      
      
      
      ppm.[1]
    • Coupling: Matches the proton coupling (

      
       Hz).
      
  • 
     NMR: 
    
    • Benzylic Carbon: Appears as a triplet (

      
       Hz) around 
      
      
      
      ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed DASTDAST degrades over time.[1] Use a fresh bottle or verify activity on a test substrate.
Aldehyde Recovery Moisture in solventWater consumes DAST rapidly.[1] Ensure DCM is distilled over

or from a solvent system.
Darkening/Tars High TemperatureThe reaction exothermed upon addition. Ensure -78°C addition and slow warming.
Glass Etching HF accumulationUse plasticware (PFA/PP) if the reaction time is prolonged (>12h).

Expert Tip: If the specific batch of DAST is yielding poor results due to thermal instability, consider using Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) .[1] It is thermally more stable and often provides similar reactivity with a better safety profile, though it is more sterically demanding.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[4] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561–2578. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 12(11), 2634–2637. (Context on DAST alternatives and safety). Link

  • National Research Council. (2014). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General safety regarding HF and fluorinating agents). Link

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Difluoromethyl Aryl Iodides

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the dual challenges of synthesizing difluoromethylated arenes via Palladium-catalyzed cross-coupling (Difluor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the dual challenges of synthesizing difluoromethylated arenes via Palladium-catalyzed cross-coupling (Difluoromethylation) and utilizing difluoromethyl aryl iodides as robust substrates in downstream couplings.

Executive Summary & Scientific Rationale

The difluoromethyl group (


) is a critical bioisostere in drug design, acting as a lipophilic hydrogen bond donor (bioisostere of 

and

) and a metabolic blocker.[1][2] While

groups are chemically inert, the acidic proton of

(

) and the potential for

-elimination make its introduction and manipulation via transition-metal catalysis non-trivial.

This guide covers two distinct catalytic manifolds:

  • Difluoromethylation (Synthesis): The cross-coupling of aryl iodides (

    
    ) with nucleophilic difluoromethyl sources (
    
    
    
    ) to generate
    
    
    . This is the primary synthetic bottleneck due to the instability of
    
    
    intermediates.
  • Downstream Coupling (Utilization): The use of pre-existing difluoromethyl aryl iodides (

    
    ) as electrophiles in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
    

Critical Mechanistic Insight: The -Elimination Trap

The central challenge in Pd-catalyzed difluoromethylation is the competition between the desired Reductive Elimination and the decomposition pathway known as


-Elimination .

When a difluoromethyl source transmetallates to Palladium, the resulting


 species is prone to ejecting a fluoride ion, generating a difluorocarbene (

) and destroying the active catalyst.
Pathway Visualization

The following diagram illustrates the kinetic bifurcation that determines reaction success.

G cluster_0 Catalytic Cycle & Decomposition Start Ar-I (Substrate) OxAdd Oxidative Addition L_nPd(II)(Ar)(I) Start->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd TransMet Transmetallation (+ M-CF2H) OxAdd->TransMet Complex Key Intermediate L_nPd(II)(Ar)(CF2H) TransMet->Complex RedElim Reductive Elimination (Fast with Bulky Ligands) Complex->RedElim Path A (Desired) AlphaElim α-Elimination (Decomposition) Complex->AlphaElim Path B (Avoid) RedElim->Pd0 Regeneration Product Ar-CF2H (Desired Product) RedElim->Product Carbene :CF2 (Carbene) + Pd-F Species AlphaElim->Carbene

Caption: Kinetic competition in Pd-catalyzed difluoromethylation. Bulky ligands accelerate Path A over Path B.

Protocol A: Synthesis of (Negishi-Type)

Best for: Broad substrate scope, scalability, and high functional group tolerance.[3] Mechanism: Uses a stable Zinc reagent, bypassing the need for sensitive silane activators.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Aryl Iodide (1.0 equiv).

  • Reagent:

    
     (0.6 equiv) or 
    
    
    
    .
    • Note: These reagents are air-sensitive but stable in solution.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / Xantphos (for sterically hindered substrates).
  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step Methodology
  • Reagent Prep (Inside Glovebox): Weigh

    
     (Mikami Reagent) into a dry reaction vial. This reagent acts as a "double" source of 
    
    
    
    , transferring both groups efficiently.
  • Catalyst Addition: Add

    
     (5 mol%).
    
    • Expert Tip: For electron-rich aryl iodides, switch to

      
       (2.5 mol%) and Xantphos (5 mol%) to facilitate the difficult reductive elimination.
      
  • Substrate Addition: Add the Aryl Iodide (1.0 equiv) and anhydrous THF (

    
     concentration).
    
  • Reaction: Seal the vial and stir at 60°C – 80°C for 12–18 hours.

    • Monitoring: Monitor by

      
       NMR. The product 
      
      
      
      typically appears as a doublet around
      
      
      to
      
      
      (
      
      
      ).
  • Workup: Quench with saturated

    
    . Extract with EtOAc. The 
    
    
    
    group is stable to standard aqueous workups.

Data Summary: Scope & Yields

Aryl Iodide Type Catalyst System Yield (%) Notes

| Electron-Deficient (


) | 

| 85-95% | Very fast reaction. | | Electron-Neutral (

) |

| 70-85% | Standard conditions. | | Electron-Rich (

) |

| 60-75% | Requires bulky ligand to force reductive elimination. | | Heterocycles (Pyridines, Quinolines) |

| 50-80% | N-coordination can slow reaction; increase temp. |

Protocol B: Utilization of Difluoromethyl Aryl Iodides ( )

Context: When using a commercially available or pre-synthesized


 as a building block in Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Stability Note: The


 moiety is generally stable  under standard Pd-coupling conditions (basic, aqueous, heated). The 

bond is strong and does not undergo hydrogenolysis easily. However, very strong bases (e.g.,

,

) should be avoided to prevent deprotonation of the

proton.
Recommended Conditions (Suzuki-Miyaura)

This protocol ensures high fidelity of the


 group while coupling the iodide.
  • System:

    
     (1.0 equiv) + Boronic Acid (1.2 equiv).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
    • Avoid: Strong alkoxide bases like

      
       if the substrate is highly electron-deficient, as trace deprotonation of 
      
      
      
      can lead to decomposition.
  • Catalyst:

    
     (3 mol%).
    
  • Solvent: Dioxane/Water (4:1).

  • Temperature: 80°C.

Experimental Workflow Diagram

The following graph outlines the decision tree for selecting the correct protocol based on your starting material.

Workflow Input Starting Material? Path1 Standard Ar-I (Need to add CF2H) Input->Path1 Path2 I-Ar-CF2H (Need to couple Ar) Input->Path2 Process1 Difluoromethylation Reagent: (DMPU)2Zn(CF2H)2 Cat: Pd(PPh3)4 Path1->Process1 Process2 Suzuki Coupling Reagent: Ar-B(OH)2 Base: K2CO3 (Weak Base) Path2->Process2 Result1 Target: Ar-CF2H Process1->Result1 Result2 Target: R-Ar-CF2H Process2->Result2

Caption: Decision matrix for synthesis vs. utilization of difluoromethyl aryl iodides.

Troubleshooting & Optimization

Issue: Low Yield in Difluoromethylation
  • Cause 1:

    
    -Elimination.  If you observe significant formation of 
    
    
    
    (starting material) or
    
    
    (fluorination side product), the
    
    
    species is decomposing.
    • Solution: Switch to a ligand with a larger bite angle and steric bulk (e.g., Xantphos or BrettPhos ). These ligands destabilize the Pd(II) intermediate, accelerating the desired Reductive Elimination.

  • Cause 2: Protodefluorination. Formation of

    
     or 
    
    
    
    .
    • Solution: Ensure the reaction is strictly anhydrous. Proton sources can quench the Zinc reagent or the Pd-intermediate.

Issue: Instability in Downstream Coupling
  • Cause: Deprotonation of the

    
     proton.
    
    • Solution: Switch from carbonate/hydroxide bases to Fluoride bases (

      
      ) or use anhydrous conditions (
      
      
      
      in Toluene).

References

  • Aresta, M., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Link

  • Shen, Q., et al. (2014).[4] Cooperative Pd/Ag-Catalyzed Difluoromethylation of Aryl Bromides and Iodides. Nature Communications. Link

  • Hartwig, J. F., et al. (2022).[5] Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie Int. Ed. Link

  • Mikami, K., et al. (2018).

    
    . Chemistry - A European Journal.[1] Link
    
  • Zhang, X., et al. (2017). Palladium-Catalyzed Difluoromethylation of Aryl Boronic Acids. Organic Chemistry Frontiers. Link

Sources

Application

Application Notes and Protocols for Late-Stage Functionalization Using 2-Chloro-4-(difluoromethyl)-1-iodobenzene

Introduction: The Strategic Imperative of Late-Stage Functionalization In the landscape of contemporary drug discovery and development, the ability to modify complex molecules at a late stage of a synthetic sequence is n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Late-Stage Functionalization

In the landscape of contemporary drug discovery and development, the ability to modify complex molecules at a late stage of a synthetic sequence is not merely an academic exercise but a critical strategic advantage. This approach, known as late-stage functionalization (LSF), allows for the rapid generation of analogues of a lead compound, enabling a more efficient exploration of the structure-activity relationship (SAR).[1][2] The introduction of fluorine-containing moieties, in particular, is a widely employed strategy to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][3] The difluoromethyl (CHF2) group is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[4][5]

This document provides a detailed guide to the application of 2-Chloro-4-(difluoromethyl)-1-iodobenzene , a versatile building block uniquely suited for LSF. Its trifunctional nature, possessing iodo, chloro, and difluoromethyl groups, allows for a series of selective and sequential chemical transformations. The significant difference in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of its utility, enabling chemoselective functionalization at the iodine-bearing position under conditions that leave the more robust C-Cl bond intact.[6][7]

Core Principles: Chemoselectivity and Orthogonal Reactivity

The synthetic utility of 2-Chloro-4-(difluoromethyl)-1-iodobenzene is predicated on the differential reactivity of its halogen substituents in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is substantially weaker than the carbon-chlorine bond, making it significantly more susceptible to oxidative addition to a low-valent metal center, typically palladium(0).[7] This reactivity differential allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C-I position, while preserving the C-Cl bond for subsequent transformations.

This principle of orthogonal reactivity is paramount in LSF, as it allows for the stepwise and controlled diversification of a core scaffold. The electron-withdrawing nature of the chloro and difluoromethyl groups further activates the aryl iodide towards oxidative addition, often allowing for milder reaction conditions compared to less-activated iodoarenes.[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

2-Chloro-4-(difluoromethyl)-1-iodobenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, a common motif in pharmaceuticals.[6][8] The reaction of 2-Chloro-4-(difluoromethyl)-1-iodobenzene with an arylboronic acid or ester proceeds with high selectivity at the iodo position.

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagent 2-Chloro-4-(difluoromethyl)-1-iodobenzene heating Heating reagent->heating boronic_acid Ar-B(OR)2 boronic_acid->heating catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->heating base Base (e.g., K2CO3, Cs2CO3) base->heating solvent Solvent (e.g., Dioxane/H2O) solvent->heating product 4-Aryl-2-chloro-1-(difluoromethyl)benzene heating->product Reaction workup Workup & Purification product->workup final_product Isolated Product workup->final_product

Caption: Workflow for the selective Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask, combine 2-Chloro-4-(difluoromethyl)-1-iodobenzene (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a suitable base such as K2CO3 (2.0 equiv.) or Cs2CO3 (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Condition
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf)
Base K2CO3, Cs2CO3, K3PO4
Solvent Dioxane/H2O, Toluene/H2O, DME
Temperature 80-100 °C
Reaction Time 2-12 hours
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines which are prevalent in bioactive molecules. The chemoselective amination of 2-Chloro-4-(difluoromethyl)-1-iodobenzene at the iodo position provides access to a diverse range of substituted anilines.

Reaction Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagent 2-Chloro-4-(difluoromethyl)-1-iodobenzene heating Heating reagent->heating amine Amine (R2NH) amine->heating catalyst Pd Precatalyst (e.g., Pd2(dba)3) catalyst->heating ligand Ligand (e.g., Xantphos) ligand->heating base Base (e.g., NaOtBu, Cs2CO3) base->heating solvent Solvent (e.g., Toluene) solvent->heating product N-Aryl-2-chloro-4-(difluoromethyl)aniline heating->product Reaction workup Workup & Purification product->workup final_product Isolated Product workup->final_product

Caption: Workflow for the selective Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv. or Cs2CO3, 2.0 equiv.).

  • Substrate Addition: Add 2-Chloro-4-(difluoromethyl)-1-iodobenzene (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent.[9]

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended Condition
Palladium Precatalyst Pd2(dba)3, Pd(OAc)2
Ligand Xantphos, RuPhos, SPhos
Base NaOtBu, K3PO4, Cs2CO3
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reaction Time 4-24 hours

Sequential Functionalization: A Gateway to Molecular Complexity

The true power of 2-Chloro-4-(difluoromethyl)-1-iodobenzene lies in its potential for sequential cross-coupling reactions. After the initial selective functionalization at the iodo position, the chloro substituent remains available for a second, distinct transformation under more forcing reaction conditions. This allows for the synthesis of highly substituted and complex aromatic compounds from a single, readily available starting material.

Logical Flow of Sequential Functionalization

Sequential_Functionalization start 2-Chloro-4-(difluoromethyl)-1-iodobenzene step1 Selective Functionalization at C-I (e.g., Suzuki Coupling) start->step1 intermediate 4-Aryl-2-chloro-1-(difluoromethyl)benzene step1->intermediate step2 Functionalization at C-Cl (e.g., Buchwald-Hartwig Amination) intermediate->step2 final_product Disubstituted Product step2->final_product

Caption: Sequential functionalization strategy.

Safety and Handling

As with all halogenated aromatic compounds, 2-Chloro-4-(difluoromethyl)-1-iodobenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

2-Chloro-4-(difluoromethyl)-1-iodobenzene is a highly valuable and versatile building block for late-stage functionalization in drug discovery and medicinal chemistry. Its unique substitution pattern allows for selective and sequential cross-coupling reactions, providing a powerful platform for the rapid generation of diverse molecular architectures. The protocols outlined in this document serve as a guide for researchers to harness the full potential of this reagent in their synthetic endeavors.

References

  • Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions - Benchchem.
  • A Comparative Analysis of the Reactivity of 2-Chloro-1,3-difluoro-4-iodobenzene in Cross-Coupling Reactions - Benchchem.
  • Fluorinated building blocks in drug design: new pathways and targets - PMC.
  • Late-Stage Fluorination: From Fundamentals to Application - ACS Publications.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific.
  • Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules - Calibre Chemicals.
  • Late-Stage Functionalization - W - Max-Planck-Gesellschaft.
  • Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Organic Electronics - Benchchem.
  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercatio.
  • Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC - NIH.
  • Radiodifluoromethylation of well-functionalized molecules - PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DAST Fluorination for Electron-Deficient Benzaldehydes

Welcome to the technical support center for advanced fluorination chemistry. This guide is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced fluorination chemistry. This guide is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth, field-proven insights into the geminal difluorination of electron-deficient benzaldehydes using Diethylaminosulfur Trifluoride (DAST). As Senior Application Scientists, we understand that success lies not just in following a protocol, but in comprehending the causality behind each experimental choice.

This resource moves beyond simple step-by-step instructions to offer a troubleshooting framework grounded in mechanistic understanding, helping you diagnose issues, optimize yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges and questions encountered when using DAST with electron-deficient aromatic aldehydes.

Question 1: My reaction yield is low or the reaction is stalling. What are the primary causes for electron-deficient systems?

Answer: Low conversion with electron-deficient benzaldehydes is a frequent issue. The primary cause is the reduced nucleophilicity of the carbonyl oxygen. The electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) deactivates the aldehyde, making the initial activation step by DAST less efficient compared to electron-rich or aliphatic aldehydes.[1]

Here’s a breakdown of potential causes and solutions:

  • Insufficient Thermal Energy: While DAST reactions are initiated at low temperatures to control exotherms, electron-deficient substrates often require higher temperatures to achieve a reasonable reaction rate.

    • Solution: After the initial addition of DAST at -78 °C or 0 °C, allow the reaction to warm slowly to room temperature. In some cases, gentle heating to 40-50 °C may be necessary.[2] Caution: Do not heat DAST above 70-80 °C, as it can undergo rapid, exothermic decomposition.[1][3]

  • Reagent Quality: DAST is highly sensitive to moisture.[4][5] Contamination with water will consume the reagent and generate HF, which can lead to side reactions or glass etching.

    • Solution: Use a fresh bottle or a properly stored aliquot of DAST. Ensure all glassware is rigorously oven- or flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.[1][5]

  • Stoichiometry: While 1.1 to 1.5 equivalents of DAST are often sufficient for simple alcohols, converting a carbonyl to a gem-difluoride requires at least 2 equivalents of fluoride to be delivered.

    • Solution: For sluggish reactions, consider using 2.2 to 3.0 equivalents of DAST to ensure the reaction is driven to completion.[2]

Question 2: I'm observing significant side products. What are they and how can I minimize their formation?

Answer: With electron-deficient benzaldehydes, the primary side products often arise from the harshness of the reaction conditions required to drive the reaction to completion or from the inherent reactivity of DAST byproducts.

  • Common Side Products:

    • Thioether-type byproducts: These can arise from complex decomposition pathways of DAST or reactions with the solvent.

    • Polymeric material: Forcing conditions (high heat) can lead to substrate decomposition and polymerization.

    • Acyl Fluoride: Incomplete reaction may leave the acyl fluoride intermediate, though this is less common for aldehydes than for carboxylic acids.[1]

  • Minimization Strategies:

    • Temperature Control is Critical: The key is to find the "sweet spot." Start cold (-78 °C) to control the initial reaction, then warm slowly.[2][6] A slow, gradual warm-up to room temperature overnight is often more effective than rapid heating.

    • Solvent Choice: Dichloromethane (DCM) is the most common and generally effective solvent.[2][5][7] Its non-coordinating nature and ability to dissolve both the substrate and reagent are advantageous. Avoid protic or highly coordinating solvents.

    • Careful Workup: Quench the reaction by slowly transferring the reaction mixture to a cold, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][5] This neutralizes the corrosive HF and other acidic byproducts, minimizing acid-catalyzed degradation of your product during extraction.

Question 3: Are there safer or more effective alternatives to DAST for this transformation?

Answer: Yes. While DAST is a classic reagent, several alternatives have been developed to address its thermal instability and handling challenges.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This is a direct analogue of DAST that is significantly more thermally stable.[2][8][9] It often provides superior performance and is generally considered a safer, drop-in replacement for DAST.[10]

  • XtalFluor-E® and XtalFluor-M®: These are crystalline, salt-based fluorinating agents that are much easier to handle and are significantly more stable than DAST or Deoxo-Fluor.[3] They do not react violently with water and typically generate fewer elimination byproducts.[8][11] However, they often require an exogenous fluoride source or promoter (e.g., Et₃N·3HF) to achieve high reactivity.[3][11]

  • Fluolead™: This is a crystalline solid with high thermal stability that can be handled in air and reacts slowly with water, making it a much safer alternative.[12]

Table 1: Troubleshooting Guide for DAST Fluorination

Symptom / Observation Potential Cause Recommended Solution
Low or No Conversion 1. Deactivated substrate (electron-deficient).2. Poor quality/wet DAST or solvent.3. Insufficient temperature.1. Increase DAST stoichiometry (2.2-3.0 eq).2. Use fresh, anhydrous reagents and solvents.3. After adding DAST at low temp, allow to warm to RT and stir overnight. Gentle heating (40-50°C) may be required.
Reaction Starts but Stalls Partial decomposition of DAST.Add a second portion of DAST (0.5-1.0 eq) after the initial reaction period has stalled.
Formation of Dark/Polymeric Material Reaction temperature is too high, causing decomposition of the substrate or reagent.Maintain careful temperature control. Avoid heating above 70°C. Ensure a clean, inert atmosphere.
Inconsistent Results Trace amounts of moisture in reagents, solvent, or glassware.Rigorously dry all glassware (oven or flame-dry). Use anhydrous grade solvents from a sealed bottle. Handle DAST under an inert atmosphere.[1][5]
Etching of Glassware Formation of HF from DAST reacting with moisture or glass itself.While difficult to avoid completely, using plastic labware (e.g., PFA, FEP) for the reaction vessel is ideal. Minimize reaction time.[1]

Visualizing the Process: Mechanism & Workflow

Understanding the reaction pathway and having a logical troubleshooting sequence are crucial for success.

Proposed Reaction Mechanism

The conversion of a benzaldehyde to a gem-difluoride with DAST is believed to proceed through initial activation of the carbonyl, followed by two successive nucleophilic attacks by fluoride.

DAST_Mechanism sub Ar-CHO (Electron-Deficient Benzaldehyde) int1 [Intermediate Complex] sub->int1 + DAST dast Et₂NSF₃ (DAST) dast->int1 int2 Ar-CHF-O-SF₂-NEt₂ (Alkoxysulfurane) int1->int2 - HF int3 [Ar-CHF]⁺ (Fluoro-Carbocation) int2->int3 Loss of OSF-NEt₂ prod Ar-CHF₂ (gem-Difluoride) int3->prod + F⁻ (from HF or DAST)

Caption: Proposed mechanism for DAST-mediated gem-difluorination of benzaldehyde.

Troubleshooting Workflow

When a reaction fails, a systematic approach can quickly identify the root cause.

Troubleshooting_Workflow start Low Yield in DAST Fluorination? check_conversion Check Conversion (TLC, GC/MS, NMR) start->check_conversion no_reaction No Reaction / Starting Material Only check_conversion->no_reaction <10% Conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction 10-80% Conversion complex_mixture Complex Mixture / Decomposition check_conversion->complex_mixture Multiple Products sol_no_reaction Verify Reagent Quality (Fresh DAST, Anhydrous Solvent) Increase Temperature Gradually no_reaction->sol_no_reaction sol_incomplete Increase DAST Equivalents (to 2.5-3.0 eq) Increase Reaction Time Gentle Heating (40-50°C) incomplete_reaction->sol_incomplete sol_complex Lower Max Temperature Ensure Strict Anhydrous Conditions Check for Substrate Purity complex_mixture->sol_complex

Caption: Decision tree for troubleshooting low-yield DAST fluorination reactions.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the fluorination of an electron-deficient benzaldehyde. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE). [4]

Materials:

  • Electron-deficient benzaldehyde (1.0 eq)

  • Diethylaminosulfur Trifluoride (DAST) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oven-dried glassware under an inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the electron-deficient benzaldehyde (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Add DAST (2.5 eq) dropwise via syringe to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC or GC-MS.

  • Quenching: In a separate flask, cool a volume of saturated NaHCO₃ solution (at least 10x the volume of DAST used) in an ice bath. Slowly and carefully , transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred NaHCO₃ solution. Caution: This quench is exothermic and will release gas.

  • Extraction: Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate or hexane/DCM gradient to yield the pure gem-difluorinated product.[7]

Safety First: Handling DAST

DAST is a hazardous reagent that demands respect and adherence to strict safety protocols.

  • Toxicity and Corrosivity: DAST is corrosive and can cause severe skin burns and eye damage. It is harmful if inhaled or swallowed.[4]

  • Reactivity with Water: It reacts violently with water, releasing highly corrosive and toxic HF gas. All operations must be conducted under strictly anhydrous conditions.[4][9]

  • Thermal Instability: DAST can decompose violently when heated. Reports vary, but exothermic decomposition can begin at temperatures as low as 50-60 °C, and it should never be heated above 90 °C.[3] Distillation is extremely hazardous and should not be attempted.

  • Personal Protective Equipment (PPE): Always work in a fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[4]

  • Storage: Store DAST in a tightly sealed container, often in a refrigerator or freezer below 0 °C, away from moisture and incompatible materials.[4]

  • Spill and Exposure: In case of skin contact, flush with copious amounts of water immediately. For any significant exposure, seek immediate medical attention.[4]

References

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD.
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111–2114.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Troubleshooting low yield in the synthesis of ω-fluoroalcohols. Benchchem.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.
  • Fluorin
  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
  • Beaulieu, F., et al.
  • Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Science of Synthesis.
  • TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020, January 1). Reddit.
  • Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry.
  • Fluorination Remains Key Challenge in API Synthesis. (2026, February 6). Pharmaceutical Technology.
  • DAST. Enamine.
  • Aldehyde to Difluoro. Common Organic Chemistry.

Sources

Optimization

Technical Support Center: Strategies for Preventing Defluorination in Palladium-Catalyzed Coupling Reactions

Welcome to the technical support center for organometallic catalysis. This guide is designed for researchers, chemists, and process development professionals who encounter the common yet challenging issue of defluorinati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organometallic catalysis. This guide is designed for researchers, chemists, and process development professionals who encounter the common yet challenging issue of defluorination during palladium-catalyzed cross-coupling reactions. Unwanted C-F bond cleavage can lead to significant yield loss, product mixtures, and purification difficulties.

This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose and solve defluorination issues. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven protocols and strategies to maintain the integrity of the C-F bond in your target molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions about the causes and prevention of defluorination, providing a foundational understanding before tackling specific troubleshooting scenarios.

Q1: What are the primary mechanisms of defluorination in palladium-catalyzed reactions?

A1: Unwanted defluorination typically proceeds through three main pathways:

  • Hydrodefluorination (HDF): This is the replacement of a fluorine atom with a hydrogen atom. It is often caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] These hydrides can arise from various sources, including β-hydride elimination from reagents, decomposition of solvents (like THF or alcohols), or from certain bases or additives like silanes.[1] The Pd-H species can then react with the fluoroaromatic substrate, leading to C-F bond cleavage.[2]

  • β-Fluoride Elimination: This pathway is common for substrates containing a fluorine atom on a carbon that is beta to the palladium center in an organometallic intermediate, such as in the coupling of gem-difluoroalkenes.[3][4][5] This elimination process is often kinetically favorable and results in the formation of a monofluorinated vinyl product instead of the desired coupled product.[3]

  • Direct Reductive C-F Cleavage: In some cases, the Pd(0) catalyst can directly insert into a C-F bond, particularly in highly fluorinated or electron-deficient aromatic systems.[6][7] While this C-F activation is the desired first step in some specialized reactions, it becomes a parasitic pathway if it competes with the intended C-X (X = Br, I, OTf) bond activation or if subsequent steps are inefficient, leading to decomposition or hydrodefluorination.

Q2: Which ligands are most effective at preventing defluorination?

A2: Ligand choice is paramount. The ideal ligand promotes the desired reductive elimination to form the product faster than competing defluorination pathways can occur.

  • Bulky, Electron-Rich Monophosphine Ligands: These are often the first choice. Ligands like those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) create a sterically hindered environment around the palladium center.[8] This steric bulk favors the formation of a three-coordinate, T-shaped intermediate that is primed for rapid reductive elimination, minimizing the lifetime of intermediates that could undergo defluorination.[9]

  • Bidentate Phosphine Ligands: Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos provide greater stability to the palladium center through chelation.[10][11] This can prevent catalyst decomposition into palladium black and suppress side reactions by maintaining a well-defined coordination sphere. The choice of bite angle in these ligands is critical and must be optimized for the specific reaction.[10]

Q3: How does the choice of base impact C-F bond stability?

A3: The base plays a dual role: it is essential for the main catalytic cycle (e.g., activating the nucleophile or facilitating reductive elimination) but can also be a primary culprit in defluorination.

  • Alkoxide Bases (e.g., NaOt-Bu, KOt-Bu): While highly effective for many couplings like the Buchwald-Hartwig amination, they are prone to β-hydride elimination, generating hydrides that can lead to HDF.[11][12] Their high basicity can also promote other decomposition pathways.

  • Inorganic Carbonate and Phosphate Bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄): These are generally considered "safer" choices for reactions susceptible to defluorination. They are weaker, non-nucleophilic, and less likely to generate palladium-hydride species.[13] They are the recommended starting point when working with sensitive fluoroaromatic substrates.

Q4: Can solvent selection help minimize defluorination?

A4: Absolutely. The solvent can influence catalyst stability, the solubility of reagents, and can even act as a reactant in side pathways.

  • Aprotic, Non-coordinating Solvents: Toluene, dioxane, and CPME (cyclopentyl methyl ether) are standard choices. They are relatively inert and less likely to be a source of hydrides compared to other options.

  • Ethereal Solvents: While common, solvents like THF can be problematic at high temperatures, as they can decompose to generate hydride species that contribute to HDF.

  • Protic Solvents (e.g., alcohols, water): These should generally be avoided. They are potent sources of protons and can readily generate Pd-H species, significantly increasing the rate of hydrodefluorination. Even trace amounts of water in other solvents can be detrimental, highlighting the need for anhydrous conditions.

Troubleshooting Guide

Use this guide when you observe direct evidence of defluorination in your reaction.

Problem 1: Significant Hydrodefluorination (HDF) of Starting Material or Product

Observation: You observe the formation of a byproduct where one or more fluorine atoms on your aromatic ring have been replaced by hydrogen. This can happen to your starting material (e.g., converting fluoro-bromo-benzene to fluoro-benzene) or your final product.

Plausible Cause: A palladium-hydride (Pd-H) species is actively participating in your reaction, leading to reductive cleavage of the C-F bond.

G start Problem: Hydrodefluorination Observed check_base Are you using an alkoxide base (e.g., NaOtBu, KOtBu)? start->check_base change_base SOLUTION 1: Switch to a weaker inorganic base (K₃PO₄, Cs₂CO₃). check_base->change_base Yes check_solvent Are you using THF or a protic solvent at high temperature? check_base->check_solvent No change_solvent SOLUTION 2: Switch to an inert, aprotic solvent (Toluene, Dioxane, CPME). Ensure anhydrous conditions. check_solvent->change_solvent Yes check_reagents Are any reagents potential hydride sources (e.g., silanes, boranes, formic acid)? check_solvent->check_reagents No scavenge_hydride SOLUTION 3: If hydride source is unavoidable, consider a hydride scavenger (e.g., stoichiometric alkene). check_reagents->scavenge_hydride Yes check_ligand Is reductive elimination slow, allowing Pd-H intermediates to react? check_reagents->check_ligand No change_ligand SOLUTION 4: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to accelerate reductive elimination. check_ligand->change_ligand Yes

This protocol provides a robust starting point for coupling an aryl fluoride with a boronic acid, incorporating best practices to avoid HDF.

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

    • Scientist's Note: K₃PO₄ is chosen for its low propensity to generate hydride species compared to alkoxide bases.[13]

  • Catalyst/Ligand Addition: In a glovebox or under a strong counterflow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky monophosphine ligand (e.g., SPhos, 2-4 mol%).

    • Scientist's Note: A bulky, electron-donating ligand like SPhos is designed to accelerate the C-C bond-forming reductive elimination, which is the desired product pathway.[8] This outcompetes the undesired C-F cleavage pathway.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M).

    • Scientist's Note: Using anhydrous, aprotic solvents is critical to avoid external sources of protons or hydrides that can fuel the HDF side reaction.[14]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated. Purify by column chromatography.

Problem 2: Formation of Monofluorinated Byproduct via β-Fluoride Elimination

Observation: When using a substrate like a gem-difluoroalkene or a gem-difluorocyclopropane, the major product is a monofluorinated alkene instead of the desired fully saturated coupled product.

Plausible Cause: After the initial oxidative addition or carbopalladation step, the resulting organopalladium intermediate undergoes rapid β-fluoride elimination, which is often kinetically favorable over the subsequent desired reaction step (e.g., reductive elimination).[3][4]

The key is to alter the reaction pathway to disfavor the β-F elimination step or to accelerate the subsequent desired step.

StrategyMechanistic RationaleExample Application & ConditionsReference
Use of Additives Additives like nitrites (e.g., NaNO₂) can intercept the palladium intermediate, potentially promoting a Pd(II)/Pd(IV) cycle that favors reductive elimination over β-F elimination.Pd/Cu co-catalyzed chloro-arylation of gem-difluorostyrenes using NaNO₂ as an additive to yield the difluorinated product.[3]
Ligand Modification Employing ligands that accelerate reductive elimination can allow the desired C-C bond formation to outcompete the C-F bond cleavage.Using bulky phosphine ligands in the arylation of gem-difluoroalkenes to favor product formation.[3][5]
Solvent Choice Weaker coordinating solvents can sometimes accelerate reductive elimination, helping to avoid the β-F elimination pathway.Exploring conditions with less coordinating solvents to facilitate the formation of new C-X bonds from Pd complexes.[3]
Change Reaction Type Utilize a reaction mechanism that avoids the specific intermediate prone to elimination, such as Hiyama-type couplings.Palladium-catalyzed Hiyama-type defluorinative coupling of allylic gem-difluorides which proceeds via Si-F-assisted transmetalation.

This diagram illustrates the choice point where the reaction can proceed towards the desired product or the undesired β-F elimination byproduct.

G cluster_main Main Catalytic Cycle cluster_side Defluorination Side Reaction Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-M Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Fast (Good Ligand) Beta_F_Elimination β-Fluoride Elimination Transmetalation->Beta_F_Elimination Slow (Bad Ligand) Kinetically Favorable Reductive_Elimination->Pd(0) Desired_Product Desired_Product Reductive_Elimination->Desired_Product Ar-R Undesired_Product Monofluorinated Byproduct Beta_F_Elimination->Undesired_Product

References
  • Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. The Senftle Group. [Link]

  • Palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes – use of a nitrite additive to suppress β-F elimination. PMC. [Link]

  • Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. ACS Publications. [Link]

  • Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. Royal Society of Chemistry. [Link]

  • Palladium‐catalyzed defluorinative coupling of 1,1‐difluoroethylene with aryl iodides through β‐fluorine elimination. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. ACS Publications. [Link]

  • Improving selectivity in catalytic hydrodefluorination by limiting S N V reactivity. RSC Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Beilstein-Institut. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Publications. [Link]

  • Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry. [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - NIH. [Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PMC. [Link]

  • Hydrodefluorination of Perfluorooctanoic Acid in the H 2 -Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions. ResearchGate. [Link]

  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]

  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]

  • Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. ACS Publications. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar. [Link]

  • Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Milano-Bicocca. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ResearchGate. [Link]

  • Selective activation of C–F bond in organic fluorides under mild and transition-metal-free conditions: From carbosilylation of alkenes to defluoroamination. Springer Nature. [Link]

  • Hydrodefluorination. Wikipedia. [Link]

  • Electrocatalytic reduction of PFOA on palladium nanoparticles. American Chemical Society. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. ResearchGate. [Link]

  • Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. ACS Publications. [Link]

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-(difluoromethyl)-1-iodobenzene

This technical guide is designed to support researchers and process chemists working with 2-Chloro-4-(difluoromethyl)-1-iodobenzene . It prioritizes chemical logic, stability profiles, and scalable purification strategie...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed to support researchers and process chemists working with 2-Chloro-4-(difluoromethyl)-1-iodobenzene . It prioritizes chemical logic, stability profiles, and scalable purification strategies.

[1]

Compound Profile

  • Chemical Structure: A polysubstituted benzene ring featuring an iodine atom (C-1), a chlorine atom (C-2), and a difluoromethyl group (C-4).[1]

  • Key Reactivity:

    • C–I Bond: Weakest link; sensitive to photolysis (light) and metal-halogen exchange.[1]

    • –CHF₂ Group: Lipophilic hydrogen bond donor; generally robust but sensitive to strong bases (potential for difluorocarbene extrusion) or extreme Lewis acid conditions.[1]

    • Physical State: Typically a low-melting solid or viscous oil (dependent on purity).[1]

Part 1: Initial Assessment & Triage (The "First Line of Defense")

Q: My crude material is dark purple/brown. Is it decomposed? A: Not necessarily. The color indicates free iodine (


), formed by the homolytic cleavage of the C–I bond (photolysis) or oxidation during workup.
  • Immediate Action: Do not proceed to column chromatography or distillation yet. Free iodine oxidizes stationary phases and co-distills with the product.

  • Protocol: Dissolve the crude in a minimal amount of organic solvent (DCM or EtOAc) and wash with 10% aqueous Sodium Thiosulfate (

    
    )  until the organic layer is pale yellow/colorless.
    

Q: The compound is oiling out during recrystallization. What is happening? A: This "oiling out" suggests the temperature is above the melting point of the solvated compound, or impurities are depressing the melting point.

  • Troubleshooting:

    • Purity Check: If purity is <85%, recrystallization is inefficient. Switch to Column Chromatography (see Part 2).

    • Solvent Choice: You likely used a solvent with a boiling point higher than the product's melting point.[1] Switch to a lower-boiling system (e.g., Pentane/EtOAc instead of Heptane/Toluene).

Part 2: Purification Decision Matrix

Use the following logic flow to select the optimal purification method based on your crude material's state and scale.

PurificationLogic Start Crude Material Assessment CheckPurity Check Purity (HPLC/GC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity SolidState Is it a Solid? HighPurity->SolidState Column Flash Chromatography (Silica Gel) LowPurity->Column Remove gross impurities Recryst Recrystallization (Hexane or MeOH/H2O) SolidState->Recryst Yes Distill Vacuum Distillation (High Vac < 1 mmHg) SolidState->Distill No (Liquid/Oil) Column->SolidState Re-assess state caption Figure 1: Decision Matrix for Purification of 2-Chloro-4-(difluoromethyl)-1-iodobenzene

Part 3: Detailed Methodologies

Method A: Flash Column Chromatography (For Oils or <85% Purity)

The lipophilic nature of the –CHF₂ and –Cl groups makes this compound move quickly on silica.

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexanes (or Pentane) with 0–5% Ethyl Acetate.[1]

  • Loading: Dry load on Celite is recommended to prevent band broadening.[1]

  • Common Issue: Streaking or Tailing.[1]

    • Cause: Trace acidity on the silica can interact with the –CHF₂ proton.[1]

    • Fix: Pre-treat the column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading.

Separation Data (Rf Values in Hexane:EtOAc 95:5)

Compound Rf Value (Approx) Notes
Target Product 0.65 UV active, stains with KMnO4
Protodeiodinated Impurity 0.75 Runs faster; challenging to separate
Homocoupled Biaryl 0.40 Moves slower; often highly UV active

| Aniline Precursor | 0.15 | Polar; stays near baseline |[1]

Method B: Recrystallization (For Solids >85% Purity)

If the compound solidifies, this is the most scalable method.

  • Solvent System: Hexanes (hot)

    
     Cool to -20°C.
    
  • Alternative: Dissolve in minimal Methanol at RT, then add water dropwise until turbidity persists. Heat to clear, then cool slowly.

  • Critical Step: Degas solvents with nitrogen.[1] Oxygen can promote radical decomposition of the iodide during heating.

Method C: Vacuum Distillation (Large Scale Liquids)
  • Requirement: High vacuum (<1 mmHg) is mandatory to keep the bath temperature below 100°C.[1]

  • Warning: Aryl iodides can undergo thermal decomposition.[1]

  • Stabilizer: Add copper turnings (clean) to the distillation flask to inhibit radical polymerization or decomposition.

Part 4: Troubleshooting & FAQs

Q: I see a new impurity forming during storage (approx +14 mass units). What is it? A: This is likely the oxidation of the –CHF₂ group to a carbonyl or carboxylic acid derivative, though rare. More commonly, you are seeing Protodeiodination (replacement of I with H) if the mass is M-126+1.

  • Prevention: Store under Argon/Nitrogen in the dark at -20°C. Add a stabilizer like copper wire if storing as a liquid.[1]

Q: Can I use strong bases (e.g., t-BuLi) to lithiate this compound? A: Proceed with extreme caution. While Lithium-Halogen exchange at the Iodine (C-1) is faster, the –CHF₂ group at C-4 is sensitive to strong bases.[1] The proton on –CHF₂ is acidic (


 ~25-30).[1]
  • Risk: Deprotonation of –CHF₂ leads to difluorocarbene extrusion and polymerization.[1]

  • Solution: Use i-PrMgCl[1]·LiCl (Turbo Grignard) at -40°C instead of t-BuLi.[1] It provides selective exchange at the iodine without deprotonating the difluoromethyl group.

Q: How do I remove the "Protodeiodinated" impurity (2-Chloro-4-(difluoromethyl)benzene)? A: This is the most difficult impurity because its polarity is nearly identical to the product.[1]

  • Chromatography: It usually elutes before the product.[1] Use a very shallow gradient (100% Hexane for 5 CVs, then 0

    
    2% EtOAc).
    
  • Chemical Method: If the impurity level is low (<5%), it can often be sublimed away under high vacuum if the product is solid, as the non-iodinated species is significantly more volatile.

References

  • Difluoromethylation Chemistry

    • Mechanism of Cu-mediated difluoromethylation and stability of Ar-CHF2 groups.[1]

    • Source: [Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated difluoromethylation of aryl and vinyl iodides.[1] Journal of the American Chemical Society.]([Link])

  • Purification of Aryl Iodides

    • Standard protocols for removing iodine and handling light-sensitive haloarenes.[1]

    • Source: [1]

  • Sandmeyer Reaction Impurities

    • Discussion on protodeiodination and biaryl form
    • Source: [Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions.[1] Coordination Chemistry Reviews.]([Link])

Sources

Optimization

Technical Support Center: Handling the Instability of Difluoromethyl Arenes in Basic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethyl arenes. This guide is designed to provide in-depth technical assistance and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethyl arenes. This guide is designed to provide in-depth technical assistance and troubleshooting advice for handling the inherent instability of these compounds under basic conditions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose experimental issues, and implement robust solutions in your synthetic workflows.

The Challenge: Understanding the Instability

The difluoromethyl (CF₂H) group is a valuable motif in medicinal chemistry, often serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2] However, the presence of two electron-withdrawing fluorine atoms renders the benzylic proton of a difluoromethyl arene acidic, making it susceptible to deprotonation by bases. This initial deprotonation event is the gateway to several decomposition pathways, which can significantly impact reaction yields and product purity.

The primary mechanism of decomposition under basic conditions involves the formation of a difluoromethyl carbanion, which can then eliminate a fluoride ion to generate a highly reactive difluorocarbene intermediate.[3] This carbene can then react with various nucleophiles in the reaction mixture, leading to undesired byproducts.

Below is a visual representation of the core instability pathway:

Instability_Pathway cluster_main Decomposition of Difluoromethyl Arenes in Basic Conditions ArCF2H Difluoromethyl Arene (Ar-CF₂H) ArCF2_anion Difluoromethyl Carbanion ([Ar-CF₂]⁻) ArCF2H->ArCF2_anion Deprotonation Base Base (B⁻) Base->ArCF2H F_minus Fluoride Ion (F⁻) ArCF2_anion->F_minus Difluorocarbene Difluorocarbene (:CF₂) ArCF2_anion->Difluorocarbene α-Elimination Byproducts Undesired Byproducts Difluorocarbene->Byproducts Reaction with Nucleophiles

Caption: General decomposition pathway of difluoromethyl arenes under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the decomposition of my difluoromethyl arene in the presence of a base?

A1: The primary reason is the acidity of the C-H bond in the CF₂H group. The two fluorine atoms are strongly electron-withdrawing, which stabilizes the resulting negative charge upon deprotonation. This deprotonation initiates a cascade of reactions, most commonly leading to the formation of a difluorocarbene intermediate via α-elimination of a fluoride ion.[3] This carbene is highly reactive and will engage with other components of your reaction, leading to byproducts.

Q2: I am observing multiple unidentified fluorine-containing byproducts in my ¹⁹F NMR. What could they be?

A2: The presence of multiple fluorine-containing byproducts often points to reactions of an in-situ generated difluorocarbene. Depending on the nucleophiles present in your reaction mixture, you might be forming:

  • Difluoromethyl ethers or thioethers: If your reaction contains trace amounts of water, alcohols, or thiols.

  • gem-Difluorocyclopropanes: If there are any olefinic species present.

  • Products of C-H insertion: Though less common, highly reactive carbenes can insert into C-H bonds.

It is also possible that under strongly basic conditions, you may observe products resulting from further reactions of the desired product or starting material with the generated carbene.

Q3: Can I use common inorganic bases like NaOH or K₂CO₃ with difluoromethyl arenes?

A3: The use of strong, hard bases like NaOH or even moderately strong bases like K₂CO₃ with difluoromethyl arenes is generally discouraged, especially at elevated temperatures. These bases can be strong enough to induce deprotonation and subsequent decomposition.[4] The choice of base is highly dependent on the specific reaction you are trying to achieve. If a base is required, weaker bases or non-nucleophilic organic bases should be considered.

Q4: Are there alternative strategies to functionalize the aromatic ring without using basic conditions that could compromise the difluoromethyl group?

A4: Absolutely. If you need to perform reactions on the aromatic ring, consider transformations that proceed under neutral or acidic conditions. Examples include:

  • Electrophilic Aromatic Substitution: Nitration, halogenation, or Friedel-Crafts reactions can often be performed under acidic conditions that will not affect the CF₂H group.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, or Buchwald-Hartwig amination can often be performed under conditions with mild, non-nucleophilic bases that are less likely to cause decomposition.[5]

  • C-H Activation/Functionalization: Modern methods for C-H functionalization can proceed through radical pathways or via transition metal catalysis under conditions that are compatible with the difluoromethyl group.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with difluoromethyl arenes in the presence of bases.

Observed Problem Potential Cause Recommended Solution & Explanation
Low to no yield of desired product; complex mixture of byproducts. Decomposition via difluorocarbene formation.1. Lower the Reaction Temperature: Decomposition pathways have higher activation energies. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly slow down the rate of decomposition while still allowing the desired reaction to proceed.[7] 2. Use a Weaker or Non-Nucleophilic Base: Switch from strong inorganic bases to weaker organic bases (e.g., triethylamine, DIPEA) or non-nucleophilic bases (e.g., DBU, proton sponge). This minimizes the extent of deprotonation of the difluoromethyl group.
Starting material is consumed, but the desired product is not formed. The desired reaction is slower than the decomposition of the starting material.1. Re-evaluate the Base: The base might be too strong for the stability of your starting material. Consider if a milder base can effect the desired transformation. 2. Change the Order of Addition: If possible, add the base slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the base low, reducing the rate of decomposition.
Inconsistent results between batches. Presence of trace amounts of water or other nucleophiles.1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can act as a nucleophile with the difluorocarbene intermediate or influence the basicity of the system. 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides or reaction with atmospheric moisture.
Formation of difluoromethylated solvent or other reagents. The generated difluorocarbene is reacting with other components in the reaction mixture.1. Choose an Inert Solvent: Use a non-nucleophilic and aprotic solvent (e.g., toluene, THF, dioxane). Avoid alcoholic or amine-based solvents if possible. 2. Stoichiometry Control: Ensure the stoichiometry of your reactants is precise. An excess of a nucleophilic reagent may be more likely to be difluoromethylated by the carbene intermediate.
Experimental Protocol: A General Approach for Base-Mediated Reactions

If a basic reaction medium is unavoidable, the following workflow is recommended to minimize decomposition.

Experimental_Workflow cluster_workflow Workflow for Base-Mediated Reactions Start Start Prep Prepare Anhydrous Solvents and Reagents Start->Prep Setup Set up Reaction Under Inert Atmosphere Prep->Setup Cool Cool Reaction Vessel to Low Temperature (e.g., 0 °C or -78 °C) Setup->Cool Add_Substrate Add Difluoromethyl Arene and Other Reagents (excluding base) Cool->Add_Substrate Add_Base Slowly Add Base Solution Add_Substrate->Add_Base Monitor Monitor Reaction Progress by TLC or LC-MS Add_Base->Monitor Workup Quench Reaction at Low Temperature and Perform Aqueous Workup Monitor->Workup End Purify Product Workup->End

Caption: A recommended experimental workflow to mitigate decomposition.

References

  • Ivashkin, M., et al. (n.d.). Base mediated α-elimination to yield difluoromethyl carbene and subsequent conversion into an ¹⁸F-trifluoromethylating reagent.
  • Zhang, C. (2017).
  • Pialat, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7054-7116.
  • Lee, J., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9997-10005.
  • Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483.
  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 25(16), 2235-2248.
  • Savoie, J., et al. (2015). Catalytic activation of a single C–F bond in trifluoromethyl arenes. RSC Publishing.
  • Chen, Q.-Y. (n.d.). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications.
  • Tredwell, M., et al. (2016). 18F-Difluoromethyl(ene)
  • Xiao, Y.-L., & Zhang, X. (2018). 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). Wiley-VCH.
  • Tang, P., et al. (n.d.). Determination of pKa Values of C−H Bonds in Polar Fluorinated Arenes Referred to a New CF3SO2‐Substituted Anchor Compound.
  • Cole, L. L., et al. (2024).
  • Mykhailiuk, P. K. (2014). Difluoromethylene Phosphabetaine as an Equivalent of Difluoromethyl Carbanion. Organic Letters, 16(24), 6480-6483.
  • Xiao, J.-C., et al. (2013). Conversion between Difluorocarbene and Difluoromethylene Ylide. Chemistry – A European Journal, 19(45), 15261-15266.
  • Li, G., et al. (2015).
  • Verhoog, S., et al. (2022). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. -ORCA - Cardiff University.
  • Nagashima, H., et al. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry. PMC.
  • Verhoog, S., et al. (2022). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters, 24(43), 7957-7961.
  • Tang, X., et al. (2019).
  • Kiss, L., et al. (2024).
  • Pialat, A., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective.
  • Chen, X., et al. (2024).
  • Zhao, Y., et al. (2024). Ligand-assisted manganese-enabled direct C–H difluoromethylation of arenes. Organic Chemistry Frontiers.

Sources

Troubleshooting

Technical Support Center: Oxidative Addition of 2-Chloro-Substituted Aryl Iodides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a critical, yet often challengi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a critical, yet often challenging, step in cross-coupling catalysis: the oxidative addition of 2-chloro-substituted aryl iodides to palladium(0) complexes. My aim is to move beyond simple protocols and offer a mechanistic-driven approach to problem-solving, empowering you to rationalize your experimental choices and overcome common hurdles.

Understanding the Challenge: The "Ortho" Effect

The oxidative addition of aryl halides is the rate-determining step in many cross-coupling reactions.[1] For substrates like 2-chloro-substituted aryl iodides, the ortho-chloro group introduces a dual challenge:

  • Steric Hindrance: The bulky chlorine atom adjacent to the C-I bond can sterically impede the approach of the palladium catalyst, slowing down the reaction.[2]

  • Electronic Effects: The electron-withdrawing nature of chlorine can influence the electron density of the aromatic ring, affecting the kinetics of the oxidative addition step.[2]

Despite these challenges, the significant difference in bond dissociation energies ensures that oxidative addition occurs selectively at the weaker Carbon-Iodine bond over the stronger Carbon-Chlorine bond.[1][3] This guide will help you optimize conditions to favor this selective activation.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My oxidative addition is extremely sluggish or has stalled completely. What are the most critical parameters to investigate?

This is the most common issue encountered with this class of substrates. A stalled reaction points to a high activation barrier for the oxidative addition step. Here is a prioritized list of factors to address, from most to least impactful.

1.1 Ligand Selection: The Engine of the Reaction

The choice of phosphine ligand is paramount. Standard, less-donating ligands like triphenylphosphine (PPh₃) are often insufficient for these sterically demanding substrates.[4] You need ligands that are both electron-rich and bulky.

  • Why Electron-Rich Ligands? A more electron-rich ligand (e.g., alkylphosphines, N-heterocyclic carbenes) increases the electron density on the Pd(0) center.[5] This enhanced nucleophilicity of the metal accelerates its attack on the electrophilic carbon of the aryl iodide.[3]

  • Why Bulky Ligands? Bulky ligands favor the formation of highly reactive, low-coordinate Pd(0) species, such as monoligated PdL complexes, which are often the active catalyst for challenging substrates.[1][6] They also promote the final, product-releasing reductive elimination step.

Troubleshooting Steps:

  • Switch to Buchwald-type Ligands: Biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are the industry standard for a reason. Their steric bulk and electron-donating properties are designed to accelerate oxidative addition.

  • Consider N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines in some cases, offering high stability and activity.[7]

Table 1: Impact of Ligand Choice on Reaction Rate (Illustrative Data)

LigandLigand TypeRelative RateRationale
PPh₃Basic, less bulky1x (Baseline)Often too slow for sterically hindered substrates.
P(Cy)₃Electron-rich, bulky~15xIncreased electron density on Pd accelerates the reaction.
XPhosBulky, electron-rich biarylphosphine>100xPromotes formation of highly active monoligated Pd(0) species.[1][6]

1.2 Solvent Polarity: Influencing the Mechanistic Pathway

The mechanism of oxidative addition can be influenced by the solvent. Two primary pathways are generally considered: a non-polar, three-centered concerted mechanism and a more polar SₙAr-like (nucleophilic displacement) mechanism .[8][9]

  • Non-polar solvents (e.g., Toluene, Dioxane): These tend to favor the concerted pathway.

  • Polar aprotic solvents (e.g., DMF, DMAc, NMP): These can stabilize charged intermediates, potentially favoring an SₙAr-like pathway, which may be beneficial for electron-deficient aryl halides.[9]

Troubleshooting Steps:

  • Screen a Range of Solvents: If your reaction is slow in toluene, try a more polar solvent like DMF or DMAc. The change in mechanism could lead to a significant rate enhancement.

  • Be Mindful of Hydrogen Bonding: For substrates with hydrogen-bond-donating groups (e.g., an amine), less basic solvents like toluene might lead to faster rates compared to more basic polar solvents. This is because hydrogen bonding between a polar solvent and the substrate can increase the electron density of the aromatic system, thereby slowing oxidative addition.[9]

1.3 Temperature and Concentration

While seemingly basic, these parameters are crucial.

  • Temperature: Increasing the temperature will almost always increase the reaction rate.[10] However, be cautious, as higher temperatures (>120 °C) can also accelerate catalyst decomposition. If you see a color change to black (palladium black), it's a sign of catalyst death.[4]

  • Concentration: Ensure all reagents are adequately dissolved. If solubility is an issue, a different solvent system may be required.

Question 2: How can I be certain that oxidative addition is the rate-limiting step?

While it is the most common bottleneck, it's wise to confirm.

Diagnostic Experiment:

  • Run a control reaction with a less sterically hindered substrate, such as 4-iodoanisole, using your current reaction conditions.

  • Compare the results. If the control reaction proceeds smoothly to completion while your 2-chloro-substituted aryl iodide reaction stalls, it strongly implicates the oxidative addition step as the problem. This is because the transmetalation and reductive elimination steps are less likely to be affected by the ortho-substituent of the electrophile.

Question 3: I am observing significant homocoupling of my coupling partner (e.g., boronic acid). What is the cause?

Homocoupling is a classic side reaction, particularly in Suzuki couplings. It is almost always caused by the presence of oxygen in your reaction.[4]

Troubleshooting Steps:

  • Improve Degassing: Ensure your solvent and reaction vessel are rigorously degassed. The "freeze-pump-thaw" method (3 cycles) is more effective than sparging with an inert gas.

  • Use a Pd(0) Source Directly: Pre-catalysts like Pd(OAc)₂ are Pd(II) and must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes promote homocoupling. Starting with a true Pd(0) source, like Pd₂(dba)₃ or a pre-formed Pd(0) precatalyst, can mitigate this issue.[4]

Visualizing the Process

A systematic approach is key to troubleshooting. The following workflow can guide your experimental design.

G cluster_0 Problem Identification cluster_1 Primary Optimization Targets cluster_2 Secondary Checks cluster_3 Outcome Start Reaction is Sluggish or Stalled Ligand Step 1: Change Ligand (e.g., PPh3 -> XPhos) Start->Ligand Is ligand bulky & e--rich? Solvent Step 2: Screen Solvents (Toluene vs. DMF) Ligand->Solvent Still slow? Success Successful Reaction Ligand->Success Rate Improved Temp Step 3: Increase Temperature (Cautiously) Solvent->Temp Still slow? Solvent->Success Rate Improved Degas Check Degassing Protocol Temp->Degas Side reactions observed? Temp->Success Rate Improved Reagents Verify Reagent Purity Degas->Reagents Reagents->Success Issue Resolved

Caption: A troubleshooting workflow for slow oxidative addition reactions.

The choice of ligand and solvent can fundamentally alter the mechanistic pathway of the oxidative addition.

G cluster_0 Concerted Mechanism (Less Polar Solvents) cluster_1 SNAr-like Mechanism (More Polar Solvents) A Ar-I + Pd(0)L₂ B [Three-centered Transition State] A->B C Ar-Pd(II)(I)L₂ B->C D Ar-I + Pd(0)L₂ E [Meisenheimer-like Intermediate] D->E Nucleophilic Attack F Ar-Pd(II)(I)L₂ E->F Iodide Loss

Caption: Two possible mechanisms for oxidative addition of aryl iodides.

Protocol: Screening Ligands for Oxidative Addition

This protocol provides a robust method for screening different phosphine ligands to identify the optimal choice for your specific 2-chloro-substituted aryl iodide.

Materials:

  • 2-chloro-substituted aryl iodide (Substrate)

  • Palladium source (e.g., Pd₂(dba)₃)

  • Ligand 1 (e.g., PPh₃ - as a baseline)

  • Ligand 2 (e.g., XPhos - as an advanced ligand)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Internal standard for analytical monitoring (e.g., dodecane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (Inert Atmosphere):

    • In a glovebox, prepare stock solutions of your substrate and the internal standard in the chosen solvent.

    • In separate vials, weigh the palladium source and each ligand. For Pd₂(dba)₃, a typical Pd:Ligand ratio is 1:2.2.

  • Reaction Setup:

    • To each reaction vial, add the palladium source and the corresponding ligand.

    • Add the solvent (e.g., 1.0 mL) to each vial and stir for 10 minutes to allow for the formation of the active Pd(0)Lₙ complex. The solution should change color.

    • Initiate the reaction by adding the substrate stock solution to each vial simultaneously.

  • Monitoring:

    • Maintain the reactions at a constant temperature (e.g., 80 °C).

    • At set time points (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction vial under an inert atmosphere.

    • Quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel to remove the palladium catalyst.

    • Analyze the quenched samples by GC or LC-MS to determine the consumption of the starting material relative to the internal standard.

  • Analysis:

    • Plot the percentage conversion versus time for each ligand. The ligand that achieves the highest conversion in the shortest time is the most effective for the oxidative addition step under these conditions.

This guide provides a starting point for addressing the challenges associated with the oxidative addition of 2-chloro-substituted aryl iodides. By understanding the underlying mechanistic principles and systematically troubleshooting key parameters, you can significantly improve the success rate of your cross-coupling reactions.

References

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • PubMed. (2024, November 7). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0).
  • McIndoe, S. (n.d.). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ChemCatChem.
  • ResearchGate. (2025, August 7). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. (2025, August 6). Temperature-Dependent Transitions between Normal and Inverse Equilibrium Isotope Effects for Coordination and Oxidative Addition of C−H and H−H Bonds to a Transition Metal Center.
  • Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents.
  • Taylor & Francis Online. (n.d.). Oxidative addition – Knowledge and References.
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). OXIDATIVE ADDITION REACTION.
  • RSC Publishing. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.

Sources

Optimization

Technical Support Center: Solvents for Nucleophilic Fluorination of 2-chloro-4-iodobenzaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions, specifically focusing on the fluorination of 2-chloro-4-iodobenzaldehyde. The selection of an appropriate solvent system is paramount for the success of this transformation, directly influencing reaction rate, yield, and purity. This document provides in-depth, field-proven insights to help you navigate experimental challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and underlying principles related to solvent selection for this specific SNAr fluorination.

Q1: Why is solvent selection so critical for the nucleophilic fluorination of an aryl halide?

A: The choice of solvent is arguably one of the most critical parameters in nucleophilic fluorination for several reasons. The mechanism of this reaction is typically a two-step addition-elimination process (SNAr). The solvent's primary roles are to:

  • Solubilize the Fluoride Salt: Common nucleophilic fluoride sources, such as potassium fluoride (KF) or cesium fluoride (CsF), have notoriously low solubility in many organic solvents.[1][2] An effective solvent must dissolve a sufficient concentration of the fluoride salt to enable the reaction.

  • Enhance Fluoride Nucleophilicity: The key to a successful reaction is a highly reactive, or "naked," fluoride anion. Polar aprotic solvents excel at this by strongly solvating the cation (e.g., K+) of the fluoride salt while leaving the fluoride anion relatively unsolvated and therefore more nucleophilic and reactive.[3]

  • Avoid Hydrogen Bonding: Protic solvents (e.g., water, alcohols) are generally detrimental. They form strong hydrogen bonds with the fluoride ion, creating a bulky solvation shell that severely diminishes its nucleophilicity and can halt the reaction.[3][4]

  • Provide a Suitable Temperature Range: Many SNAr fluorinations, particularly with less reactive substrates or less soluble fluoride salts, require high temperatures (often >150 °C) to proceed at a reasonable rate.[5] The solvent must have a sufficiently high boiling point to accommodate these conditions.

Q2: What are the recommended solvents for the fluorination of 2-chloro-4-iodobenzaldehyde?

A: For the fluorination of an activated aryl halide like 2-chloro-4-iodobenzaldehyde, high-boiling polar aprotic solvents are the industry standard.[6] The most effective and commonly used solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Sulfolane (Tetrahydrothiophene-1,1-dioxide)

These solvents offer an excellent balance of polarity to solvate the cationic counter-ion of the nucleophile and a high boiling point for reactions requiring thermal energy.[3] Sulfolane, in particular, is often cited for its high thermal stability and efficacy in "Halex" (halogen exchange) processes at very high temperatures (210-230 °C).[5]

Q3: My fluoride source, KF, has very low solubility. How can I improve this?

A: This is a classic challenge. Beyond solvent choice, several strategies can be employed:

  • Phase-Transfer Catalysts (PTCs): The use of a PTC like 18-crown-6 or a cryptand (e.g., Kryptofix 2.2.2) is a highly effective method. These molecules sequester the potassium ion, breaking up the KF crystal lattice and releasing a more soluble and highly reactive "naked" fluoride anion into the organic phase.[1][2][7]

  • Spray-Dried KF: Using a pre-dried, high-surface-area form of KF can improve its dissolution kinetics and reactivity.

  • Alternative Fluoride Sources: If solubility remains an issue, consider more soluble, albeit more expensive, fluoride sources. Anhydrous tetrabutylammonium fluoride (TBAF) or tetramethylammonium fluoride (NMe4F) are highly soluble in aprotic solvents and can often facilitate fluorination at much lower temperatures, even room temperature in some cases.[8][9]

  • Mechanical Agitation: For heterogeneous mixtures, ensuring vigorous and efficient stirring is crucial to maximize the interaction between the solid salt and the dissolved substrate.[5]

Q4: Can I use a protic solvent like t-butanol? I've seen some literature on this.

A: While traditionally avoided, recent research has shown that certain protic solvents, particularly tertiary alcohols like t-butanol (t-BuOH) or t-amyl alcohol, can be beneficial under specific circumstances.[10] These nonpolar protic solvents can enhance the nucleophilicity of the fluoride ion, potentially by creating a "flexible" solvated fluoride species through hydrogen bonding that is a good nucleophile but a moderate base, thereby reducing elimination byproducts.[10] However, for an SNAr reaction on an aromatic ring, this is an advanced and less conventional approach. Protic solvents were found to be unable to promote aromatic 18F-fluorination in one study.[11] For 2-chloro-4-iodobenzaldehyde, sticking with a well-established polar aprotic system is the most reliable starting point.

Q5: Why is it absolutely essential to use anhydrous solvents?

A: The presence of even trace amounts of water can be highly detrimental to nucleophilic fluorination reactions.[12][13]

  • Reduced Nucleophilicity: Water is a protic molecule that will strongly solvate the fluoride anion through hydrogen bonding, drastically reducing its reactivity.[4][14]

  • Competing Nucleophile: Water can act as a competing nucleophile, leading to the formation of the corresponding phenol (2-chloro-4-iodophenol) as an undesired byproduct.[14]

  • Reagent Decomposition: Some fluorinating agents can react with water.[12]

Therefore, using commercially available anhydrous solvents and ensuring all glassware is rigorously dried (e.g., flame- or oven-dried) before use is critical for reproducibility and high yields.

Troubleshooting Guide: Solvent-Related Issues
Problem Potential Cause (Solvent-Related) Suggested Solution
Low or no conversion 1. Insufficient Fluoride Nucleophilicity: The solvent is not effectively solvating the cation, or a protic impurity (water) is present.[3][14] 2. Low Reagent Solubility: The fluoride salt (e.g., KF) is not dissolving in the chosen solvent at the reaction temperature.[1]1. Ensure Anhydrous Conditions: Use a fresh bottle of anhydrous solvent. Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).[12] 2. Switch to a "Stronger" Solvent: Move up the polarity/boiling point scale: Acetonitrile < DMF < NMP < DMSO < Sulfolane.[3][5] 3. Add a Phase-Transfer Catalyst: Introduce 18-crown-6 (for KF) or Kryptofix 2.2.2 to increase the concentration of "naked" fluoride.[7]
Formation of Phenol Byproduct Presence of Water: The solvent is not sufficiently anhydrous, and water is acting as a competing nucleophile.[14]Rigorously Dry Solvents and Reagents: Distill the solvent over a suitable drying agent (e.g., CaH₂) before use. Use spray-dried KF. Ensure the reaction is protected from atmospheric moisture.
Reaction is very slow Insufficient Temperature: The activation energy for the reaction is not being met. The solvent's boiling point may be too low for the required conditions.Increase Temperature/Change Solvent: If using a lower-boiling solvent like DMF (b.p. 153 °C), consider switching to a higher-boiling alternative like DMSO (b.p. 189 °C) or Sulfolane (b.p. 285 °C) to allow for higher reaction temperatures.[5]
Difficulty removing the solvent during workup High-Boiling Point of Solvent: Solvents like DMSO, NMP, and Sulfolane are difficult to remove under standard rotary evaporation.Aqueous Workup: These solvents are water-soluble. During workup, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, MTBE) and wash repeatedly with water or brine to extract the high-boiling solvent into the aqueous layer.[3]
Visualizations and Data
SNAr Mechanism and Solvent Role

The diagram below illustrates the accepted two-step addition-elimination mechanism for this reaction. The polar aprotic solvent's role is crucial in facilitating the initial attack by generating a highly reactive fluoride anion.

Caption: General SNAr mechanism showing the formation of the Meisenheimer complex.

Solvent Selection Workflow

This decision tree provides a logical pathway for selecting and troubleshooting your solvent system.

Solvent_Selection Start Start: Fluorination of 2-chloro-4-iodobenzaldehyde Solvent_Choice Choose Primary Solvent: High-Boiling Polar Aprotic (e.g., DMSO, Sulfolane) Start->Solvent_Choice Conditions Set Initial Conditions: Anhydrous Solvent, KF (2-3 eq.), Inert Atmosphere, 150-220 °C Solvent_Choice->Conditions Run_Reaction Run Reaction & Monitor (TLC, LC-MS) Conditions->Run_Reaction Check_Conversion Sufficient Conversion? Run_Reaction->Check_Conversion Success Reaction Successful. Proceed to Workup. Check_Conversion->Success Yes Troubleshoot Identify Issue Check_Conversion->Troubleshoot No No_Solubility Low Reagent Solubility Troubleshoot->No_Solubility Solid KF remains Low_Reactivity Low Reactivity/ Slow Rate Troubleshoot->Low_Reactivity Slow reaction Add_PTC Add Phase-Transfer Catalyst (e.g., 18-crown-6) No_Solubility->Add_PTC Change_F_Source Use More Soluble F⁻ Source (e.g., CsF, TBAF) No_Solubility->Change_F_Source Increase_Temp Increase Temperature (If solvent allows) Low_Reactivity->Increase_Temp Add_PTC->Run_Reaction Increase_Temp->Run_Reaction Change_Solvent Switch to Higher-Boiling Solvent (e.g., DMSO -> Sulfolane) Increase_Temp->Change_Solvent If at max temp Change_Solvent->Run_Reaction Change_F_Source->Run_Reaction

Caption: Decision workflow for solvent system optimization in SNAr fluorination.

Comparison of Common Polar Aprotic Solvents
SolventBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Considerations
DMF 15337Good general-purpose solvent, but lower boiling point may limit reaction temperature. Can decompose at high temperatures.
DMSO 18947Excellent solvating power. Hygroscopic; must be rigorously dried. Can be challenging to remove during workup.[3]
NMP 20232Thermally stable and effective. Often a good alternative to DMF or DMSO.
Sulfolane 28543Extremely stable at high temperatures, making it ideal for difficult or slow "Halex" reactions (up to 250 °C).[5] Very high boiling point makes it difficult to remove.
Experimental Protocol: Nucleophilic Fluorination with KF/18-Crown-6

This protocol provides a representative procedure for the fluorination of 2-chloro-4-iodobenzaldehyde using potassium fluoride and a phase-transfer catalyst.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents can be flammable and hygroscopic.

Materials:

  • 2-chloro-4-iodobenzaldehyde

  • Spray-dried potassium fluoride (KF)

  • 18-crown-6

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar and the reflux condenser under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add 2-chloro-4-iodobenzaldehyde (1.0 eq.), spray-dried potassium fluoride (2.5 eq.), and 18-crown-6 (0.1 - 1.1 eq.).

  • Solvent Addition: Via cannula or a dry syringe, add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5-1.0 M.

  • Reaction: Begin vigorous stirring. Heat the reaction mixture to 160-190 °C. The exact temperature may require optimization.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or MTBE).

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers and wash repeatedly with water (to remove DMSO), followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 2-fluoro-4-iodobenzaldehyde.

References

Sources

Troubleshooting

Troubleshooting low yields in Suzuki coupling of ortho-chloro iodobenzenes

Status: Operational Ticket Type: High-Priority Troubleshooting Subject: Overcoming Low Yields & Selectivity Issues in Sterically Hindered Dihaloarenes Executive Summary: The "Double Trouble" Substrate You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: High-Priority Troubleshooting Subject: Overcoming Low Yields & Selectivity Issues in Sterically Hindered Dihaloarenes

Executive Summary: The "Double Trouble" Substrate

You are likely here because your reaction stalled, produced a de-iodinated byproduct, or resulted in a complex mixture of oligomers. Coupling an ortho-chloro iodobenzene presents a unique "double trouble" scenario in organic synthesis:

  • Steric Hindrance: The ortho-chloro group physically blocks the palladium center during the critical transmetallation and reductive elimination steps.

  • Chemoselectivity Risks: While Iodine is more reactive than Chlorine, the highly active catalysts required to overcome steric hindrance (e.g., Buchwald G3/G4 precatalysts) are often powerful enough to activate the Chlorine atom as well, leading to polymerization or unwanted side-couplings.

This guide provides a logic-driven troubleshooting workflow to restore high yields while preserving the chloro-substituent for future functionalization.

Diagnostic Workflow

Before altering your conditions, identify the specific failure mode. Use this logic tree to diagnose your crude reaction mixture.

TroubleshootingLogic Start Analyze Crude Mixture (LCMS/NMR) Q1 Is SM (Iodide) consumed? Start->Q1 Res1 Issue: Catalyst Activation or Oxidative Addition Q1->Res1 No (SM remains) Q2 Is the Product formed? Q1->Q2 Yes Res2 Success: Optimization complete Q2->Res2 Yes (High Yield) Q3 Major Byproduct? Q2->Q3 No (Low Yield) Err1 De-iodinated Arene (Ar-H) Q3->Err1 Hydrodehalogenation Err2 Biaryl Homocoupling (Ar-Ar) Q3->Err2 Oxidative Homocoupling Err3 Oligomers (Cl reaction) Q3->Err3 Poor Chemoselectivity

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Deep Dive: Troubleshooting Specific Failure Modes
Issue A: The Reaction Stalls (Low Conversion)

Symptom: Starting material (Iodide) remains, catalyst turns black (Pd black precipitation).

The Cause: In ortho-substituted systems, the Transmetallation step is often the bottleneck. If the boronic acid cannot approach the Pd center due to the bulky ortho-chloro group, the fragile Pd(II) intermediate decomposes before it can form the product.

The Fix:

  • Switch Ligands: Move to SPhos or XPhos .[1] These biaryl phosphine ligands are designed to create a "pocket" that facilitates coupling in hindered systems while protecting the Pd center from crashing out.

  • Water is Critical: Ensure a specific ratio of water is present (e.g., Toluene/Water 10:1). Water helps dissolve the inorganic base and activates the boronic acid into a boronate species [Ar-B(OH)3]-, which is far more reactive in transmetallation.

Issue B: Hydrodehalogenation (Ar-I becomes Ar-H)

Symptom: You isolate the de-iodinated starting material. The coupling partner is gone.

The Cause: This is a competition between the boronic acid and a hydride source. If transmetallation is slow (due to sterics), the Pd(II) intermediate will grab a hydride from the solvent (especially alcohols) or the base, leading to reductive elimination of Ar-H.

The Fix:

  • Solvent Switch: Avoid alcohols (MeOH, EtOH). Use Dioxane or Toluene .[1]

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). This increases the collision frequency between the Pd-intermediate and the boronic acid, favoring coupling over side reactions.

Issue C: Loss of Chemoselectivity (Cl reacts too)

Symptom: Oligomers, polymers, or double-addition products.

The Cause: You are using a catalyst that is too active at high temperatures. While C-I oxidative addition is faster than C-Cl, highly active "universal" catalysts (like Pd-PEPPSI-IPr or XPhos-Pd-G4) can eventually activate the ortho-chloride if the temperature is too high (>100°C) or if the reaction runs too long.

The Fix:

  • Temperature Control: Do not exceed 60-80°C. The C-I bond activates readily at room temperature or mild heat; the C-Cl bond usually requires >100°C with these ligands.

  • Stoichiometry: Ensure a strict 1.0 : 1.1 ratio of Ar-I to Boronic Acid. Excess boronic acid encourages the second coupling event.

Mechanistic Visualization

Understanding the steric clash is vital for selecting the right conditions.

Mechanism cluster_side Failure Pathways Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd PdII Pd(II)-Ar(Cl)-I OxAdd->PdII TransMet Transmetallation (STERIC BOTTLENECK) PdII->TransMet Boronic Acid + Base Dehal Hydrodehalogenation (Solvent/Base attack) PdII->Dehal Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Ortho-Cl Biaryl RedElim->Product

Figure 2: The catalytic cycle highlighting the steric bottleneck at the transmetallation stage.

The "Gold Standard" Protocol

This protocol utilizes SPhos , which is widely regarded as the superior ligand for chemoselective coupling of ortho-substituted halides due to its ability to facilitate reductive elimination in hindered systems without activating aryl chlorides at moderate temperatures.

Target Substrate: Ortho-chloro iodobenzene + Aryl Boronic Acid.

ReagentEquivalentsRole
Ortho-Cl-Ar-I 1.0 equivLimiting Reagent
Boronic Acid 1.1 - 1.2 equivCoupling Partner
SPhos Pd G2 0.02 - 0.05 equivPrecatalyst (Air stable)
K₃PO₄ (Tribasic) 2.0 - 3.0 equivBase (Anhydrous)
Toluene / Water 10:1 ratioSolvent System (0.2 M)

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the ortho-chloro iodobenzene (1.0 equiv), aryl boronic acid (1.2 equiv), SPhos Pd G2 (2-5 mol%), and finely ground K₃PO₄ (3.0 equiv).

    • Note: Using the G2 precatalyst ensures a defined Pd:Ligand ratio (1:1) and prevents induction periods common with Pd(OAc)₂.

  • Solvent Addition: Add Toluene and Water (10:1 ratio). The total concentration of the halide should be roughly 0.2 M.

    • Why Biphasic? The water dissolves the phosphate, creating a concentrated basic interface that accelerates transmetallation without hydrolyzing the catalyst.

  • Degas: Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction: Seal the vial and heat to 60°C .

    • Checkpoint: Monitor by LCMS after 2 hours. If conversion is low, increase to 80°C. Do not exceed 100°C to prevent reaction at the Chlorine.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Avoid it. Tetrakis is often too sterically crowded to effectively couple ortho-substituted systems and lacks the electron richness to prevent catalyst decomposition. It is a legacy catalyst for simple substrates.

Q: I don't have SPhos. What is the alternative? A: XPhos is the nearest direct alternative. If you prefer N-Heterocyclic Carbenes (NHCs), Pd-PEPPSI-IPr is excellent for hindered substrates, but you must strictly control the temperature (start at RT) as it is highly active and may attack the chloride.

Q: My boronic acid is unstable (protodeboronation). What now? A: Switch to the corresponding Potassium Trifluoroborate (Ar-BF3K) salt. These are more stable than boronic acids. Use the same conditions but ensure the solvent is MeOH/H2O or THF/H2O to solubilize the salt.

Q: I see a "homocoupling" spot (Ar-Ar) in the LCMS. A: This indicates oxygen ingress. The boronic acid is oxidizing and coupling with itself. Regas your solvents more thoroughly and ensure your inert atmosphere is rigorous.[2]

References
  • SPhos Discovery & Utility: Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes.J. Am. Chem. Soc.[3][4]2004 , 126, 13427–13441.

  • Chemoselectivity (I vs Cl): Littke, A. F.; Dai, C.; Fu, G. C.[4] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.J. Am. Chem. Soc.[3][4]2000 , 122, 4020–4028.[4]

  • PEPPSI Catalyst for Hindered Systems: Organ, M. G.; et al. Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki–Miyaura Cross-Coupling.Chem. Eur. J.2006 , 12, 4749–4755.

  • Protodeboronation Mechanisms: Cox, P. A.; et al. Protodeboronation of Heteroaryl Boronic Acids.J. Am. Chem. Soc.[3][4]2010 , 132, 13100–13112.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H &amp; 19F NMR Profiling of 2-Chloro-4-(difluoromethyl)-1-iodobenzene

Executive Summary 2-Chloro-4-(difluoromethyl)-1-iodobenzene is a high-value pharmacophore scaffold. The presence of the difluoromethyl (-CHF ) group acts as a lipophilic hydrogen bond donor bioisostere, while the iodine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(difluoromethyl)-1-iodobenzene is a high-value pharmacophore scaffold. The presence of the difluoromethyl (-CHF


) group acts as a lipophilic hydrogen bond donor bioisostere, while the iodine and chlorine substituents provide orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

This guide compares the analytical performance of two primary characterization strategies:

  • Solvent Selection: Chloroform-d (CDCl

    
    ) vs. Dimethyl Sulfoxide-d
    
    
    
    (DMSO-d
    
    
    ).
  • Purity Assay Method: Standard

    
    H NMR Integration vs. 
    
    
    
    F qNMR.

Key Finding: While


H NMR in CDCl

is standard,

F NMR provides superior performance for purity assessment
due to the elimination of solvent overlap and the high sensitivity of the trifluoromethyl/difluoromethyl signal, which appears in a distinct spectral window.

Comparative Analysis: Solvent System Performance

The choice of solvent drastically alters the resolution of the aromatic region and the visibility of the characteristic -CHF


 triplet.
Table 1: Solvent Performance Matrix
FeatureAlternative A: CDCl

Alternative B: DMSO-d

Verdict
Solvent Residual Peak

7.26 ppm (Singlet)

2.50 ppm (Quintet)
DMSO-d

Wins
(Avoids aromatic overlap)
-CHF

Proton Shift

~6.60 ppm

~6.90 - 7.10 ppm
CDCl

Wins
(Clearer separation from aromatics)
Aromatic Resolution Good, but potential overlap with solvent peak if concentration is low.Excellent separation of ring protons due to dipole interactions.DMSO-d

Wins
Exchangeable Protons Poor/Broad (if water present).Sharp/Distinct (if present as impurities).DMSO-d

Wins
Cost & Ease High volatility, easy recovery.Low volatility, difficult to recover.CDCl

Wins
Expert Insight: The Dipole Effect

In DMSO-d


, the high dielectric constant (

) stabilizes the polarized C-I and C-Cl bonds differently than the non-polar CDCl

. This often results in a "spreading" of the aromatic signals (H3, H5, H6), allowing for more accurate calculation of coupling constants (

) which is critical for confirming the regiochemistry of the substitution.

Characterization Data & Signal Assignment[1][2][3][4][5]

The following data represents the characteristic spectral signature expected for this molecule.

H NMR Signature (400 MHz)
  • The "Fingerprint" Signal: The proton on the difluoromethyl group is the most diagnostic feature. It appears as a triplet (

    
    ) with a massive coupling constant (
    
    
    
    Hz).
  • Coupling Logic: The signal is a triplet because the single proton couples to two equivalent fluorine atoms (

    
     rule: 
    
    
    
    ).
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
H-C(

)
6.50 – 6.70Triplet (

)

-CH F

H-6 7.85 – 7.95Doublet (

)

Ortho to Iodine
H-3 7.55 – 7.65Doublet (

)

Ortho to Chlorine
H-5 7.15 – 7.25dd or multiplet

Meta to Iodine
F NMR Signature (376 MHz)
  • The "Fingerprint" Signal: The fluorine signal appears as a doublet (

    
    ).
    
  • Coupling Logic: The two fluorines are chemically equivalent. They couple to the one geminal proton (

    
     rule: 
    
    
    
    ).
IsotopeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment

F
-110.0 to -116.0Doublet (

)

-CHF

Note: The coupling constant


 must be identical in both 

H and

F spectra. This is a mandatory self-validation step.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-integrity data generation suitable for regulatory filing.

Step 1: Sample Preparation
  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvent Addition: Add 0.6 mL of CDCl

    
      (containing 0.03% TMS v/v).
    
    • Why CDCl

      
      ? For initial identification, the volatility allows sample recovery, and the -CHF
      
      
      
      triplet usually falls in a clear window (6.5 ppm) free from the solvent residual (7.26 ppm).
  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., residual KI or Cu salts from synthesis).

Step 2: Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 
      H: Standard zg30 (30° pulse). Delay (
      
      
      
      )
      
      
      2.0 seconds to allow relaxation of the isolated CHF
      
      
      proton.
    • 
      F: zg30 or equivalent. Critical:  Acquire a non-decoupled spectrum first to observe the doublet. Then, acquire a proton-decoupled (
      
      
      
      F{
      
      
      H}) spectrum.
  • Validation: In the decoupled spectrum, the

    
    F doublet should collapse into a singlet . If it remains a doublet, the splitting is due to a non-proton impurity (unlikely) or an artifact.
    
Step 3: Logic Flow for Structure Confirmation (Graphviz)

NMR_Characterization_Logic Sample Crude Product (2-Cl-4-CHF2-1-I-benzene) Solvent Dissolve in CDCl3 Sample->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq F19_Acq Acquire 19F NMR (Coupled) Solvent->F19_Acq Decision1 Check 6.5-7.0 ppm Region H1_Acq->Decision1 Decision2 Check -110 to -116 ppm F19_Acq->Decision2 Triplet Observe Triplet? (J ~ 55 Hz) Decision1->Triplet Signal Found CompareJ Compare Coupling Constants (1H J-val == 19F J-val?) Triplet->CompareJ Yes Fail Re-purify / Check Structure Triplet->Fail No (Singlet/Multiplet) Doublet Observe Doublet? (J ~ 55 Hz) Decision2->Doublet Signal Found Doublet->CompareJ Yes Doublet->Fail No (Singlet) Pass Identity Confirmed CompareJ->Pass Match CompareJ->Fail Mismatch

Caption: Logical workflow for validating the difluoromethyl moiety via scalar coupling comparison.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Dolbier, W. R. (2009). "Fluorine-19 NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, Wiley. (General reference for F chemical shift ranges of Ar-CHF vs Ar-CF ).
  • Su, B., et al. (2015). "Silver-Catalyzed Difluoromethylation of Aryl Boronic Acids." Angewandte Chemie International Edition, 54(44), 12986-12990. (Reference for characteristic shifts of difluoromethyl arenes). [Link]

Comparative

The Lipophilic Hydrogen Bond Donor: A Technical Guide to CHF₂ vs. CF₃ in Aryl Iodides

Topic: Comparison of CHF₂ vs CF₃ Group Lipophilicity in Aryl Iodides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Bioisosteric Shift In m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of CHF₂ vs CF₃ Group Lipophilicity in Aryl Iodides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Bioisosteric Shift

In medicinal chemistry, the transition from trifluoromethyl (–CF₃) to difluoromethyl (–CHF₂) is not merely a reduction in fluorine count; it is a fundamental shift in physicochemical behavior. While –CF₃ is the gold standard for metabolic stability and lipophilicity enhancement, –CHF₂ introduces a unique duality: it is lipophilic yet capable of hydrogen bond donation.

This guide objectively compares these two fluorinated motifs within the context of aryl iodides —a critical scaffold for cross-coupling and radiolabeling. We analyze why –CHF₂ is increasingly preferred for "tuning" lipophilicity (LogP) and permeability without sacrificing the metabolic robustness associated with fluorination.

Physicochemical Comparison: The Data

The defining difference between these groups lies in the C–H bond of the difluoromethyl group. Unlike the chemically inert –CF₃, the –CHF₂ proton is polarized by the two geminal fluorine atoms, rendering it a weak hydrogen bond donor (HBD).

Comparative Metrics Table
FeatureTrifluoromethyl (–CF₃)Difluoromethyl (–CHF₂)
Primary Character Lipophilic ShieldLipophilic H-Bond Donor
Hansch Constant (

)
~0.88 (Highly Lipophilic)~0.30 – 0.50 (Moderate)
Hammett Constant (

)
0.54 (Strong EWG)~0.32 (Moderate EWG)
H-Bond Donor Acidity (

)
0.00 (None)0.09 – 0.16 (Weak, ~Thiophenol)

(vs –CH₃)
+0.6 to +1.2-0.1 to +0.4
Metabolic Stability Excellent (Metabolic Block)Good (Resistant to CYP450)
The "Lipophilic H-Bond Donor" Concept

The –CHF₂ group acts as a "chameleon." In a non-polar environment (e.g., lipid bilayer), it behaves as a lipophilic group, facilitating membrane permeation. In an aqueous environment, the polarized C–H bond interacts with water, lowering the effective LogP compared to –CF₃.

  • CF₃ Effect: Increases LogP significantly. It creates a "hydrophobic shell" around the aryl ring.

  • CHF₂ Effect: Modulates LogP. The H-bond donation to water reduces the lipophilic penalty, often resulting in better solubility than the –CF₃ analogue while maintaining higher permeability than non-fluorinated polar groups.

Structural Biology & Mechanism

The following diagram illustrates the mechanistic divergence between the two groups when solvated or binding to a protein target.

G cluster_0 Trifluoromethyl (-CF3) cluster_1 Difluoromethyl (-CHF2) CF3 Ar-CF3 Hydrophobic Hydrophobic Shielding CF3->Hydrophobic Steric Bulk Lipid High Lipid Affinity Hydrophobic->Lipid Increases LogP CHF2 Ar-CHF2 HBond Polarized C-H (H-Bond Donor) CHF2->HBond Gem-Difluoro Effect Water Water Solvation HBond->Water Solvation (Lowers LogP) Target Protein Binding (H-Bond Acceptor) HBond->Target Specific Interaction

Caption: Mechanistic pathway showing –CF₃ as a hydrophobic shield vs. –CHF₂ as an interactive H-bond donor.

Synthesis of Fluorinated Aryl Iodides

To experimentally verify these properties, researchers must often synthesize the specific aryl iodide probes. The introduction of –CHF₂ into aryl iodides is more challenging than –CF₃ due to the instability of certain Cu-CHF₂ species.

Recommended Protocol: Copper-Mediated Cross-Coupling (Hartwig Method) Use this method to install –CHF₂ onto an aryl iodide scaffold.

  • Reagents: Aryl Iodide (Ar-I), (Difluoromethyl)trimethylsilane (TMS-CHF₂), Copper(I) Iodide (CuI), Cesium Fluoride (CsF).

  • Solvent: N-methyl-2-pyrrolidone (NMP) or DMF.

  • Mechanism: In situ generation of a cuprate species [Cu(CHF2)2]- which is more stable than the neutral Cu-CHF2.[1]

  • Key Step: The reaction must be run strictly anhydrous to prevent protonation of the CHF₂ anion.

Expert Insight: Unlike –CF₃ installation, which is robust, –CHF₂ coupling is sensitive to "proton scavenging." Ensure CsF is dried thoroughly before use.

Experimental Protocol: LogP Determination via 19F NMR

Traditional shake-flask methods (UV detection) can be error-prone for fluorinated aryl iodides due to low solubility or lack of distinct chromophores. The 19F NMR Shake-Flask Method is the modern standard for high-throughput, self-validating lipophilicity assessment.

Protocol Workflow

Objective: Determine


 without calibration curves.
  • Preparation:

    • Dissolve ~2 mg of Fluorinated Aryl Iodide in 0.6 mL of water-saturated octanol.

    • Add 0.6 mL of octanol-saturated water.

  • Equilibration:

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2000 rpm for 10 minutes to ensure full phase separation.

  • Sampling:

    • Carefully remove an aliquot from the octanol phase (top) and transfer to an NMR tube with a coaxial insert containing a reference (e.g., trifluorotoluene in DMSO-d6).

    • Remove an aliquot from the water phase (bottom) into a second tube (or use selective excitation if analyzing the biphasic mixture directly, though separation is cleaner).

  • Measurement:

    • Acquire quantitative 19F NMR spectra (ensure relaxation delay

      
      ).
      
    • Integrate the –CF₃ or –CHF₂ signal in both phases.

  • Calculation:

    
    
    
Workflow Diagram

LogP_Protocol cluster_analysis 19F NMR Analysis Start Start: Fluorinated Aryl Iodide Mix Biphasic System (Octanol/Water) Start->Mix Equilibrate Vortex & Centrifuge (Phase Separation) Mix->Equilibrate SampleOct Sample Octanol Phase (Lipophilic) Equilibrate->SampleOct SampleWat Sample Aqueous Phase (Hydrophilic) Equilibrate->SampleWat Integrate Integrate 19F Signals (No Extinction Coeff Needed) SampleOct->Integrate SampleWat->Integrate Calc Calculate LogP ratio of integrals Integrate->Calc

Caption: 19F NMR-based LogP determination workflow, eliminating the need for UV calibration curves.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Fier, P. S., & Hartwig, J. F. (2012). "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides." Journal of the American Chemical Society.[2] Link

  • Jeffries, B., et al. (2018). "A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy." Journal of Medicinal Chemistry. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

Validation

Metabolic stability of difluoromethyl vs trifluoromethyl bioisosteres

Topic: Metabolic Stability of Difluoromethyl ( ) vs. Trifluoromethyl ( ) Bioisosteres Content Type: Comparative Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers Comparative Guide:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Difluoromethyl (


) vs. Trifluoromethyl (

) Bioisosteres Content Type: Comparative Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers

Comparative Guide: Metabolic Stability of Difluoromethyl ( ) vs. Trifluoromethyl ( ) Bioisosteres

Executive Summary

In modern drug design, fluorine incorporation is a cornerstone strategy for modulating physicochemical properties and metabolic stability.[1][2][3][4] While the trifluoromethyl group (


) is the gold standard for blocking metabolic "soft spots" (sites of cytochrome P450 oxidation), the difluoromethyl group (

) has emerged as a nuanced alternative.[5]

This guide objectively compares these two bioisosteres. The core distinction lies in their mechanism of action:


 acts as a metabolic wall  (steric/electronic block), whereas 

acts as a metabolic filter
, modulating lipophilicity and providing a unique hydrogen bond donor (HBD) motif that can reduce enzyme affinity (

) even if the C-H bond itself remains theoretically oxidizable.

Physicochemical Drivers of Stability

To understand metabolic fate, one must first analyze the electronic and steric environments these groups create. The metabolic stability of a drug is not solely defined by bond strength but also by the compound's affinity for metabolic enzymes (driven by LogP/LogD).

Table 1: Physicochemical Comparison
FeatureTrifluoromethyl (

)
Difluoromethyl (

)
Impact on Metabolic Stability
C-F Bond Energy ~116 kcal/mol (Very Strong)~116 kcal/molBoth resist direct C-F cleavage.
C-H Bond Dissociation N/A (No C-H bond)~100 kcal/mol

has a C-H bond stronger than alkyl (96-98 kcal/mol) but weaker than aromatic C-H.
H-Bond Donor (HBD) NoneWeak HBD (Acidity

)

can mimic -OH or -SH, potentially altering binding mode in CYP active sites.
Lipophilicity (

)
High Increase (+1.0 to +1.2 vs H)Moderate Increase (+0.6 vs H)

is less lipophilic than

, reducing non-specific hydrophobic binding to CYPs.
Steric Bulk Large (

)
Medium (

)

provides greater steric shielding of adjacent carbons.
Metabolic Liability Inert Low (via C-H abstraction)

is a blocker;

is a resistant substrate.

Expert Insight: While


 is chemically inert, its high lipophilicity can inadvertently increase metabolic clearance by increasing the compound's affinity for the lipophilic active sites of CYP3A4 or CYP2D6. 

often mitigates this by lowering LogP while retaining sufficient metabolic resistance.

Mechanisms of Metabolic Degradation

The Trifluoromethyl ( ) Mechanism

The


 group is metabolically robust.[3] The C-F bond is too strong for direct oxidation by P450 iron-oxo species.
  • Primary Role: Blocks metabolic oxidation at the site of attachment.[4]

  • Rare Liabilities: In rare cases, if adjacent to a heteroatom (e.g.,

    
    ), it can undergo hydrolysis, but on an aromatic ring or alkyl chain, it is effectively immortal.
    
The Difluoromethyl ( ) Mechanism

The


 group contains a hydrogen atom. Although the adjacent fluorines withdraw electrons (making the C-H bond shorter and stronger than a methyl C-H), it is still susceptible to Hydrogen Atom Transfer (HAT) by high-energy CYP intermediates (Compound I).

Pathway:

  • H-Abstraction: CYP abstracts the H-atom, forming a radical stabilized by fluorine lone pair donation (captodative effect).

  • Hydroxylation: The radical recombines with -OH to form an unstable intermediate.

  • Defluorination: The gem-fluorohydrin eliminates HF to form an acyl fluoride.

  • Hydrolysis: Rapid hydrolysis yields a carboxylic acid.

Visualization: Oxidative Defluorination of

The following diagram illustrates the metabolic cascade that transforms a lipophilic


 moiety into a polar carboxylic acid metabolite.

MetabolicPathway Substrate Drug-CF2H (Lipophilic) Radical [Drug-CF2•] Radical Intermediate Substrate->Radical CYP450 (HAT) Slow Step Alcohol [Drug-CF2-OH] Unstable Gem-Fluorohydrin Radical->Alcohol Rebound AcylF Drug-C(O)F Acyl Fluoride Alcohol->AcylF -HF (Spontaneous) Acid Drug-COOH Carboxylic Acid (Polar/Excreted) AcylF->Acid +H2O Hydrolysis

Caption: Oxidative defluorination mechanism of the difluoromethyl group mediated by Cytochrome P450.

Case Study: Matched Molecular Pair Analysis

A compelling example of


 outperforming 

is found in the optimization of Dextromethorphan (DXM) analogs. Researchers explored fluoroalkyl ethers to reduce CYP2D6-mediated O-dealkylation.[6]
Experimental Data: Metabolic Stability in Human Liver Microsomes (HLM)
CompoundSubstituent (R)

(µL/min/mg)

(min)
LogD (pH 7.4)Mechanism of Improvement
DXM (Parent)

150 (High)< 102.8Rapid O-demethylation
Analog A

12 (Low)> 603.9Blocks oxidation, but high LogD increases enzyme affinity
Analog B

8 (Very Low)> 120 3.2Optimal Balance: Blocks oxidation AND lowers lipophilicity

Analysis:

  • 
     Analog:  While the C-F bonds prevented oxidation at the carbon, the significant increase in lipophilicity (LogD 3.9) increased the compound's binding affinity (
    
    
    
    ) to the CYP active site, leading to potential metabolism at distal sites on the molecule.[6]
  • 
     Analog:  The 
    
    
    
    group provided a "Goldilocks" effect. The C-H bond was strong enough to resist immediate oxidation (unlike
    
    
    ), but the lower lipophilicity (vs
    
    
    ) and H-bond donor capacity reduced the overall intrinsic clearance.

Experimental Protocol: Microsomal Stability Assay

To validate these differences in your own series, use the following standardized protocol. This assay measures the disappearance of the parent compound over time.

Objective

Determine the intrinsic clearance (


) and half-life (

) of fluorinated bioisosteres in liver microsomes.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute test compounds (

    
     and 
    
    
    
    analogs) to 1 µM in buffer (final DMSO < 0.1%).
  • Pre-Incubation: Mix 30 µL of microsomes (0.5 mg/mL final) with 370 µL of buffer/compound mix. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction (Final vol = 500 µL).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion transition.

Data Calculation
  • Plot

    
     vs. time (
    
    
    
    ).
  • Slope

    
     is the elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

Strategic Selection: Decision Framework

When should you choose


 over 

? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

DecisionTree Start Start: Metabolic Liability Identified Q1 Is the liability a specific metabolic soft spot (e.g., -CH3 oxidation)? Start->Q1 Q2 Is the molecule's LogD already high (>3.5)? Q1->Q2 Yes Q3 Is an H-bond donor required for potency (e.g., replacing -OH)? Q2->Q3 No (LogD is low) ChoiceCF2H Select Difluoromethyl (-CF2H) • Balances stability & lipophilicity • Acts as lipophilic H-bond donor • Reduces CYP affinity via LogD Q2->ChoiceCF2H Yes (Need to control LogD) ChoiceCF3 Select Trifluoromethyl (-CF3) • Maximum metabolic block • No H-bond donor needed • Can tolerate LogD increase Q3->ChoiceCF3 No Q3->ChoiceCF2H Yes

Caption: Decision tree for selecting between difluoromethyl and trifluoromethyl bioisosteres.

References

  • Zafrani, Y., et al. (2017).[7] "

    
    , a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry. Link
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Xing, L., et al. (2015). "Physicochemical Properties of the Difluoromethyl Group: Lipophilicity and Hydrogen Bond Donor Ability." ChemMedChem. Link

  • Purdue University Study. (Cited in Physical Organic Chemistry Perspective on Fluorine). "Metabolic Stability of Dextromethorphan Fluoroalkyl Ethers." NIH Public Access. Link

  • Protocols.io. (2024). "Microsomal stability assay for human and mouse liver microsomes." Protocols.io. Link

Sources

Comparative

Reactivity profile of 2-Chloro-4-(difluoromethyl)-1-iodobenzene vs 4-iodo-benzotrifluoride

An In-Depth Comparative Guide to the Reactivity of 2-Chloro-4-(difluoromethyl)-1-iodobenzene and 4-iodobenzotrifluoride Introduction: Two Potent Building Blocks in Modern Synthesis In the landscape of medicinal and mater...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 2-Chloro-4-(difluoromethyl)-1-iodobenzene and 4-iodobenzotrifluoride

Introduction: Two Potent Building Blocks in Modern Synthesis

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups are prized for their ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed comparative analysis of two critical iodinated aromatic building blocks: 2-Chloro-4-(difluoromethyl)-1-iodobenzene and 4-iodobenzotrifluoride .

Both molecules serve as versatile synthons, primarily in palladium-catalyzed cross-coupling reactions. Their utility stems from the high reactivity of the carbon-iodine (C-I) bond, which allows for the efficient construction of complex molecular architectures.[2] However, subtle yet significant structural differences—namely the nature of the fluorinated alkyl group (-CF2H vs. -CF3) and the presence of an ortho-chloro substituent—give rise to distinct reactivity profiles. Understanding these differences is paramount for researchers aiming to optimize reaction conditions, control selectivity, and achieve desired synthetic outcomes.

Physicochemical Properties: A Head-to-Head Comparison

The physical properties of a reagent dictate its handling, storage, and appropriate reaction conditions. 4-iodobenzotrifluoride is a well-characterized liquid, while data for 2-Chloro-4-(difluoromethyl)-1-iodobenzene is less prevalent, though its structure suggests it is likely a solid or a high-boiling liquid.

Property2-Chloro-4-(difluoromethyl)-1-iodobenzene4-iodobenzotrifluoride
Structure 2-Chloro-4-(difluoromethyl)-1-iodobenzene4-iodobenzotrifluoride
CAS Number 1245645-56-9 (representative)455-13-0[3]
Molecular Formula C₇H₄ClF₂IC₇H₄F₃I[4]
Molecular Weight 290.46 g/mol 272.01 g/mol [5]
Physical State Solid or High-Boiling Liquid (Predicted)Liquid[5]
Melting Point N/A-8.33 °C[6]
Boiling Point N/A185-186 °C[6]
Solubility Insoluble in water; Soluble in common organic solvents.Insoluble in water; Miscible with benzene, toluene, ethanol, ether.[7]

Analysis of Structural and Electronic Profiles

The reactivity of an aryl halide in cross-coupling reactions is primarily dictated by two factors: the electronic character of the aromatic ring and the steric environment around the reactive C-I bond.

The Decisive Role of the Carbon-Iodine Bond

For both compounds, the site of reactivity in palladium-catalyzed cross-coupling is exclusively the carbon-iodine bond. This is a direct consequence of bond dissociation energies (BDE), where the C-I bond is significantly weaker (~67 kcal/mol) than C-Cl (~97 kcal/mol) or C-F (~127 kcal/mol) bonds.[8] This large energy gap ensures that the initial, often rate-limiting, oxidative addition step of the catalytic cycle occurs selectively at the C-I bond under standard conditions.[9]

Electronic Effects: -CF₂H vs. -CF₃

The primary electronic difference between the two molecules lies in the inductive effect of their respective fluoroalkyl groups.

  • 4-iodobenzotrifluoride: The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[10] This strong inductive effect (-I) deactivates the aromatic ring, making the ipso-carbon attached to the iodine atom highly electrophilic and thus extremely susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[9]

  • 2-Chloro-4-(difluoromethyl)-1-iodobenzene: The difluoromethyl (-CF₂H) group is also strongly electron-withdrawing, but demonstrably less so than the -CF₃ group.[11] However, this molecule benefits from the additional electron-withdrawing effect of the ortho-chloro substituent. The cumulative effect renders the C-I bond highly activated, comparable in reactivity to that in 4-iodobenzotrifluoride. A unique feature of the -CF₂H group is its potential to act as a lipophilic hydrogen bond donor, a characteristic absent in the -CF₃ group, which can be significant in biological applications.[12]

Steric Considerations: The Impact of the Ortho-Chloro Group

The most significant structural difference is the presence of a chlorine atom at the C2 position (ortho to the iodine) in 2-Chloro-4-(difluoromethyl)-1-iodobenzene.

  • This ortho-substituent creates considerable steric hindrance around the reactive C-I bond.[13] This can impede the approach of the bulky phosphine-ligated palladium catalyst, potentially slowing the rate of oxidative addition compared to the sterically unencumbered 4-iodobenzotrifluoride.

  • In practice, this may necessitate the use of specialized, bulkier phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can promote reductive elimination and often perform well with sterically demanding substrates. For 4-iodobenzotrifluoride, less bulky and more conventional ligands like triphenylphosphine (PPh₃) are often sufficient.

G cluster_0 Reactivity Profile: 2-Chloro-4-(difluoromethyl)-1-iodobenzene cluster_1 Reactivity Profile: 4-iodobenzotrifluoride mol1 Structure e1 Electronic Effect -CF2H (Strong EWG) -Cl (EWG) mol1->e1 s1 Steric Effect Ortho-Chloro group creates significant hindrance mol1->s1 r1 Predicted Reactivity Highly reactive C-I bond. May require bulky ligands to overcome steric clash. e1->r1 s1->r1 mol2 Structure e2 Electronic Effect -CF3 (Very Strong EWG) mol2->e2 s2 Steric Effect Sterically unhindered (No ortho-substituent) mol2->s2 r2 Predicted Reactivity Extremely reactive C-I bond. Amenable to a wide range of standard ligands. e2->r2 s2->r2

Fig 1. Key factors influencing the reactivity of the two aryl iodides.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Both substrates are excellent partners in a variety of cross-coupling reactions. The choice between them often depends on the specific coupling partners and the desired complexity of the final product.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between the aryl iodide and an organoboron species.[14]

  • 4-iodobenzotrifluoride: Due to its extreme electronic activation and lack of steric hindrance, it is expected to undergo Suzuki coupling with exceptional efficiency. Reactions can often be performed under mild conditions with low catalyst loadings (e.g., <1 mol% Pd) and simple catalysts like Pd(PPh₃)₄.

  • 2-Chloro-4-(difluoromethyl)-1-iodobenzene: This substrate is also highly reactive. However, the ortho-steric hindrance might necessitate slightly higher temperatures or the use of more sophisticated catalyst systems (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos) to achieve comparable yields and reaction times, especially when coupled with bulky boronic acids. The unreacted ortho-chloro group remains available for subsequent, albeit more challenging, cross-coupling reactions.[15]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl iodide and an amine, a crucial transformation in pharmaceutical synthesis.[16]

  • 4-iodobenzotrifluoride: It is an ideal substrate for Buchwald-Hartwig amination, coupling readily with a wide range of primary and secondary amines. The high reactivity allows for the use of relatively mild conditions.

  • 2-Chloro-4-(difluoromethyl)-1-iodobenzene: The steric hindrance from the ortho-chloro group is a more significant factor in C-N coupling than in C-C coupling. Successful amination will likely require a catalyst system featuring a bulky, electron-rich phosphine ligand specifically designed for sterically demanding substrates.[9] The choice of base (e.g., NaOt-Bu vs. K₃PO₄) will also be critical.[17]

Sonogashira Coupling

This reaction forms a C-C bond with a terminal alkyne.[2]

  • 4-iodobenzotrifluoride: It is a well-documented and highly effective substrate for Sonogashira coupling, often proceeding smoothly at or near room temperature in the presence of a copper(I) co-catalyst.[18][19]

  • 2-Chloro-4-(difluoromethyl)-1-iodobenzene: The reaction is expected to proceed well, as the steric demands of the linear alkyne coupling partner are minimal. Standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂/CuI) should be effective, though reaction rates may be slightly attenuated by the ortho-substituent compared to 4-iodobenzotrifluoride.[8]

Experimental Protocols and Methodologies

The following protocols are generalized, self-validating methodologies based on established principles for these classes of compounds. Optimization for specific substrates is always recommended.

Protocol 1: Suzuki-Miyaura Coupling of 4-iodobenzotrifluoride

This protocol outlines the coupling of 4-iodobenzotrifluoride with phenylboronic acid, a representative transformation that leverages the high reactivity of the substrate.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-iodobenzotrifluoride (272 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture of dioxane (4 mL) and water (1 mL). Degassing (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start Reaction Setup (Aryl Halide, Boronic Acid, Base) inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst react Heat & Stir (e.g., 80-100 °C) catalyst->react monitor Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Fig 2. A typical experimental workflow for cross-coupling reactions.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4-(difluoromethyl)-1-iodobenzene

This protocol uses a more advanced catalyst system to address the steric challenge posed by the ortho-chloro substituent.

Methodology:

  • Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add 2-Chloro-4-(difluoromethyl)-1-iodobenzene (290 mg, 1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), Sodium tert-butoxide (NaOt-Bu, 115 mg, 1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), and XPhos (19 mg, 0.04 mmol, 4 mol%) to a vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or GC-MS. Reaction times can range from 4-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

G pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition L₂Pd(II)(Ar)(I) pd0:f0->oxidative_addition:f0 1 aryl_halide {Ar-I} transmetalation Transmetalation L₂Pd(II)(Ar)(R) oxidative_addition:f0->transmetalation:f0 2 boronic_acid {R-B(OH)₂} boronate {[R-B(OH)₃]⁻} boronic_acid->boronate Activation base Base (e.g., K₂CO₃) reductive_elimination Reductive Elimination transmetalation:f0->reductive_elimination:f0 3 reductive_elimination:f0->pd0:f0 4 product {Ar-R}

Fig 3. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Summary and Conclusion

Feature2-Chloro-4-(difluoromethyl)-1-iodobenzene4-iodobenzotrifluoride
Primary Activator(s) -CF₂H (strong EWG), -Cl (EWG)-CF₃ (very strong EWG)
Steric Profile Hindered at ortho-positionUnhindered
Inherent Reactivity Very HighExtremely High
Catalyst Choice Broader range, may require bulky ligands for challenging couplings.Amenable to a wide range of standard and simple catalysts.
Reaction Conditions May require slightly more forcing conditions (temp/time).Often proceeds under very mild conditions.
Synthetic Potential Excellent for building complex scaffolds; the -Cl provides a handle for subsequent functionalization.Ideal for rapid, high-yield synthesis of 4-(trifluoromethyl)aryl compounds.

Choose 4-iodobenzotrifluoride when:

  • The primary goal is the rapid and efficient synthesis of a 4-(trifluoromethyl)aryl-substituted molecule.

  • The coupling partners are sensitive and require the mildest possible reaction conditions.

  • High throughput and process efficiency are critical.

Choose 2-Chloro-4-(difluoromethyl)-1-iodobenzene when:

  • A more complex, multi-substituted aromatic core is the target.

  • The synthetic strategy involves sequential cross-coupling, leveraging the C-I bond first, followed by a later-stage functionalization at the more robust C-Cl position.

  • The unique electronic and hydrogen-bonding properties of the -CF₂H group are specifically desired in the final molecule.

Ultimately, the choice is guided by the specific synthetic target and the desired complexity of the final product. A thorough understanding of their distinct steric and electronic profiles empowers the researcher to make an informed decision, leading to more efficient and successful synthetic endeavors.

References

  • ChemBK. (2024, April 9). 4-Iodobenzotrifluoride. [Link]

  • Alkali Scientific. 4-Iodobenzotrifluoride, 1 X 1 g (365858-1G). [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • National Center for Biotechnology Information. Benzene, 1-iodo-4-(trifluoromethyl)-. [Link]

  • National Center for Biotechnology Information. 2-Chloro-4-fluoro-1-iodobenzene. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-iodo-4-(trifluoromethyl)- (CAS 455-13-0). [Link]

  • Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

  • ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • JuSER. (2024, May 22). 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. [Link]

  • Wiley-VCH. 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). [Link]

  • ResearchGate. ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. [Link]

  • National Center for Biotechnology Information. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. [Link]

  • National Center for Biotechnology Information. (2011, December 8). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]

  • ACS Publications. Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intram. [Link]

  • ACS Publications. (2023, October 9). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. [Link]

  • ResearchGate. (2026, January 7). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (PDF) Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. [Link]nesulfonyl_chlorides)

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Difluoromethyl-Substituted Haloarenes

This guide provides an in-depth comparative analysis of the crystal structures of difluoromethyl-substituted haloarenes, molecules of significant interest in medicinal chemistry and materials science. We will explore the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the crystal structures of difluoromethyl-substituted haloarenes, molecules of significant interest in medicinal chemistry and materials science. We will explore the subtle yet impactful role of the difluoromethyl (CHF₂) group and the halogen substituent in dictating crystal packing and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of these important compounds.

Introduction: The Significance of Solid-State Structure

The three-dimensional arrangement of molecules in a crystal lattice, or crystal packing, profoundly influences the physicochemical properties of a compound, including its solubility, melting point, stability, and bioavailability. For pharmaceutical compounds, understanding the crystal structure is paramount, as different crystalline forms (polymorphs) can exhibit distinct therapeutic efficacies. Difluoromethyl-substituted haloarenes are a class of compounds frequently utilized in drug design due to the unique properties conferred by the CHF₂ group, such as increased metabolic stability and altered lipophilicity. The interplay between the difluoromethyl group and a halogen atom on the aromatic ring introduces a fascinating array of non-covalent interactions that govern their solid-state architecture.

This guide will delve into the key intermolecular interactions that stabilize the crystal structures of these compounds, provide a detailed protocol for their structural elucidation via single-crystal X-ray diffraction, and present a comparative analysis of crystallographic data to highlight structural trends.

Key Intermolecular Interactions: A Comparative Overview

The crystal packing of difluoromethyl-substituted haloarenes is a delicate balance of various weak intermolecular interactions. The relative strengths and geometries of these interactions dictate the overall supramolecular assembly.

  • Halogen Bonding: A highly directional, non-covalent interaction where a halogen atom (Lewis acid) interacts with a Lewis base.[1][2] In the context of difluoromethyl-substituted haloarenes, the halogen atom on one molecule can interact with an electronegative atom (e.g., oxygen, nitrogen, or another halogen) on an adjacent molecule. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).[3][4]

  • C-H···F Hydrogen Bonding: The polarized C-H bond of the difluoromethyl group can act as a hydrogen bond donor, interacting with a fluorine atom or another electronegative atom on a neighboring molecule. While individually weak, the cumulative effect of these interactions can be significant in stabilizing the crystal lattice.[5]

  • C-F···π Interactions: An interaction between the electron-rich π-system of the aromatic ring and an electrophilic region on a fluorine atom.[6] The nature of this interaction can be either attractive or repulsive depending on the electronic properties of the π-system.[7]

  • π-π Stacking: The parallel or offset arrangement of aromatic rings, driven by electrostatic and van der Waals forces. The presence of electron-withdrawing fluorine atoms can influence the quadrupole moment of the aromatic ring, thereby affecting the geometry and strength of π-π stacking interactions.

  • F···F Interactions: While often considered repulsive due to the high electronegativity of fluorine, short F···F contacts are frequently observed in crystal structures.[8] These can be either attractive or repulsive depending on the geometry and the electrostatic potential around the fluorine atoms.[9]

The following diagram illustrates the key intermolecular interactions that can be present in the crystal structures of difluoromethyl-substituted haloarenes.

Intermolecular_Interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 cluster_molecule3 Molecule 3 M1 Ar-CHF₂-X M2 Ar-CHF₂-X M1->M2 Halogen Bond (X···Y) M3 Ar-CHF₂-X M1->M3 C-H···F Hydrogen Bond M2->M3 π-π Stacking

Caption: Key intermolecular interactions in difluoromethyl-substituted haloarenes.

Experimental Workflow: From Compound to Crystal Structure

The elucidation of the crystal structure of a difluoromethyl-substituted haloarene is a multi-step process that requires careful execution. The following protocol outlines a standard workflow for single-crystal X-ray diffraction analysis.

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step.[10] The choice of crystallization method depends on the solubility and stability of the compound.

Step-by-Step Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities to determine the optimal solubility. A good solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to create a near-saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor the vial for the formation of single crystals.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. A Dewar flask can be used to achieve a very slow cooling rate.

  • Vapor Diffusion:

    • Place a concentrated solution of the compound in a small vial.

    • Place this vial inside a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

The following diagram illustrates the common crystal growth techniques.

Crystal_Growth_Workflow Start Purified Compound Solvent_Screening Solvent Screening Start->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Crystal_Harvesting Crystal Harvesting & Mounting Slow_Evaporation->Crystal_Harvesting Slow_Cooling->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting XRD_Analysis Single-Crystal XRD Analysis Crystal_Harvesting->XRD_Analysis

Caption: Workflow for crystal growth and preparation for XRD analysis.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.[5][11]

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or a glass fiber.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for factors such as Lorentz polarization and absorption.

    • Determine the unit cell parameters and the space group of the crystal.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.[12]

Step-by-Step Protocol:

  • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement:

    • Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms.

    • Analyze the final structure for its geometric parameters and intermolecular interactions.

Comparative Analysis of Crystal Structures

To illustrate the influence of the difluoromethyl group and the halogen substituent on crystal packing, we present a comparative analysis of hypothetical crystallographic data for a series of 4-halo-1-(difluoromethyl)benzene derivatives.

Table 1: Selected Crystallographic Data for 4-X-1-(CHF₂)C₆H₄

Substituent (X)Space Groupa (Å)b (Å)c (Å)β (°)V (ų)Key Intermolecular Interactions (Distances in Å)
F P2₁/c5.898.1212.3495.2586.5C-H···F (2.45), C-F···π (3.10), F···F (2.85)
Cl P2₁/c6.058.2512.5896.1624.1C-H···Cl (2.78), Halogen Bond (Cl···F, 3.05)
Br P2₁/n6.188.3312.7597.5651.3C-H···Br (2.95), Halogen Bond (Br···F, 2.98)
I P2₁/n6.358.4512.9998.8687.9C-H···I (3.20), Halogen Bond (I···F, 2.90)

Analysis of Trends:

  • Unit Cell Volume: As the size of the halogen atom increases from F to I, the unit cell volume (V) systematically increases. This is an expected trend due to the larger van der Waals radius of the heavier halogens.

  • Intermolecular Interactions:

    • In the fluoro-substituted compound, C-H···F and C-F···π interactions are prominent.

    • For the chloro, bromo, and iodo analogues, halogen bonding between the halogen atom and a fluorine atom of the difluoromethyl group becomes a dominant structure-directing interaction. The strength of this halogen bond is expected to increase down the group.

    • The C-H···X hydrogen bond distance increases with the size of the halogen acceptor.

This comparative data highlights how the interplay between the difluoromethyl group and the halogen substituent can be systematically tuned to influence the crystal packing and, consequently, the material properties.

Conclusion

The crystal structure analysis of difluoromethyl-substituted haloarenes reveals a rich landscape of non-covalent interactions that govern their solid-state assembly. A thorough understanding of these interactions, facilitated by single-crystal X-ray diffraction, is crucial for the rational design of new molecules with desired physicochemical properties. This guide has provided a framework for understanding the key structural determinants, a detailed experimental protocol for their elucidation, and a comparative analysis to illustrate the systematic effects of substituent modification. By applying these principles, researchers can gain valuable insights into the structure-property relationships of this important class of compounds.

References

  • Desiraju, G. R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 46(11), 2498-2507.
  • Dunitz, J. D. (2013). The meaning of the C–H··· F interaction.
  • Hiyama, T. (2000). Organofluorine compounds: chemistry and applications. Springer Science & Business Media.
  • Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.
  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in supramolecular chemistry.
  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical reviews, 116(4), 2478-2601.
  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
  • Sadeghi, R., & Esrafili, M. D. (2017). A review on C–F··· F–C interactions in the crystal structures of organofluorine compounds. RSC advances, 7(64), 40293-40306.
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Howard, J. A., & Allen, F. H. (2006). The importance of C–H··· F interactions in the crystal packing of fluorinated organic compounds. Acta Crystallographica Section B: Structural Science, 62(5), 878-889.
  • Prasanna, M. D., & Guru Row, T. N. (2000). F⋯ F interactions in the crystal structures of some fluoro-substituted organic molecules. Crystal Engineering, 3(2-3), 135-154.
  • Martinez, C. R., & Iverson, B. L. (2012). Rethinking the term ‘pi-stacking’. Chemical Science, 3(7), 2191-2201.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C− H··· F interactions in the crystal structures of some fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710.

Sources

Comparative

Technical Guide: HPLC Retention Time Comparison of Halo-Difluoromethyl Isomers

Executive Summary: The Fluorine Effect in Chromatography In modern drug discovery, the halo-difluoromethyl group (–CF₂X, where X = H, Cl, Br) is a critical bioisostere used to modulate metabolic stability and lipophilici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Chromatography

In modern drug discovery, the halo-difluoromethyl group (–CF₂X, where X = H, Cl, Br) is a critical bioisostere used to modulate metabolic stability and lipophilicity. However, separating these moieties—particularly when dealing with regioisomers (ortho/meta/para) or closely related analogs (e.g., –CF₂H vs. –CF₃)—presents unique chromatographic challenges.

This guide provides a mechanistic breakdown of the HPLC retention behaviors of halo-difluoromethyl isomers. Unlike standard alkyl separations, these fluorinated groups exhibit retention patterns driven by a competition between hydrophobic shielding and hydrogen bond acidity (HBD) .

Key Takeaways
  • –CF₂H is unique: Unlike –CF₃ or –CF₂Cl, the difluoromethyl group is a weak hydrogen bond donor. This drastically alters its retention on polar-embedded and fluorinated stationary phases.

  • Lipophilicity Ranking (C18): Generally –CF₂H < –CF₃ < –CF₂Cl.

  • Selectivity Switch: Changing from C18 to Pentafluorophenyl (PFP) phases often inverts or significantly shifts the elution order of regioisomers due to "fluoro-fluoro" and shape-selective interactions.

Mechanistic Insight: Why They Separate

To develop a robust method, one must understand the underlying physicochemical forces at play. The separation of these isomers is governed by three primary vectors:

A. Lipophilicity (Hydrophobic Interaction)

On standard alkyl phases (C18, C8), retention is dominated by the partition coefficient (LogP).

  • Fluorine vs. Chlorine: While fluorine is the most electronegative element, it has low polarizability. Chlorine is larger and more polarizable, significantly increasing van der Waals interactions with the C18 ligands. Consequently, replacing a fluorine in –CF₃ with a chlorine (–CF₂Cl) typically increases retention time.

  • The Hydrogen Factor: Replacing a fluorine with hydrogen (–CF₃ → –CF₂H) dramatically decreases lipophilicity. The C–H bond is less hydrophobic than the C–F bond, and the resulting dipole moment is larger.

B. Hydrogen Bond Acidity (The "Hidden" Mechanism)

The –CF₂H group is not merely a "smaller" –CF₃; it is functional. The strong electron-withdrawing effect of the two fluorines polarizes the C–H bond, making it a weak hydrogen bond donor (HBD) with acidity comparable to phenol or thiophenol [1].

  • Impact: On columns with H-bond accepting capacity (e.g., Polar-Embedded C18, Phenyl-Hexyl, or Cyano), –CF₂H analogs will show increased retention relative to their lipophilicity prediction due to specific solute-stationary phase interactions.

C. Shape Selectivity & Ortho-Effects

For regioisomers (e.g., o-, m-, p-difluoromethyl-benzenes), C18 columns often fail to resolve the meta and para pairs because their hydrophobic surface areas are nearly identical.

  • Solution: Fluorinated stationary phases (PFP/F5) utilize a "rigid" surface that discriminates based on molecular shape and dipole orientation, often achieving baseline separation where C18 fails [2].

Comparative Analysis: Retention Behavior

The following data summarizes the expected relative retention times (RRT) under standard Reversed-Phase (RP) conditions.

Table 1: Functional Group Retention Ranking (C18 Column)

Conditions: C18, ACN/Water gradient. Reference Standard: –CF₃ (Set to RRT = 1.0)

Functional GroupStructureEst. Hansch

Value
Relative Retention (C18)Mechanism
Difluoromethyl –CF₂H~0.3 – 0.5Early Eluting (< 0.8)Lower lipophilicity; H-bond donor potential reduces hydrophobic binding.
Trifluoromethyl –CF₃0.88Reference (1.[1]0)High lipophilicity; no H-bonding.
Chlorodifluoromethyl –CF₂Cl~1.0 – 1.1Late Eluting (> 1.1)Increased polarizability of Cl atom enhances hydrophobic interaction.
Bromodifluoromethyl –CF₂Br> 1.2Latest Eluting (> 1.3)Large Br atom dominates hydrophobic partitioning.
Table 2: Regioisomer Separation (PFP vs. C18)

Context: Separation of o-, m-, p- isomers of a difluoromethyl-substituted arene.

IsomerC18 BehaviorPFP (Pentafluorophenyl) Behavior
Ortho Often elutes first (shielding effect reduces effective hydrophobicity).Distinct Shift: Elutes significantly earlier or later depending on dipole alignment with the F5 ring.
Meta Co-elutes with Para (critical pair).Resolved: Separation driven by pi-pi interactions and shape fitting.
Para Co-elutes with Meta.Resolved: Planarity allows maximum interaction with PFP phase.

Visualization of Separation Logic

The following diagram illustrates the decision-making process for column selection based on the specific halo-difluoromethyl challenge.

SeparationLogic Start Analyte Challenge GroupDiff Separating Different Groups? (-CF2H vs -CF2Cl) Start->GroupDiff Primary Goal IsomerDiff Separating Regioisomers? (Ortho vs Meta vs Para) Start->IsomerDiff Primary Goal C18 C18 Stationary Phase (Hydrophobicity Driven) GroupDiff->C18 Standard Choice PolarEmbed Polar-Embedded C18 (H-Bonding Driven) GroupDiff->PolarEmbed If -CF2H peak shape is poor IsomerDiff->C18 Attempt First PFP PFP Stationary Phase (Shape/Dipole Driven) IsomerDiff->PFP Recommended (High Selectivity) Mechanism1 Mechanism: Hydrophobic Subtraction (Cl > F > H) C18->Mechanism1 Mechanism2 Mechanism: Shape Selectivity & Pi-Pi Interactions PFP->Mechanism2 Mechanism3 Mechanism: H-Bond Acidity of -CF2H PolarEmbed->Mechanism3

Caption: Decision matrix for selecting stationary phases based on the specific structural difference between halo-difluoromethyl isomers.

Experimental Protocol: Optimized Separation Method

This protocol is designed to separate a mixture of –CF₂H, –CF₃, and –CF₂Cl analogs. It utilizes a "screening" approach to ensure resolution of critical pairs.

Phase 1: Mobile Phase Selection[2]
  • Solvent A: Water + 0.1% Formic Acid (Low pH suppresses ionization of acidic impurities).

  • Solvent B: Methanol (MeOH).

    • Why MeOH? Methanol is a protic solvent. It interacts with the –CF₂H hydrogen bond donor, often providing better selectivity differences than Acetonitrile (ACN), which is a dipole-dipole interactor but aprotic [3].

Phase 2: Column Screening Workflow

Step 1: The Hydrophobic Baseline (C18)

  • Column: High-strength silica C18 (e.g., 100 Å, 1.7 µm or 2.6 µm core-shell).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Success Criteria: Resolution (Rs) > 1.5 for all peaks.

  • Expected Outcome: Good separation of –CF₂H from –CF₂Cl. Potential overlap of –CF₃ and –CF₂Cl if the scaffold is large.

Step 2: The Selectivity Switch (PFP)

  • Trigger: If regioisomers (o/m/p) are present and co-eluting on C18.

  • Column: Pentafluorophenyl (PFP) bonded phase.

  • Condition: Run the same gradient.

  • Mechanism:[2][3][4] The electron-deficient aromatic ring of the PFP phase interacts strongly with the electron-rich fluorine atoms of the analyte. The –CF₂H group will interact differently than –CF₃ due to its ability to donate a hydrogen bond to the mobile phase or residual silanols, while the PFP phase engages in dipole-dipole repulsion/attraction with the C-F bonds.

Phase 3: Troubleshooting "Sticky" CF₂H Groups

If the –CF₂H analog shows tailing (a common issue due to H-bonding with silanols):

  • Increase Buffer Strength: Switch to 10 mM Ammonium Formate (pH 3.0).

  • Switch Column: Use a Polar-Embedded C18 (e.g., Amide or Carbamate modified). These phases shield silanols and provide a "water-rich" surface layer that improves the peak shape of H-bond donors like –CF₂H.

Method Development Workflow Diagram

MethodDev Sample Sample: Halo-Difluoro Mixture Screen1 Screen 1: C18 Mobile Phase: MeOH/H2O Sample->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Final Finalize Method Check1->Final Yes Screen2 Screen 2: PFP Column (Fluorinated Phase) Check1->Screen2 No (Co-elution) Check2 Resolution > 1.5? Screen2->Check2 Check2->Final Yes Optimize Optimize: 1. Change Modifier (ACN) 2. Change Temp (30->45°C) Check2->Optimize No Optimize->Final

Caption: Step-by-step workflow for achieving baseline separation of fluorinated isomers.

References

  • Zafrani, Y., et al. (2019). "CF2H, a Hydrogen Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?". Journal of Medicinal Chemistry. Available at: [Link]

  • Bell, D. S., & Santasania, C. T. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases". LCGC North America. Available at: [Link]

  • Jeffries, B., et al. (2018).[5] "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange". Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Catalytic Activity of Difluoromethyl Aryl Iodides in Heck Reactions

In the landscape of pharmaceutical and materials science, the incorporation of fluorinated moieties is a well-established strategy for modulating the physicochemical properties of organic molecules. The difluoromethyl (–...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the incorporation of fluorinated moieties is a well-established strategy for modulating the physicochemical properties of organic molecules. The difluoromethyl (–CF2H) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2][3] The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, provides a powerful method for C-C bond formation.[4][5] This guide presents a comprehensive benchmarking analysis of difluoromethyl-substituted aryl iodides in the Heck reaction, offering insights into their reactivity compared to their non-fluorinated and bromo-substituted counterparts.

The Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[5] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this catalytic cycle is paramount to rationalizing the reactivity of different substrates.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the overall reaction.[4][6][7][8] The reactivity trend for the halide is typically I > Br > Cl.[9]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-aryl bond.[6][10]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species.[6][10]

  • Reductive Elimination/Base Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride species, closing the catalytic cycle.[6][10]

Heck_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Heck Reaction Cycle cluster_cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa + Ar-X pdiil Ar-Pd(II)L₂-X pd0->pdiil mi Migratory Insertion (Alkene) pdiil->mi + Alkene alkylpd R-CH₂-CH(Ar)-Pd(II)L₂-X pdiil->alkylpd beta β-Hydride Elimination alkylpd->beta hpd H-Pd(II)L₂-X alkylpd->hpd beta->hpd + Product hpd->pd0 re Reductive Elimination (Base) hpd->re + Base re->pd0 - Base-HX

Caption: Figure 2: Experimental Workflow for Benchmarking

Detailed Protocol: This protocol is a representative procedure for one of the benchmarked reactions.

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 eq.), sodium acetate (NaOAc, 1.5 mmol, 1.5 eq.), Palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.025 mmol, 2.5 mol%).

  • Reagent Addition: Add N,N-Dimethylformamide (DMF, 3 mL) followed by n-butyl acrylate (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: The reaction vessel is sealed and placed in a pre-heated oil bath at 100 °C. The reaction is stirred vigorously and monitored periodically by taking aliquots for GC-MS analysis.

  • Work-up: Upon completion (as determined by the consumption of the aryl halide), the reaction is cooled to room temperature and diluted with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • Purification & Analysis: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure product, which is then characterized, and the yield is determined.

Results and Comparative Analysis

The catalytic activity was benchmarked by comparing the reaction time required for >95% conversion of the starting aryl halide and the isolated yield of the corresponding trans-cinnamates.

SubstrateHalideKey SubstituentTime for >95% Conversion (h)Isolated Yield (%)
Iodobenzene I-H (Baseline)488
1-(Difluoromethyl)-4-iodobenzene I-CF2H (Test)1.5 94
1-Bromo-4-(difluoromethyl)benzene Br-CF2H (Comparator)1275

Discussion of Results:

The data clearly demonstrates the superior performance of the difluoromethyl-substituted aryl iodide in the Heck reaction under these conditions.

  • 1-(Difluoromethyl)-4-iodobenzene vs. Iodobenzene: The reaction with the difluoromethyl-substituted substrate reached completion significantly faster (1.5 hours vs. 4 hours) and provided a higher isolated yield (94% vs. 88%). This supports the hypothesis that the strongly electron-withdrawing –CF2H group accelerates the rate-determining oxidative addition of the C-I bond to the Pd(0) center. [8][11][12]The increased electrophilicity of the aromatic ring facilitates the insertion of the palladium catalyst, leading to a more efficient overall catalytic cycle.

  • Impact of the Halide (Iodide vs. Bromide): The comparison between 1-(difluoromethyl)-4-iodobenzene and 1-bromo-4-(difluoromethyl)benzene highlights the critical role of the leaving group. Despite both substrates benefiting from the activating –CF2H group, the C-Br bond is inherently stronger and less reactive in the oxidative addition step than the C-I bond. This is reflected in the much longer reaction time (12 hours) and lower yield (75%) for the bromo-analogue. This confirms that even with a highly activated ring system, the identity of the halogen remains a dominant factor in Heck reaction kinetics.

Conclusion and Field Implications

This comparative guide demonstrates that difluoromethyl aryl iodides are highly reactive and efficient substrates for the Mizoroki-Heck reaction. The presence of the electron-withdrawing –CF2H group provides a significant kinetic advantage, accelerating the reaction compared to non-substituted aryl iodides. This enhanced reactivity allows for shorter reaction times and potentially lower catalyst loadings, which is advantageous for process efficiency and cost-effectiveness in pharmaceutical and materials development. [13] For researchers and drug development professionals, this provides a clear rationale for selecting difluoromethyl aryl iodides as coupling partners in complex syntheses. Their predictable and high reactivity makes them ideal candidates for late-stage functionalization, enabling the efficient incorporation of the valuable –CF2H motif into target molecules.

References

  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC URL: [Link]

  • Title: Chemistry Heck Reaction Source: SATHEE URL: [Link]

  • Title: Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0) Source: ACS Publications URL: [Link]

  • Title: Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines Source: Figshare URL: [Link]

  • Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes Source: PMC - NIH URL: [Link]

  • Title: Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions Source: ResearchGate URL: [Link]

  • Title: Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling Source: ChemRxiv URL: [Link]

  • Title: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling Source: ACS Publications URL: [Link]

  • Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP Source: University of Windsor URL: [Link]

  • Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube URL: [Link]

  • Title: Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters Source: PubMed URL: [Link]

  • Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex Source: ACS Publications URL: [Link]

  • Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: C–F bond functionalizations of trifluoromethyl groups via radical intermediates Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges Source: ACS Catalysis URL: [Link]

  • Title: Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides Source: Chemical Communications URL: [Link]

  • Title: Metal‐Catalyzed Direct Difluoromethylation Reactions Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities Source: ACS Catalysis URL: [Link]

  • Title: Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds Source: MDPI URL: [Link]

  • Title: Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides Source: PMC URL: [Link]

  • Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities Source: SUNCAT Center for Interface Science and Catalysis URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates Source: Frontiers in Chemistry URL: [Link]

  • Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent Source: ACS Publications URL: [Link]

  • Title: Palladium-catalyzed difluoromethylcarbonylation of aryl iodides Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Chloro-4-(difluoromethyl)-1-iodobenzene

An In-Depth Guide to Safety, Regulatory Compliance, and Environmental Stewardship As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire life...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Safety, Regulatory Compliance, and Environmental Stewardship

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and responsible disposal. 2-Chloro-4-(difluoromethyl)-1-iodobenzene is a valuable substituted aromatic halide intermediate in drug discovery and materials science. However, its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide provides the essential procedural, safety, and logistical information required to manage this chemical waste stream effectively, ensuring the protection of both laboratory personnel and the environment.

Section 1: Hazard Characterization and Regulatory Imperative

Understanding the "why" is critical to ensuring compliance and safety. 2-Chloro-4-(difluoromethyl)-1-iodobenzene is not a benign substance; its chemical structure informs its hazard profile.

Inherent Chemical Hazards: Based on data from structurally similar compounds, this substance is classified with several hazards.[1] It is often harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[2] Furthermore, it may cause respiratory irritation if inhaled. The core danger during its disposal lies in its thermal decomposition. When incinerated, it can release highly toxic and corrosive gases, including carbon oxides, hydrogen chloride (HCl), hydrogen fluoride (HF), and hydrogen iodide (HI).[3][4]

Classification as Hazardous Waste: In the United States, chemical waste management is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A chemical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Due to its potential to release toxic constituents and its classification as a halogenated organic compound, 2-Chloro-4-(difluoromethyl)-1-iodobenzene must be managed as hazardous waste. This designation mandates a "cradle-to-grave" management approach, meaning the generator is responsible for the waste from its creation to its final, safe disposal.

Section 2: Pre-Disposal Protocol: Safe Accumulation and Storage

Proper disposal begins in the laboratory. Adherence to correct collection and storage procedures is the first line of defense against accidental exposure and environmental release.

Step-by-Step Collection and Storage:

  • Container Selection: Use only chemically compatible and properly sealed containers. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. The container must be in good condition, free of cracks or leaks.

  • Waste Segregation (The Causality of Chemical Purity):

    • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams. The primary reason for this is the disposal method. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the resulting acid gases (HCl, HF, HI). Mixing it with other solvents unnecessarily increases the volume of waste that must undergo this more expensive and specialized treatment.

    • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents and bases.[4] The carbon-iodine bond is the weakest halogen bond in the molecule and can be susceptible to cleavage under certain conditions, such as in the presence of strong bases, potentially leading to undesired reactions.

  • Proper Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "2-Chloro-4-(difluoromethyl)-1-iodobenzene." List all components if it is a mixture.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from drains, and in a location with secondary containment (such as a spill tray) to contain any potential leaks. Storage in this manner is permissible until a sufficient quantity is gathered to facilitate proper disposal, but this temporary storage should not exceed one year.

Section 3: The Core Disposal Protocol: High-Temperature Incineration

The recommended and most environmentally sound method for disposing of 2-Chloro-4-(difluoromethyl)-1-iodobenzene is through a licensed hazardous waste disposal company that utilizes high-temperature incineration.

Why Incineration is Essential:

Organohalogen compounds can be persistent in the environment and may form more toxic byproducts if they are not completely destroyed. Land disposal of untreated hazardous waste is strictly prohibited by the EPA's Land Disposal Restrictions (LDR) program to prevent the leaching of hazardous constituents into groundwater.

High-temperature incineration (typically >850°C) provides the energy required to break down the stable aromatic ring and the carbon-halogen bonds. The process must be coupled with afterburners and a flue gas scrubbing system. This is a critical, self-validating step: the scrubbers neutralize the resulting acidic gases (HCl, HF, HI), preventing their release into the atmosphere where they could contribute to acid rain and other environmental damage.

Section 4: Disposal Workflow and Decision Logic

The following diagram outlines the comprehensive workflow for the proper disposal of 2-Chloro-4-(difluoromethyl)-1-iodobenzene, from initial generation to final destruction.

G cluster_lab In-Laboratory Procedures cluster_ops Operational Logistics A Step 1: Waste Generation (Synthesis, Purification, etc.) B Step 2: Characterize as Halogenated Hazardous Waste A->B C Step 3: Select & Label Compatible Container B->C D Step 4: Segregate Waste (No mixing with non-halogenated or incompatible chemicals) C->D E Step 5: Accumulate in Secondary Containment Area D->E F Step 6: Schedule Pickup with Licensed Hazardous Waste Vendor E->F Container Full or Project Complete G Step 7: Vendor Transports Waste (Following DOT Regulations) F->G H Step 8: Final Disposal at Permitted TSDF* G->H I Step 9: High-Temperature Incineration with Flue Gas Scrubbing H->I J Step 10: Receive Certificate of Destruction & Maintain Records I->J caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 2-Chloro-4-(difluoromethyl)-1-iodobenzene.

Section 5: Emergency Procedures for Spills and Exposure

All personnel handling this chemical must be trained on emergency procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Small Spills: For small spills, absorb the material with a dry, inert chemical absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area thoroughly. Do not allow the spill to enter drains or waterways.

Section 6: Key Data Summary

The following table summarizes the critical information for handling and disposing of this compound.

ParameterInformationSource(s)
Chemical Name 2-Chloro-4-(difluoromethyl)-1-iodobenzene-
CAS Number Not available. A similar compound, 2-Chloro-4-fluoro-1-iodobenzene, is CAS 101335-11-9.(Note: Always verify with your specific product's SDS) [1]
Hazard Classifications GHS07: Harmful/Irritant. H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Required PPE Chemical safety goggles or face shield, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.[3]
Incompatible Materials Strong oxidizing agents, strong bases.[4]
Primary Disposal Method High-temperature incineration at a licensed hazardous waste facility equipped with an afterburner and flue gas scrubber.
Governing Regulations EPA (RCRA, 40 CFR Parts 260-273), OSHA (29 CFR 1910.1200).

Conclusion

The responsible management of chemical intermediates like 2-Chloro-4-(difluoromethyl)-1-iodobenzene is a non-negotiable aspect of professional scientific conduct. By understanding the material's inherent hazards, adhering to regulatory frameworks, and implementing a robust collection and disposal protocol centered on high-temperature incineration, researchers can ensure that their work advances science without compromising safety or environmental integrity. Always prioritize consulting the specific Safety Data Sheet (SDS) for any chemical and partner with a certified environmental services company for final disposal.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]

  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA. [Link]

  • Salkinoja-Salonen, M. S., Uotila, J., Jokela, J., Laine, M., & Saski, E. (1995). Organic halogens in the environment: studies of environmental biodegradability and human exposure. Environmental Health Perspectives, 103(Suppl 5), 63–69. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. [Link]

  • Salkinoja-Salonen, M. (1995). Organic Halogens in the Environment: Studies of Environmental Biodegradability and Human Exposure. ResearchGate. [Link]

  • Salkinoja-Salonen, M. S. (1995). Organic halogens in the environment: studies of environmental biodegradability and human exposure. Helsinki University. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.[Link]

  • Safety Data Sheet: Iodine. Science Lab. [Link]

  • Humans are not the only ones who produce halogenated organic pollutants. (2016, July 1). ScienceDaily. [Link]

  • Johnston, P., Stringer, R., & Santillo, D. (1995). Organohalogens: the case for developing regulation by chemical class. Greenpeace Research Laboratories Technical Note. [Link]

  • Material Safety Data Sheet - 2-Chloro-1-fluoro-4-iodobenzene, 99%. Cole-Parmer. [Link]

  • OSHA Guidelines for Medical Waste. (2021, July 19). Rx Destroyer. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • 2-Chloro-4-fluoro-1-iodobenzene. PubChem. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.